molecular formula C13H6Cl5NO3 B1678079 Oxyclozanide CAS No. 2277-92-1

Oxyclozanide

货号: B1678079
CAS 编号: 2277-92-1
分子量: 401.4 g/mol
InChI 键: JYWIYHUXVMAGLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxyclozanide (CAS 2277-92-1), a halogenated salicylanilide, is a well-characterized anthelmintic agent approved for veterinary use, primarily against Fasciola hepatica and other trematodes . Its primary mechanism of action is functioning as a mitochondrial uncoupler, dissipating the proton gradient across the mitochondrial inner membrane and disrupting oxidative phosphorylation, which leads to reduced ATP synthesis . This mechanism is central to its antiparasitic efficacy and is also the foundation of its value in basic research. Beyond its traditional anthelmintic applications, this compound has emerged as a promising candidate in drug repurposing research. Studies have demonstrated its potential anti-cancer activity, where mitochondrial uncoupling counteracts the Warburg effect—a hallmark of cancer cell metabolism—by promoting pyruvate influx into mitochondria and reducing anabolic pathway activities, thereby inhibiting cell proliferation and reducing hepatic metastasis in models of colon cancer . Furthermore, this compound has been shown to enhance the efficacy of aminoglycoside antibiotics, such as tobramycin, against bacterial biofilms. It acts by permeabilizing bacterial cells, reducing membrane potential, and increasing tobramycin accumulation within Pseudomonas aeruginosa biofilms, offering a potential strategy to combat difficult-to-treat biofilm-based infections . Provided as a high-purity compound (≥99%), this compound is a versatile tool for researchers investigating metabolism, infectious diseases, oncology, and antimicrobial resistance. This product is For Research Use Only (RUO). Not for human, therapeutic, or veterinary use.

属性

IUPAC Name

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWIYHUXVMAGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177312
Record name Oxyclozanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-92-1, 1353867-74-9
Record name Oxyclozanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyclozanide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyclozanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyclozanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1353867-74-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYCLOZANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxyclozanide on Fasciola hepatica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyclozanide, a salicylanilide anthelmintic, is a crucial agent in the control of fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. Its efficacy stems from its potent ability to disrupt the parasite's energy metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on Fasciola hepatica, focusing on the uncoupling of oxidative phosphorylation. Detailed experimental protocols for key assays, quantitative data from pivotal studies, and visual representations of the involved pathways and workflows are presented to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which this compound exerts its anthelmintic effect on Fasciola hepatica is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[1][2] As a protonophore, this compound, a lipophilic weak acid, shuttles protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that is necessary for the synthesis of adenosine triphosphate (ATP).[3] This uncoupling action inhibits ATP generation without directly affecting the electron transport chain or ATP synthase.[4]

The disruption of the proton motive force leads to a cascade of metabolic events within the parasite:

  • Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a measurable increase in oxygen consumption.[4]

  • ATP Depletion: Despite the increased respiratory rate, the energy from the electron flow is dissipated as heat rather than being converted into chemical energy in the form of ATP. This leads to a rapid and severe depletion of the parasite's primary energy currency.

  • Paralysis and Death: The lack of sufficient ATP disrupts essential cellular processes, including maintenance of ion gradients, motility, and biosynthetic pathways, ultimately leading to spastic paralysis and death of the fluke.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the effects of this compound on mitochondrial function and parasite viability.

ParameterOrganism/SystemThis compound ConcentrationObserved EffectReference
Mitochondrial Uncoupling Rat Liver Mitochondria0.3 - 0.4 µMMinimum concentration to cause uncoupling[4]
Stimulation of Oxygen Uptake Intact Fasciola hepatica0.1 - 1.0 µM20-40% increase in oxygen uptake rate[4]
Apparent Death (Immobility) Intact Fasciola hepatica3.5 - 7.0 µMLack of movement after 24 hours of exposure[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Culture of Adult Fasciola hepatica

For meaningful in vitro drug testing, maintaining the viability of adult flukes is paramount.

Materials:

  • RPMI-1640 or DMEM culture medium[5][6]

  • Antibiotics (e.g., 50 µg/ml streptomycin and 50 U/ml penicillin)

  • Hemin (80 µg/ml)[5]

  • 6- or 12-well culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Adult Fasciola hepatica are collected from the bile ducts of naturally infected cattle or sheep at a slaughterhouse.

  • The flukes are washed multiple times with sterile phosphate-buffered saline (PBS) to remove bile and debris.

  • Prepare the culture medium by supplementing RPMI-1640 or DMEM with antibiotics and hemin.

  • Place individual flukes into the wells of a 6- or 12-well plate containing a sufficient volume of culture medium (at least 3 ml per fluke).[5][6]

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.[5]

  • The viability of the flukes can be assessed based on a motility score.

  • For drug testing, this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.1% to avoid solvent toxicity, is added to the culture medium.[5][6]

Isolation of Fasciola hepatica Mitochondria

Obtaining functional mitochondria is crucial for studying the direct effects of this compound on oxidative phosphorylation.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Homogenizer (e.g., Potter-Elvehjem with a Teflon pestle)

  • Refrigerated centrifuge

Protocol:

  • Wash freshly collected adult flukes in ice-cold isolation buffer.

  • Mince the flukes finely with scissors.

  • Homogenize the minced tissue in 5-10 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption

Oxygen consumption rates can be measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

  • Clark-type oxygen electrode system or Seahorse XF Analyzer

  • Respiration Buffer: e.g., 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.

  • Substrates: e.g., succinate (10 mM) + rotenone (2 µM) to measure Complex II-driven respiration, or pyruvate (10 mM) + malate (5 mM) for Complex I-driven respiration.

  • ADP (e.g., 150 µM)

  • This compound stock solution

Protocol (Clark-type electrode):

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add the mitochondrial suspension to the chamber.

  • Add the respiratory substrate(s) and record the basal rate of oxygen consumption (State 2 respiration).

  • Add ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

  • To test the effect of this compound, add different concentrations of the drug to the chamber and observe the stimulation of oxygen consumption in the absence of ADP, which is indicative of uncoupling.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of the mitochondrial membrane potential can be monitored using fluorescent dyes.

Materials:

  • Fluorescent dye: e.g., JC-1, Rhodamine 123, or TMRM.

  • Fluorometric plate reader or fluorescence microscope.

  • Isolated mitochondria or intact fluke cells.

Protocol (using JC-1 with isolated mitochondria):

  • Incubate the isolated mitochondria in respiration buffer.

  • Add JC-1 dye to the mitochondrial suspension and incubate in the dark. In polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers that fluoresce green.

  • Add different concentrations of this compound to the suspension.

  • Measure the fluorescence intensity at the appropriate wavelengths for the red aggregates and green monomers using a fluorometric plate reader.

  • A decrease in the red/green fluorescence ratio indicates a collapse of the mitochondrial membrane potential.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental procedures.

Oxyclozanide_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Consequences Cellular Consequences ETC Electron Transport Chain (ETC) Complex I-IV H_out H+ ETC->H_out Pumps H+ H_in H+ H_in->ETC Substrate Oxidation ATP_Synthase ATP Synthase ADP + Pi ATP H_out->ATP_Synthase Proton Motive Force ATP_Synthase:f0->ATP_Synthase:f1 ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibition of ATP Synthesis This compound This compound H_out_leak H+ H_in_leak H+ H_out_leak->H_in_leak Transports H+ (Protonophore) H_in_leak->ATP_Synthase Proton Gradient Dissipated Paralysis Spastic Paralysis ATP_Depletion->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation in Fasciola hepatica.

Experimental_Workflow_Uncoupling cluster_prep Preparation cluster_assay Oxygen Consumption Assay (Clark Electrode) cluster_validation Validation Assays A Collect adult Fasciola hepatica B Homogenize flukes in isolation buffer A->B C Differential Centrifugation B->C D Isolate functional mitochondria C->D L Measure Mitochondrial Membrane Potential (e.g., JC-1 assay) D->L M Measure ATP Levels (e.g., Luciferase assay) D->M E Add mitochondria to respiration buffer F Add substrate (e.g., succinate) E->F G Measure State 2 respiration F->G H Add ADP G->H J Add this compound (no ADP) G->J I Measure State 3 respiration H->I K Measure stimulated respiration (uncoupling) J->K

Caption: Experimental workflow for assessing mitochondrial uncoupling by this compound.

Downstream Cellular Consequences and Potential Secondary Mechanisms

The primary consequence of ATP depletion is a catastrophic failure of cellular homeostasis. Key ATP-dependent processes that are compromised include:

  • Ion Pumps: Failure of Na+/K+-ATPase and Ca2+-ATPase pumps leads to a loss of ionic gradients across the cell membrane, resulting in cellular swelling and disruption of intracellular signaling.

  • Motility: The parasite's muscular contractions are highly energy-dependent. ATP depletion leads to uncontrolled muscle spasms (spastic paralysis), which is a characteristic effect of salicylanilides.

  • Tegument Maintenance: The tegument, or outer covering of the fluke, is a dynamic structure that requires significant energy for its maintenance and turnover. ATP depletion can lead to damage and breakdown of this crucial protective layer.

While the uncoupling of oxidative phosphorylation is the well-established primary mechanism of action, it is possible that this compound may have secondary effects that contribute to its anthelmintic activity. These could include direct interactions with other cellular components or the consequences of the metabolic stress induced by ATP depletion, such as the generation of reactive oxygen species (ROS). However, these potential secondary mechanisms are less well-characterized compared to its potent uncoupling activity.

Conclusion

This compound's efficacy against Fasciola hepatica is fundamentally linked to its role as a protonophoric uncoupler of oxidative phosphorylation. By disrupting the mitochondrial proton gradient, it effectively shuts down the parasite's main energy production pathway, leading to rapid ATP depletion, paralysis, and death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued study of this and other salicylanilide anthelmintics, and for the development of new strategies to combat fascioliasis. A thorough understanding of the biochemical and cellular consequences of this mechanism is essential for optimizing drug efficacy and managing the emergence of drug resistance.

References

Oxyclozanide as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxyclozanide is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat parasitic fluke infections.[1][2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites, disrupting their energy metabolism and leading to cell death.[1][3][4] As a member of the salicylanilide class, this compound functions as a protonophore, a lipophilic weak acid that transports protons across the inner mitochondrial membrane, thereby dissipating the crucial proton gradient required for ATP synthesis.[5][6][7] This property has also led to investigations into its potential for repurposing in other areas, such as oncology.[5][8] This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Protonophoric Uncoupling

Oxidative phosphorylation (OXPHOS) is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs within the mitochondria and involves two coupled events: the electron transport chain (ETC) and chemiosmosis.

  • Electron Transport Chain (ETC): Electrons from donor molecules (NADH and FADH₂) are transferred through a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane (IMM).

  • Proton Pumping: As electrons move through the ETC, the energy released is used to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space.

  • Proton Motive Force (PMF): This pumping action establishes an electrochemical gradient, known as the proton motive force, across the IMM. The PMF is composed of both a pH gradient and a voltage gradient (the mitochondrial membrane potential, ΔΨm).

  • ATP Synthesis: Protons flow back down their electrochemical gradient into the matrix through a specific channel in the F₁F₀-ATP synthase complex. This flow drives the synthesis of ATP from ADP and inorganic phosphate (Pi).

This compound, as a classical uncoupler, disrupts this tightly regulated process.[3][5] Being a weakly acidic and lipophilic molecule, it can readily diffuse across the IMM. Its mechanism involves:

  • Protonation: In the acidic intermembrane space (high H⁺ concentration), this compound becomes protonated.

  • Diffusion: The now-neutral, lipid-soluble molecule diffuses across the IMM into the mitochondrial matrix.

  • Deprotonation: In the alkaline matrix (low H⁺ concentration), it releases the proton.

  • Return Cycle: The resulting anion diffuses back across the IMM to the intermembrane space, ready to pick up another proton.

This cyclical action creates a "short-circuit" for protons, allowing them to re-enter the matrix while bypassing the ATP synthase.[6][9] The energy stored in the proton gradient is consequently dissipated as heat.[10] This leads to two major consequences: a sharp decrease in ATP production and a compensatory increase in the rate of oxygen consumption as the ETC works to re-establish the gradient.[3][6]

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of this compound from various studies.

Table 1: Efficacy and Uncoupling Activity

ParameterValueSpecies/SystemCommentsSource
Minimum Uncoupling Concentration 3x10⁻⁷ - 4x10⁻⁷ MRat Liver MitochondriaDetermined by the oxygen electrode method.[3]
Mitochondrial Respiration Stimulated at 1 µMRat Liver MitochondriaDemonstrates classic uncoupling effect.[11][12]
ATP-ase Activity Stimulated at 1 µMRat Liver MitochondriaIndirect effect of uncoupling, as ATP synthase runs in reverse.[11][12]
MIC vs. S. aureus (MRSA) 1 µg/mLBacteriaHighlights potential antibacterial applications.[13]
MIC vs. S. pseudintermedius 0.5 - 2 µg/mLBacteriaEffective against both methicillin-sensitive and resistant strains.[13]

Table 2: Pharmacokinetic Parameters

ParameterValueSpeciesDosingSource
Peak Plasma Concentration (Cmax) 15.87 ± 2.86 µg/mLCattleSingle oral dose[14][15]
Time to Peak (Tmax) 22.03 ± 3.34 hoursCattleSingle oral dose[14][15]
Elimination Half-Life (T₁/₂) 64.40 ± 30.18 hoursCattleSingle oral dose[14][15]
Plasma Protein Binding >99%Sheep, CattleHigh binding affinity affects distribution.
Excretion ~67-80% in fecesSheep, DogsPrimarily excreted through bile.[16]

Table 3: Toxicity Data

ParameterValueSpeciesRouteSource
LD₅₀ (Lethal Dose, 50%) 3,707 mg/kgWistar RatsOral[17]
LD₅₀ (Lethal Dose, 50%) 300 mg/kgMiceOral
LD₅₀ (Lethal Dose, 50%) 980 - 3519 mg/kgRatsOral[4]
No-Observed-Effect Level (NOEL) 9 mg/kg bw/dayRats3-month oral study[4][16]
No-Observed-Effect Level (NOEL) 5 mg/kg bw/dayDogs3-month oral study[4][16]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate mitochondrial uncouplers like this compound.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol is used to directly measure the effect of this compound on mitochondrial respiration. An increase in OCR without a corresponding increase in ATP production is the hallmark of uncoupling.

Principle: A Clark-type oxygen electrode or a Seahorse XF Analyzer measures the rate at which cells or isolated mitochondria consume oxygen. Sequential addition of mitochondrial inhibitors allows for the dissection of different respiratory states.

Methodology (based on Seahorse XF Analyzer):

  • Cell Preparation:

    • Seed cells (e.g., primary neurons, cancer cell lines) in a Seahorse XF cell culture microplate at a pre-determined density.

    • Allow cells to adhere and grow for 24-48 hours.

    • One hour before the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and equilibrate in a non-CO₂ incubator at 37°C.[18]

  • Instrument Setup:

    • Hydrate the sensor cartridge with XF Calibrant overnight at 37°C.

    • Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Compound Loading:

    • Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in assay medium.

    • Load the compounds into the appropriate ports of the sensor cartridge. A typical injection strategy is:

      • Port A: this compound (at various concentrations) or vehicle control.

      • Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

      • Port C: FCCP (a potent uncoupler) to measure maximal respiratory capacity.

      • Port D: Rotenone & Antimycin A (Complex I & III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[18]

  • Assay Execution:

    • Place the cell culture plate in the calibrated Seahorse analyzer.

    • Run the pre-programmed assay protocol, which involves cycles of mixing, waiting, and measuring OCR and extracellular acidification rate (ECAR).

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity. Uncoupling by this compound will be observed as an increase in basal respiration and proton leak.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Cells in XF Microplate A2 Equilibrate Cells in Assay Medium A1->A2 B1 Load Compounds (this compound, Inhibitors) A2->B1 A3 Hydrate & Calibrate Sensor Cartridge A3->B1 B2 Run Seahorse Assay Protocol B1->B2 C1 Measure OCR & ECAR in Real-Time B2->C1 C2 Normalize Data (to cell count/protein) C1->C2 C3 Calculate Respiratory Parameters C2->C3

Caption: Experimental workflow for OCR measurement using a Seahorse Analyzer.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol quantifies the effect of this compound on the proton motive force. Uncoupling dissipates the proton gradient, leading to a decrease (depolarization) of the mitochondrial membrane potential.

Principle: Cationic, lipophilic fluorescent dyes such as JC-1 or TMRM accumulate in the mitochondrial matrix, driven by the negative-inside membrane potential. A loss of potential results in a decreased fluorescent signal.

Methodology (using JC-1 dye):

  • Cell Preparation: Culture cells on glass-bottom dishes or in microplates suitable for fluorescence microscopy or plate reader analysis.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration. Include a positive control for depolarization (e.g., FCCP or CCCP).

  • Dye Loading:

    • Prepare a JC-1 working solution (typically 1-5 µg/mL in culture medium).[19]

    • Remove the treatment medium, wash cells gently with PBS, and incubate with the JC-1 working solution for 15-30 minutes at 37°C, protected from light.[19]

  • Imaging/Measurement:

    • Wash cells again to remove excess dye. Add fresh medium or PBS for imaging.

    • Microscopy: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers, emitting green fluorescence (~529 nm). Capture images in both channels.

    • Plate Reader: Measure fluorescence intensity at both emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and thus, uncoupling activity.

Protocol: Quantification of Cellular ATP Levels

This assay directly measures the primary consequence of uncoupling: the inhibition of ATP synthesis.

Principle: Luciferase-based assays are commonly used. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Methodology:

  • Cell Preparation and Treatment:

    • Seed cells in an opaque-walled multi-well plate (to prevent signal bleed-through).

    • Treat cells with this compound or controls for the specified time.

  • Cell Lysis: Lyse the cells using a detergent-based buffer provided with a commercial ATP assay kit. This step releases the cellular ATP into the solution.

  • Luciferase Reaction:

    • Add the luciferase/luciferin reagent to each well. This reagent typically contains the luciferase enzyme, D-luciferin substrate, and other components to ensure optimal reaction kinetics.

  • Measurement:

    • Immediately measure the luminescence using a plate-reading luminometer. The signal can be transient, so a short, consistent incubation time (2-10 minutes) before reading is critical.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample by interpolating from the standard curve.

    • Normalize ATP levels to the total protein content or cell number in each well. A significant decrease in ATP levels in this compound-treated cells confirms the uncoupling effect.[20]

Protocol: Cytotoxicity Assay

This protocol determines the concentration at which this compound becomes toxic to cells, which is essential for defining a therapeutic window.

Principle: Cytotoxicity can be assessed through various methods, including those that measure metabolic activity (e.g., MTT, CCK-8) or membrane integrity (e.g., LDH release).[21][22][23]

Methodology (using MTT assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[24]

    • Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis:

    • Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

G OXZ This compound Administration Protonophore Acts as a Protonophore OXZ->Protonophore PMF_Dissipation Dissipation of Proton Motive Force (ΔΨm) Protonophore->PMF_Dissipation OCR_Increase Increased Oxygen Consumption PMF_Dissipation->OCR_Increase ATP_Decrease Decreased ATP Synthesis PMF_Dissipation->ATP_Decrease Heat_Increase Increased Heat Production PMF_Dissipation->Heat_Increase Energy_Crisis Cellular Energy Crisis ATP_Decrease->Energy_Crisis Cell_Death Impaired Motility & Eventual Cell Death Energy_Crisis->Cell_Death

Caption: Logical consequences of mitochondrial uncoupling by this compound.

Conclusion and Future Directions

This compound is a well-established mitochondrial uncoupler whose mechanism of action is rooted in its protonophoric properties. By disrupting the mitochondrial proton gradient, it effectively decouples electron transport from ATP synthesis, leading to energy depletion and cell death in its target organisms.[3][4] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to study its effects rigorously. While its primary use remains in veterinary medicine, the potent bioenergetic effects of this compound and other salicylanilides continue to fuel research into their potential for repurposing in human diseases, particularly in cancer, where metabolic reprogramming is a key feature.[5][8][20] Future research should focus on elucidating the structure-activity relationships to design derivatives with enhanced target specificity and a wider therapeutic index, thereby harnessing the power of mitochondrial uncoupling for new therapeutic applications.

References

Unveiling the Potency: A Technical Guide to the Discovery of Oxyclozanide's Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide, a salicylanilide compound, has been a cornerstone in the control of helminth infections, particularly fascioliasis in ruminants, for decades. Its discovery and development marked a significant advancement in veterinary medicine. This in-depth technical guide explores the seminal research that first identified and quantified the potent anthelmintic properties of this compound, with a focus on its efficacy against the liver fluke, Fasciola hepatica. The document will delve into the initial in vivo trials, the elucidation of its mechanism of action, and the experimental protocols that underpinned this critical discovery.

Core Discovery and In Vivo Efficacy

The foundational research establishing this compound as an effective anthelmintic was published in 1966 by J.K. Walley.[1] This pivotal study detailed extensive in vivo trials in both sheep and cattle, providing the first quantitative evidence of its efficacy against Fasciola hepatica.

Data Presentation: In Vivo Efficacy of this compound against Fasciola hepatica

The table below summarizes the key findings from Walley's original 1966 study, highlighting the optimal dosages and corresponding reduction in worm burdens.

Animal ModelOptimal Dosage (mg/kg body weight)Efficacy (Worm Burden Reduction)Notes
Sheep1591-97%Effective against adult flukes.
Cattle10-1580-92%Effective against adult flukes.

It was noted in these initial studies that while highly effective against mature flukes, this compound showed limited activity against immature stages of the parasite.[1] Subsequent research has further refined the understanding of its efficacy spectrum.

Toxicity and Safety Profile

The initial investigations also provided crucial information on the safety profile of this compound. While the therapeutic doses were generally well-tolerated, higher doses were associated with adverse effects.

Dosage (mg/kg body weight)Observed Effects
30Scouring, inappetence, and weight loss were sometimes observed.
60Severe weight loss and some fatalities occurred.

Experimental Protocols

Generalized In Vivo Efficacy Trial Protocol (1960s)

This diagram illustrates a typical workflow for an in vivo anthelmintic efficacy trial in sheep or cattle during the period of this compound's discovery.

G cluster_setup Phase 1: Animal Selection and Infection cluster_treatment Phase 2: Treatment and Observation cluster_analysis Phase 3: Data Collection and Analysis A Selection of healthy, helminth-free animals B Experimental infection with Fasciola hepatica metacercariae A->B C Acclimatization and pre-patent period B->C D Random allocation to treatment and control groups C->D E Oral administration of this compound D->E F Control group receives placebo or no treatment D->F G Clinical observation for adverse effects E->G F->G H Post-mortem examination G->H I Collection and counting of adult flukes from the liver H->I J Calculation of worm burden reduction I->J K Statistical analysis J->K

Caption: Generalized workflow for 1960s in vivo anthelmintic trials.

Methodology Details:

  • Animal Selection: Healthy animals with no prior exposure to liver flukes were selected for the trials.

  • Infection: Animals were artificially infected with a known number of viable Fasciola hepatica metacercariae to ensure a consistent worm burden.

  • Treatment: Following the pre-patent period (the time required for the flukes to mature and start producing eggs), animals were randomly assigned to treatment and control groups. This compound was administered orally as a drench.

  • Data Collection: A set period after treatment, animals were euthanized, and their livers were examined. The number of adult flukes present was meticulously counted.

  • Efficacy Calculation: The efficacy of the treatment was determined by comparing the mean worm burden of the treated group to that of the untreated control group.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The anthelmintic activity of this compound is primarily attributed to its function as an uncoupler of oxidative phosphorylation in the mitochondria of helminths.[2] This disruption of the parasite's energy metabolism is the biochemical basis for its potent flukicidal effects.

Salicylanilides like this compound are protonophores.[3] They are lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP by ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.

While the precise interactions with all components of the electron transport chain are not fully elucidated, it is understood that the introduction of an alternative pathway for proton movement disrupts the chemiosmotic coupling.

Signaling Pathway: this compound's Uncoupling of Oxidative Phosphorylation

The following diagram illustrates the mechanism of this compound as a protonophore, disrupting the mitochondrial proton gradient and inhibiting ATP synthesis in Fasciola hepatica.

G cluster_membrane Inner Mitochondrial Membrane cluster_proton_flow Proton Flow cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) H_high High [H+] ETC->H_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP p1 p2 p3 p4 ADP ADP + Pi ADP->ATP_Synthase H_high->ATP_Synthase Drives ATP synthesis This compound This compound (Protonophore) H_high->this compound Binds H+ This compound->ADP Releases H+ (dissipates gradient)

Caption: this compound's disruption of the mitochondrial proton gradient.

Conclusion

The discovery of this compound's anthelmintic properties was a landmark in veterinary parasitology, built upon rigorous in vivo testing that established its efficacy and safety profile. Its mechanism of action, the uncoupling of oxidative phosphorylation, provided a clear biochemical rationale for its potent flukicidal activity against Fasciola hepatica. This technical guide, by consolidating the foundational data and experimental context, serves as a valuable resource for researchers and professionals in the ongoing development of novel and effective anthelmintic therapies. The principles of efficacy testing and the understanding of specific metabolic vulnerabilities in parasites, as exemplified by the discovery of this compound, continue to inform and guide modern drug discovery efforts.

References

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Oxyclozanide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the critical structure-activity relationships (SAR) of oxyclozanide analogs, a class of salicylanilides with a broad spectrum of biological activities. From its established role as a potent anthelmintic to its emerging potential in antibacterial and anticancer therapies, the subtle molecular modifications of the this compound scaffold dictate its efficacy and spectrum of action. This guide provides a detailed analysis of these relationships, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Structure and Mechanism of Action

This compound, a halogenated salicylanilide, is chemically known as 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide.[1] Its primary mechanism of action across various target organisms is the uncoupling of oxidative phosphorylation.[2][3][4][5] By disrupting the proton gradient across the inner mitochondrial membrane, this compound and its analogs inhibit the production of ATP, the essential energy currency of the cell, leading to metabolic collapse and cell death.[4][6]

Recent studies have revealed that the therapeutic potential of salicylanilides extends beyond their anthelmintic properties, with significant antibacterial and anticancer activities being reported.[7][8][9][10] In the realm of oncology, for instance, this compound has been shown to inhibit signaling pathways such as mTOR and interact with proteins like S100A9, suggesting a multi-faceted mechanism of action.[7][11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the salicylic acid and aniline rings.

Substitutions on the Salicylic Acid Moiety

The salicylic acid component is crucial for the molecule's activity. Modifications to this part of the scaffold can significantly impact the compound's potency. The position of halogen atoms, particularly chlorine, plays a vital role.

Substitutions on the Aniline Moiety

Alterations to the aniline ring are equally critical in defining the biological activity of this compound analogs. The presence and position of electron-withdrawing groups, such as halogens and trifluoromethyl groups, have been shown to be important for antibacterial activity, particularly against Gram-positive bacteria.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound analogs and related salicylanilides, providing a comparative overview of their biological activities.

Table 1: Anthelmintic Activity of this compound and Analogs

CompoundTarget OrganismEffective DoseReference
This compoundFasciola hepatica (ruminants)10-15 mg/kg body weight[3]
RafoxanideHaemonchus contortus (sheep)7.5 mg/kg body weight[10]
ClosantelFasciola hepatica (sheep)10 mg/kg body weight[10]

Table 2: Antibacterial Activity of Salicylanilide Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundMeticillin-sensitive S. pseudintermedius0.5-1[9]
This compoundMeticillin-resistant S. pseudintermedius0.5-2[9]
This compoundMeticillin-resistant S. aureus (MRSA)1[9]
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA and VRSA strains0.031–0.062[8]
Salicylanilide N-monosubstituted carbamatesStaphylococcus aureus≤0.49 µM[7]
Chloro-substituted Salicylanilide DerivativesGram-positive bacteria0.125–1.0[1]

Table 3: Anticancer Activity of this compound and Analogs

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMDA-MB-468 (Triple-Negative Breast Cancer)3.02 ± 0.08[11]
This compoundMDA-MB-231 (Triple-Negative Breast Cancer)8.68 ± 0.05[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a commonly employed technique.[4][12][13]

Protocol: Broth Microdilution Method [4][8][13]

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare Mueller-Hinton Broth (MHB) as the growth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][14]

Protocol: MTT Assay [11][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anthelmintic Activity Assay

The adult worm mortality assay is a common method to assess the in vitro efficacy of anthelmintic compounds.[15]

Protocol: Adult Worm Mortality Assay [15][16]

  • Parasite Collection: Collect adult parasites (e.g., Haemonchus contortus or Fasciola gigantica) from the abomasum or bile ducts of infected animals.

  • Washing and Acclimatization: Wash the worms with a suitable buffer (e.g., phosphate-buffered saline) and acclimatize them in a culture medium.

  • Compound Exposure: Place a specific number of worms in petri dishes containing different concentrations of the test compound dissolved in the culture medium. Include a negative control (medium only) and a positive control (a known anthelmintic like albendazole).

  • Observation: Observe the motility and mortality of the worms at different time intervals (e.g., 2, 4, 6, 8 hours). Mortality is often confirmed by the absence of movement upon gentle prodding.

  • Data Analysis: Record the time taken for paralysis and death of the worms at each concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound analogs.

cluster_0 This compound Analog cluster_1 Mitochondrion This compound This compound Analog ProtonGradient Proton Gradient (H+) This compound->ProtonGradient dissipates ETC Electron Transport Chain ETC->ProtonGradient pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase drives ProtonGradient->ATPSynthase ATP ATP (Cellular Energy) ATPSynthase->ATP produces ATPSynthase->ATP inhibition

Caption: Mechanism of Action: Uncoupling of Oxidative Phosphorylation.

start Start prep_plates Prepare 96-well plates with serial dilutions of This compound Analog start->prep_plates prep_inoculum Prepare standardized bacterial inoculum prep_plates->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually assess for bacterial growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with various concentrations of This compound Analog seed_cells->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for IC50 Determination via MTT Assay.

Conclusion

The exploration of this compound analogs presents a promising avenue for the development of novel therapeutics. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective agents. This guide has provided a foundational overview of the SAR, quantitative data, and experimental protocols essential for researchers in this field. Future investigations should continue to explore the impact of diverse substitutions on the salicylanilide scaffold to unlock the full therapeutic potential of this versatile class of compounds.

References

The Disruption of Parasite Bioenergetics: A Technical Guide to the Action of Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyclozanide, a salicylanilide anthelmintic, is a potent disruptor of energy metabolism in parasitic helminths, particularly trematodes such as Fasciola hepatica. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, a vital process for ATP synthesis in aerobic parasites. This guide provides a detailed examination of the biochemical effects of this compound on parasite energy metabolism, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways. Understanding these core mechanisms is crucial for the development of novel anthelmintics and for managing the emergence of drug resistance.

Introduction: The Parasite's Energy Lifeline

Parasitic helminths have evolved diverse metabolic strategies to survive within their hosts. Many, especially adult flukes residing in oxygen-rich environments like the bile ducts, rely on aerobic respiration to generate the large amounts of ATP required for motility, reproduction, and survival. The mitochondrial electron transport chain and oxidative phosphorylation are central to this process. This energy-generating pathway, therefore, presents a prime target for chemotherapeutic intervention.

This compound is a well-established veterinary drug used to treat fascioliasis in ruminants.[1] Its efficacy stems from its ability to specifically interfere with the parasite's mitochondrial function.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The core mechanism of this compound is the uncoupling of oxidative phosphorylation.[2] In healthy mitochondria, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase as protons flow back into the mitochondrial matrix.

This compound, as a lipophilic weak acid, acts as a protonophore. It diffuses across the inner mitochondrial membrane, picks up a proton in the intermembrane space, and shuttles it back into the matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The energy that would have been used to produce ATP is instead released as heat. The parasite is consequently starved of energy, leading to paralysis and death.[3]

This compound's Uncoupling of Oxidative Phosphorylation cluster_IMM Inner Mitochondrial Membrane cluster_Oxy cluster_IMS cluster_Matrix ETC Electron Transport Chain (ETC) H_IMS H+ ETC->H_IMS Proton Pumping ATPS ATP Synthase ATP ATP ATPS->ATP ATP Synthesis Oxy_in This compound (Oxy-) OxyH_out This compound-H+ (Oxy-H) H_Matrix H+ OxyH_out->H_Matrix Proton Release H_IMS->ATPS Proton Flow H_IMS->OxyH_out Proton Binding H_Matrix->Oxy_in Diffusion ADP ADP + Pi ADP->ATPS

Figure 1: Mechanism of this compound as a Protonophore.

Quantitative Data on the Effects of this compound

The uncoupling activity of this compound has been quantified in several studies. The following tables summarize key findings on its efficacy and biochemical effects.

Table 1: In Vitro Efficacy of this compound against Fasciola hepatica

ParameterConcentration (µM)EffectReference
Stimulation of Oxygen Uptake0.1 - 120-40% increase[4]
Apparent Death (24h exposure)3.5 - 7Lack of movement[4]

Table 2: Uncoupling Activity of this compound

ParameterOrganism/SystemConcentration (µM)Reference
Minimum Uncoupling ConcentrationRat Liver Mitochondria0.3 - 0.4[4]

Table 3: In Vivo Efficacy of this compound

Host AnimalParasiteDose (mg/kg BW)Efficacy (% reduction in worm burden)Reference
SheepFasciola hepatica (adult)1591 - 97%[1]
CattleFasciola hepatica (adult)10 - 1580 - 92%[1]
SheepParamphistomum spp.15>90% reduction in egg output for 11 weeks[5]
CattleParamphistomum spp.20100% reduction in egg output by day 14[6]

Experimental Protocols

The following protocols provide a framework for assessing the effects of this compound on parasite energy metabolism.

Measurement of ATP Levels in Helminths

This protocol is adapted from a bioluminescence-based assay for Haemonchus contortus and can be modified for other helminths.[7][8]

Principle: The assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces light. The light intensity is directly proportional to the ATP concentration.

Materials:

  • Live parasites (e.g., Fasciola hepatica)

  • Phosphate-buffered saline (PBS), cold

  • Tris/EDTA buffer (100 mM Tris-HCl, 2 mM EDTA, pH 7.8)

  • Ethanol/EDTA solution (for extraction)

  • ATP Bioluminescence Assay Kit (containing ATP standard, luciferase/luciferin reagent)

  • Bicinchoninic acid (BCA) protein assay kit

  • 96-well black, flat-bottom plates

  • Homogenizer

  • Microplate luminometer and spectrophotometer

Procedure:

  • Sample Preparation:

    • Wash live parasites in PBS to remove host debris.

    • Homogenize a known number or weight of parasites in cold PBS.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet debris.

    • Collect the supernatant for ATP and protein analysis.

  • ATP Assay:

    • Prepare an ATP standard curve according to the kit manufacturer's instructions.

    • Add a small volume (e.g., 5 µL) of the parasite supernatant to a 96-well plate.

    • Add Tris/EDTA buffer to bring the volume to 50 µL.

    • Add 50 µL of the luciferase/luciferin reagent to each well.

    • Immediately measure the luminescence using a microplate luminometer.

  • Protein Quantification:

    • Use a portion of the parasite supernatant to determine the total protein concentration using a BCA assay, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the ATP concentration in the samples using the standard curve.

    • Normalize the ATP concentration to the total protein concentration (e.g., nmol ATP/mg protein).

    • Compare ATP levels in this compound-treated parasites to untreated controls.

start Start: Live Parasites wash Wash in PBS start->wash homogenize Homogenize in cold PBS wash->homogenize centrifuge Centrifuge (12,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant atp_assay ATP Bioluminescence Assay supernatant->atp_assay protein_assay BCA Protein Assay supernatant->protein_assay normalize Normalize ATP to Protein Concentration atp_assay->normalize protein_assay->normalize end End: Quantified ATP Levels normalize->end

Figure 2: Workflow for ATP Measurement in Helminths.

Measurement of Oxygen Consumption in Helminths

This protocol is based on methods used for Caenorhabditis elegans and Schistosoma mansoni and can be adapted for other parasites.[9][10]

Principle: A Clark-type oxygen electrode or a fluorescence-based oxygen sensor measures the rate of oxygen depletion in a sealed chamber containing the parasites.

Materials:

  • Live parasites

  • Incubation medium (e.g., appropriate buffer or culture medium)

  • Oxygen sensor system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer, or a Clark-type electrode)

  • Reaction chamber

  • Stirrer (if using an electrode)

Procedure:

  • System Calibration: Calibrate the oxygen sensor according to the manufacturer's instructions.

  • Sample Preparation:

    • Wash a known number of live parasites in the incubation medium.

    • Transfer the parasites to the reaction chamber of the oxygen sensor system.

  • Measurement:

    • Seal the chamber and begin recording the oxygen concentration over time.

    • Establish a baseline oxygen consumption rate.

    • Inject this compound into the chamber to achieve the desired final concentration and continue recording.

    • As a positive control for uncoupling, a known uncoupler like FCCP can be used.

  • Data Analysis:

    • Calculate the rate of oxygen consumption (e.g., in nmol O₂/min/mg protein or per parasite).

    • Compare the oxygen consumption rate before and after the addition of this compound.

start Start: Calibrate Oxygen Sensor prepare Prepare Parasite Suspension start->prepare load Load Parasites into Chamber prepare->load baseline Record Baseline Oxygen Consumption load->baseline inject Inject this compound baseline->inject record Record Post-Injection Oxygen Consumption inject->record analyze Calculate and Compare Rates record->analyze end End: Oxygen Consumption Rate Data analyze->end

Figure 3: Workflow for Oxygen Consumption Measurement.

Conclusion and Future Directions

This compound's well-defined mechanism of action as an uncoupler of oxidative phosphorylation makes it a highly effective anthelmintic against susceptible parasites. Its ability to disrupt the fundamental process of energy generation highlights the importance of mitochondrial metabolism as a drug target.

Future research should focus on several key areas:

  • Quantitative ATP Depletion: While a decrease in ATP is the logical consequence of uncoupling, more quantitative studies are needed to directly measure the extent of ATP depletion in various helminth species following this compound exposure.

  • Resistance Mechanisms: Understanding the molecular basis of emerging resistance to this compound is critical for preserving its efficacy. This may involve alterations in drug uptake, metabolism, or target site modifications.

  • Synergistic Combinations: Investigating the combination of this compound with other anthelmintics that have different mechanisms of action could provide a strategy to enhance efficacy and combat resistance.

By continuing to explore the intricate details of how drugs like this compound interfere with parasite biochemistry, the scientific community can pave the way for the next generation of antiparasitic therapies.

References

An In-Depth Technical Guide to the Basic Physicochemical Properties of Oxyclozanide for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely utilized in veterinary medicine for the treatment and control of fascioliasis, a parasitic flatworm infection, in ruminants such as cattle, sheep, and goats.[1] Its efficacy is rooted in its ability to act as a protonophore, uncoupling oxidative phosphorylation in the parasite's mitochondria, which ultimately leads to energy deprivation and death.[2] A thorough understanding of its fundamental physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and mechanistic studies. This guide provides a comprehensive overview of these properties, complete with experimental protocols and a visualization of its mechanism of action.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific sources.

Identifier Value Source
IUPAC Name 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamidePubChem
CAS Number 2277-92-1ChemicalBook, PubChem
Molecular Formula C₁₃H₆Cl₅NO₃PubChem
Molecular Weight 401.46 g/mol PubChem
Property Value Source
Melting Point Approximately 208 °CBP Vet
Boiling Point 215 °CChemicalBook
pKa (Predicted) 5.7 (strongest acidic)PubChem
logP (Predicted) 5.7PubChem
Solvent Solubility Source
Water Slightly soluble/InsolubleBP Vet, Google Patents
Acetone Freely solubleBP Vet
Ethanol (96%) SolubleBP Vet
Chloroform Slightly solubleBP Vet
DMSO 76 mg/mL (189.31 mM)MedKoo Biosciences

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mechanism of action is the disruption of ATP synthesis in the parasite's mitochondria through the uncoupling of oxidative phosphorylation.[2] It functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient.[3]

This proton gradient, generated by the electron transport chain, is the driving force for ATP synthase to produce ATP. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, this compound effectively short-circuits this process. The energy from the electron transport chain is then released as heat instead of being converted into chemical energy in the form of ATP. This leads to a rapid depletion of the parasite's energy reserves, causing paralysis and eventual death.

cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_Gradient High H+ Concentration ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP_Production ATP ATP_Synthase->ATP_Production Generates Proton_Gradient->ATP_Synthase H+ flows through This compound This compound (Protonophore) Proton_Gradient->this compound Low_Proton Low H+ Concentration This compound->Low_Proton Transports H+ across membrane

Caption: Mechanism of this compound as a protonophore.

Experimental Protocols

Determination of Melting Point (Capillary Tube Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample has completely melted are recorded. This range is the melting point of the substance.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask or vial. The use of an excess amount of the solid ensures that a saturated solution is formed.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or change in temperature during this step.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or µg/mL).

cluster_melting Melting Point Determination Workflow cluster_solubility Solubility Determination Workflow (Shake-Flask) start_mp Start prep_mp Prepare Sample (Dry, Powdered) start_mp->prep_mp pack_mp Pack Capillary Tube prep_mp->pack_mp heat_mp Heat Slowly in Apparatus pack_mp->heat_mp observe_mp Observe Melting Range heat_mp->observe_mp end_mp Record Melting Point observe_mp->end_mp start_sol Start prep_sol Add Excess this compound to Solvent start_sol->prep_sol equilibrate_sol Equilibrate (Shake at Constant Temp) prep_sol->equilibrate_sol separate_sol Separate Solid and Liquid Phases equilibrate_sol->separate_sol analyze_sol Analyze Solute Concentration (e.g., HPLC) separate_sol->analyze_sol end_sol Record Solubility analyze_sol->end_sol

References

The Enduring Legacy of Salicylanilides: A Technical Guide to Their Anthelmintic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The salicylanilides represent a significant class of anthelmintic compounds that have played a crucial role in veterinary medicine for decades. This in-depth technical guide explores the historical development, mechanism of action, structure-activity relationships, and key experimental protocols related to this important group of parasiticides. From their initial discovery to their ongoing relevance in the face of emerging drug resistance, this document provides a comprehensive overview for researchers and drug development professionals.

A Journey Through Time: The Historical Development of Salicylanilide Anthelmintics

The story of salicylanilide anthelmintics begins in the mid-20th century, with their initial exploration for various medicinal purposes. Halogenated salicylanilides emerged as potent anthelmintics for both human and veterinary use in the 1960s and 1970s.[1][2] These compounds proved to be particularly effective against parasitic flatworms (trematodes and cestodes).

Key milestones in the development of salicylanilide anthelmintics include the introduction of:

  • Niclosamide: Initially developed as a molluscicide, it was later repurposed as a highly effective treatment for tapeworm infections in a wide range of animals and humans.[3][4]

  • Oxyclozanide and Rafoxanide: These compounds demonstrated significant efficacy against liver flukes, such as Fasciola hepatica, a major pathogen in ruminants.[3][5]

  • Closantel: This compound expanded the spectrum of activity to include not only liver flukes but also certain blood-feeding nematodes like Haemonchus contortus.[6]

The enduring use of these compounds is a testament to their efficacy, although the emergence of resistance in some parasite populations necessitates ongoing research and development.

Data Presentation: A Comparative Overview of Key Salicylanilide Anthelmintics

The following tables summarize the physicochemical properties, pharmacokinetic parameters, and efficacy of the most prominent salicylanilide anthelmintics.

Table 1: Physicochemical Properties of Key Salicylanilide Anthelmintics

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Water Solubility
Niclosamide C₁₃H₈Cl₂N₂O₄327.12Yellowish to grey-greenish powder225-230Insoluble
This compound C₁₃H₆Cl₅NO₃401.46Pale cream or cream powder206-210Practically insoluble
Closantel C₂₂H₁₄Cl₂I₂N₂O₂719.08Yellow powder215-219Practically insoluble
Rafoxanide C₁₉H₁₁Cl₂I₂NO₃626.01Greyish-white to brownish powder175-179Practically insoluble

Data sourced from various chemical databases and publications.[3][4][7][8]

Table 2: Pharmacokinetic Parameters of Salicylanilides in Ruminants

CompoundAnimal SpeciesRoute of AdministrationHalf-life (t½)Protein Binding
This compound SheepOral6.4 days>99%
Rafoxanide SheepOral16.6 days>99%
Closantel SheepOral14.5 days>99%
Closantel CattleOral2-3 weeks>99.9%

Data compiled from studies on the pharmacokinetics of salicylanilides in sheep and cattle.[5][9]

Table 3: Efficacy of Salicylanilide Anthelmintics Against Key Helminth Parasites

CompoundTarget ParasiteHost AnimalDosageEfficacy (% reduction)
This compound Paramphistomum spp. (Rumen flukes)Sheep15 mg/kg (oral)>90% for 11 weeks
Closantel Fasciola hepatica (Liver fluke)Goats10 mg/kg (oral)92.7% (4 weeks post-treatment)
Closantel Haemonchus contortusSheep10 mg/kg (oral)Effective against benzimidazole-resistant strains
Rafoxanide Fasciola hepatica (6-week-old)Sheep7.5 mg/kg (oral)86%
Rafoxanide Fenbendazole-resistant nematodesGoatsCombination with albendazole54%

Efficacy data is based on fecal egg count reduction tests and post-mortem worm burden assessments.[5][6][10][11]

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of salicylanilide anthelmintics is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[12][13][14] They act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[12][15][16] This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.

The key structural features required for this protonophoric activity are a weakly acidic hydroxyl group on the salicyl ring and a bulky, lipophilic aniline ring containing electron-withdrawing groups.[17][18] These features allow the molecule to pick up protons in the intermembrane space, diffuse across the inner mitochondrial membrane, and release the protons into the mitochondrial matrix, thereby dissipating the crucial proton motive force.

Salicylanilide_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain H_high High H+ concentration ETC->H_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Salicylanilide Salicylanilide (Protonophore) H_low Low H+ concentration Salicylanilide->H_low Releases H+ No_ATP ATP Depletion Salicylanilide->No_ATP Disrupts gradient H_high->ATP_Synthase Drives ATP synthesis H_high->Salicylanilide Picks up H+ Paralysis_Death Paralysis_Death No_ATP->Paralysis_Death Leads to

Caption: Mechanism of action of salicylanilide anthelmintics as protonophores.

Experimental Protocols: A Guide to Synthesis and Efficacy Testing

The following sections provide detailed methodologies for the synthesis of key salicylanilides and for evaluating their anthelmintic efficacy.

Synthesis of Salicylanilides

The general synthesis of salicylanilides involves the condensation of a substituted salicylic acid with a substituted aniline.

Synthesis_Workflow Start Starting Materials: Substituted Salicylic Acid Substituted Aniline Reaction Condensation Reaction (e.g., with PCl3 or SOCl2) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Salicylanilide Product Characterization->Final_Product

Caption: General workflow for the synthesis of salicylanilide anthelmintics.

Example Protocol: Synthesis of Niclosamide

Niclosamide is synthesized by the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.

  • Reaction Setup: In a reaction vessel, dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in a suitable solvent such as chlorobenzene.

  • Condensation: Heat the mixture and add a condensing agent, for example, phosphorus trichloride (PCl₃), dropwise.

  • Reflux: Maintain the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and add it to water or an appropriate aqueous solution to precipitate the crude product.

  • Purification: Filter the crude niclosamide and purify it by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and solvent, may vary and should be optimized.

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for determining the efficacy of an anthelmintic against gastrointestinal nematodes in livestock.[1][19][20][21][22]

FECRT_Workflow Animal_Selection Select infected animals (e.g., sheep or cattle) Pre_Treatment_Sampling Collect fecal samples (Day 0) Perform fecal egg count (FEC) Animal_Selection->Pre_Treatment_Sampling Treatment Administer salicylanilide or control (placebo) Pre_Treatment_Sampling->Treatment Post_Treatment_Sampling Collect fecal samples (Day 10-14) Perform FEC Treatment->Post_Treatment_Sampling Calculation Calculate % FEC Reduction: [(Pre-FEC - Post-FEC) / Pre-FEC] * 100 Post_Treatment_Sampling->Calculation Result Determine anthelmintic efficacy Calculation->Result

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Protocol for FECRT:

  • Animal Selection: Select a group of animals naturally or experimentally infected with the target parasite.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal and determine the number of parasite eggs per gram of feces (EPG) using a standardized counting technique (e.g., McMaster method).

  • Treatment: Administer the salicylanilide anthelmintic at the recommended dose to the treatment group. An untreated control group should also be maintained.

  • Post-Treatment Sampling (Day 10-14): Collect fecal samples from both the treated and control groups and determine the EPG.

  • Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group. An efficacy of ≥95% is generally considered effective.

In Vitro Efficacy Testing

In vitro assays provide a more rapid and controlled method for screening the activity of anthelmintic compounds.[23][24][25][26]

Protocol for In Vitro Adult Worm Motility Assay:

  • Worm Collection: Collect adult helminths (e.g., Fasciola hepatica or Hymenolepis diminuta) from the host animal.

  • Culture Preparation: Place individual or small groups of worms in multi-well plates containing a suitable culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

  • Compound Addition: Add the salicylanilide compound, dissolved in a suitable solvent like DMSO, to the wells at various concentrations. Include a solvent control and a positive control (a known effective anthelmintic).

  • Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C).

  • Motility Assessment: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 5 = normal motility).

  • Data Analysis: Determine the concentration of the compound that causes paralysis or death of the worms over time.

Conclusion

The salicylanilide anthelmintics have a rich history and continue to be vital tools in the control of parasitic diseases in livestock. Their unique mechanism of action as protonophores has been well-characterized, and the structure-activity relationships are well understood. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these and novel anthelmintic compounds. As the challenge of anthelmintic resistance grows, a thorough understanding of the development and properties of established drug classes like the salicylanilides is essential for the future of sustainable parasite control.

References

Off-Target Effects of Oxyclozanide in Non-Parasitic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide, a salicylanilide anthelmintic, is primarily utilized in veterinary medicine to treat and control fascioliasis in ruminants.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in parasites, leading to metabolic disruption and death.[1] However, the off-target effects of this compound in non-parasitic organisms are a significant concern for environmental safety and potential cross-species toxicity. This technical guide provides an in-depth analysis of the known off-target effects of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative data on the toxicity of this compound in various non-parasitic organisms.

Table 1: Mammalian Toxicity of this compound

SpeciesRoute of AdministrationParameterValue (mg/kg bw)ObservationsReference(s)
Rat (female)OralLD503519Signs of acute toxicity included blood staining of muzzle, pallor, diarrhea, increased respiration, lethargy.[1]
RatOralLD503707Swelling of the spleen, bleeding spots in the liver, and swelling of the stomach were observed in the high-dose group.[2]
RatOralNOEL (3-month study)9High doses caused reversible hepatic fat accumulation, reduced liver weights in males, and vacuolation of brain cells.[1]
RatOralLOAEL (28-day study)74-[2]
DogOralNOEL (3-month study)5High doses caused vacuolation of brain cells in the region of the pons.[1]
CattleOralToxic Dose15Behavioral depression, diarrhea, and inappetence.[1]
SheepOralToxic Dose15Behavioral depression, diarrhea, and inappetence.[1]

Table 2: Aquatic and Invertebrate Toxicity of this compound

SpeciesTest TypeParameterValueExposure TimeReference(s)
Daphnia magna (Water flea)Acute ImmobilisationEC500.69 mg/L48 hours
Galleria mellonella (Greater wax moth)Dietary-0.3 g/100g dietLarval stageReduced survival rate to 28.75%.
Galleria mellonellaDietary-1.5 g/100g dietLarval stageSignificant increase in DNA damage (comet assay).

Note: There is a significant lack of data on the off-target effects of this compound in amphibians. Studies on other salicylanilides suggest potential for toxicity in aquatic vertebrates, but specific data for this compound in amphibians is not currently available.

Core Mechanism of Action and Off-Target Effects

The primary mechanism of action for this compound is the uncoupling of mitochondrial oxidative phosphorylation. As a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis. This disruption of energy metabolism is the basis for its anthelmintic activity and also the primary driver of its off-target toxicity in non-parasitic organisms.

Experimental Workflow for Assessing Mitochondrial Uncoupling

G cluster_prep Mitochondria Isolation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., rat liver) cent1 Differential Centrifugation (low speed to remove debris) tissue->cent1 cent2 High-Speed Centrifugation (pellet mitochondria) cent1->cent2 resuspend Resuspend Mitochondrial Pellet cent2->resuspend chamber Mitochondrial Suspension in Respiration Buffer resuspend->chamber substrate Add Substrate (e.g., succinate) chamber->substrate oxy Measure Basal Oxygen Consumption substrate->oxy This compound Add this compound (various concentrations) oxy->this compound measure Measure Stimulated Oxygen Consumption This compound->measure plot Plot Oxygen Consumption Rate vs. This compound Concentration measure->plot determine Determine EC50 for Mitochondrial Uncoupling plot->determine

Experimental workflow for measuring mitochondrial uncoupling by this compound.

Key Signaling Pathways Affected by this compound

Beyond its primary effect on mitochondrial respiration, this compound and other salicylanilides have been shown to modulate several key signaling pathways, often as a downstream consequence of cellular stress.

Oxidative Stress and MAPK Signaling Pathway

This compound-induced mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress. This cellular stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Uncoupling of Oxidative Phosphorylation ROS Increased ROS (Oxidative Stress) Mitochondria->ROS ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK activates Cellular_Response Cellular Response (Inflammation, Apoptosis) p38_MAPK->Cellular_Response leads to

This compound-induced oxidative stress and activation of the p38 MAPK pathway.

Apoptosis Signaling Pathway

The cellular stress induced by this compound, including mitochondrial dysfunction and oxidative stress, can trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of the intrinsic apoptosis pathway by this compound.

NF-κB and STAT3 Signaling Pathways

Studies on related salicylanilides like Rafoxanide have demonstrated inhibitory effects on the NF-κB and STAT3 signaling pathways, which are critical regulators of inflammation and cell survival. While direct evidence for this compound is less clear, it is plausible that it shares similar off-target effects.

G This compound This compound IKK IKK Complex This compound->IKK inhibits (?) JAK JAK This compound->JAK inhibits (?) IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates to Gene_Expression_NFkB Inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB regulates STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus_STAT3 STAT3 Dimer (in nucleus) STAT3->Nucleus_STAT3 dimerizes and translocates to Gene_Expression_STAT3 Survival Gene Expression Nucleus_STAT3->Gene_Expression_STAT3 regulates G start Acclimatization of Wistar Rats (1 week) grouping Randomly Assign to Groups (e.g., Control, Low, Mid, High Dose) start->grouping dosing Daily Oral Gavage with This compound Suspension (28 days) grouping->dosing observations Daily Clinical Observations (behavior, mortality) dosing->observations measurements Weekly Measurement of Body Weight and Food Intake dosing->measurements blood_collection Blood Collection at Day 29 (hematology, clinical chemistry) dosing->blood_collection necropsy Gross Necropsy and Organ Weight Measurement blood_collection->necropsy histopathology Histopathological Examination of Key Organs necropsy->histopathology end Data Analysis and Determination of NOAEL/LOAEL histopathology->end

References

Oxyclozanide: A Repurposed Anthelmintic with Potent Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyclozanide, a well-established salicylanilide anthelmintic, is emerging as a promising candidate for drug repurposing as a novel antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal potential, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mode of action of this compound is the uncoupling of oxidative phosphorylation in fungal mitochondria, leading to a disruption of cellular energy metabolism and subsequent cell death. This guide consolidates available data on its efficacy against a range of fungal pathogens, particularly Candida species, and provides detailed experimental protocols to facilitate further research and development in this area. Visualizations of key pathways and experimental workflows are included to enhance understanding.

Mechanism of Action: Targeting Fungal Mitochondria

This compound's primary antifungal activity stems from its function as a protonophore, which disrupts the mitochondrial electron transport chain (ETC) and uncouples oxidative phosphorylation.[1][2] This mechanism is analogous to its anthelmintic action.[3]

2.1 Uncoupling of Oxidative Phosphorylation

In healthy fungal mitochondria, the ETC pumps protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated state. In the alkaline mitochondrial matrix, it releases a proton, and the resulting anion diffuses back to the intermembrane space, where it picks up another proton. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis.[1] The energy generated by the ETC is then dissipated as heat instead of being used for cellular processes.

2.2 Disruption of Mitochondrial Membrane Potential

A direct consequence of the uncoupling of oxidative phosphorylation is the collapse of the mitochondrial membrane potential (ΔΨm).[1] The loss of ΔΨm is a critical event that triggers a cascade of downstream effects leading to fungal cell death.

2.3 Downstream Effects and Signaling Pathways

The disruption of mitochondrial function by this compound is hypothesized to initiate several downstream signaling events, although specific research on this compound's impact on these pathways in fungi is still emerging. Based on the known consequences of mitochondrial dysfunction in fungi, the following pathways are likely to be affected:

  • Reactive Oxygen Species (ROS) Production: A dysfunctional ETC can lead to increased production of ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA.[4][5]

  • Cell Wall Integrity (CWI) Pathway: Mitochondrial dysfunction has been linked to defects in the fungal cell wall.[6] It is plausible that the cellular stress induced by this compound could activate the CWI pathway as a compensatory response.[7][8][9]

  • Apoptosis: The collapse of the mitochondrial membrane potential is a key trigger for the initiation of apoptotic pathways in fungi.

Below is a diagram illustrating the proposed mechanism of action of this compound on fungal mitochondria.

Oxyclozanide_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient ETC->Proton_Gradient Pumps H+ ROS Increased ROS ETC->ROS Leads to ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Matrix Mitochondrial Matrix IMS Intermembrane Space This compound This compound This compound->ETC Uncouples This compound->Proton_Gradient Dissipates Proton_Gradient->ATP_Synthase Drives Apoptosis Apoptosis Proton_Gradient->Apoptosis Loss of ΔΨm triggers Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Apoptosis->Cell_Death

Caption: Proposed mechanism of this compound's antifungal action.

Quantitative Data on Antifungal Activity

This compound has demonstrated significant in vitro activity against a variety of fungal pathogens, including clinically relevant species and drug-resistant isolates. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species

Fungal SpeciesStrainResistance ProfileMIC (µg/mL)Reference
Candida albicansSC5314Sensitive13-34[1]
Candida albicansClinical IsolatesAzole-Resistant13-34[1]

Table 2: Growth Inhibition of Candida albicans by this compound

Concentration (µM)Growth Inhibition (%)Reference
1058[1]
10099[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal potential of this compound. These protocols are based on established standards and can be adapted for specific research needs.

4.1 Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[10]

  • Materials:

    • This compound stock solution (dissolved in DMSO)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well microtiter plates

    • Fungal inoculum

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in the 96-well plate to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL.

    • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to 1-5 x 10^6 cells/mL.

    • Dilute the fungal suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 cells/mL.

    • Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a growth control and a well with medium only as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC visually or by measuring the optical density at 530 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control.

4.2 Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Materials:

    • JC-1 fluorescent dye

    • Fungal cells treated with varying concentrations of this compound

    • Phosphate-buffered saline (PBS)

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Grow fungal cells to mid-log phase and then expose them to different concentrations of this compound for a specified time.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS containing JC-1 (typically 5 µg/mL) and incubate in the dark at 37°C for 15-30 minutes.

    • Wash the cells again with PBS to remove excess dye.

    • Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Quantify the change in the red/green fluorescence ratio to determine the extent of mitochondrial membrane depolarization.

4.3 Measurement of Intracellular ATP Levels

This assay quantifies the impact of this compound on cellular energy production.

  • Materials:

    • ATP determination kit (luciferin/luciferase-based)

    • Fungal cells treated with varying concentrations of this compound

    • Lysis buffer

    • Luminometer

  • Procedure:

    • Treat fungal cells with different concentrations of this compound as described previously.

    • Harvest and wash the cells.

    • Lyse the cells using the provided lysis buffer to release intracellular ATP.

    • Add the cell lysate to a reaction mixture containing luciferin and luciferase.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

    • Normalize the ATP levels to the total protein concentration or cell number.

4.4 In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo antifungal activity of this compound.[11]

  • Materials:

    • Immunocompromised mice (e.g., cyclophosphamide-treated)

    • Candida albicans inoculum

    • This compound formulation for in vivo administration

    • Vehicle control

  • Procedure:

    • Induce immunosuppression in mice according to established protocols.

    • Infect the mice intravenously with a lethal or sublethal dose of C. albicans.

    • Administer this compound at different dosages (e.g., intraperitoneally or orally) at specified time points post-infection.

    • Include a control group receiving the vehicle alone.

    • Monitor the survival of the mice over a period of time (e.g., 21 days).

    • At the end of the experiment or upon euthanasia, harvest organs (e.g., kidneys, spleen, liver) to determine the fungal burden by plating serial dilutions of tissue homogenates on appropriate agar plates.

    • Compare the survival rates and fungal burdens between the treated and control groups to evaluate the efficacy of this compound.

Visualizations of Experimental Workflows and Logical Relationships

5.1 Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start prep_oxy Prepare this compound Serial Dilutions start->prep_oxy prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_oxy->inoculate prep_inoculum->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the MIC of this compound.

5.2 In Vivo Efficacy Study Workflow

In_Vivo_Workflow start Start immunosuppression Induce Immunosuppression in Mice start->immunosuppression infection Infect Mice with Candida albicans immunosuppression->infection treatment Administer this compound or Vehicle Control infection->treatment monitoring Monitor Survival treatment->monitoring organ_harvest Harvest Organs monitoring->organ_harvest fungal_burden Determine Fungal Burden organ_harvest->fungal_burden analysis Analyze Data (Survival & Fungal Load) fungal_burden->analysis end End analysis->end

References

Unveiling the Antibacterial Potential of Oxyclozanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyclozanide, a well-established salicylanilide anthelmintic, is garnering increasing interest for its potential as a repurposed antibacterial agent. This technical guide provides an in-depth investigation into the antibacterial spectrum of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action. Primarily effective against select Gram-positive bacteria, particularly multi-drug resistant staphylococci, this compound also exhibits potent synergistic activity against certain Gram-negative pathogens when used in combination with membrane-permeabilizing agents. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in an era of mounting antimicrobial resistance.

Introduction

The escalating crisis of antibiotic resistance necessitates innovative approaches to drug discovery, including the repurposing of existing therapeutic agents. This compound, a halogenated salicylanilide traditionally used in veterinary medicine to treat parasitic fluke infections, has emerged as a promising candidate for antibacterial applications.[1] Its primary mode of action as an anthelmintic is the uncoupling of oxidative phosphorylation in parasites.[1][2] Recent studies have revealed a potent antibacterial effect, particularly against challenging Gram-positive pathogens. This guide synthesizes the current understanding of this compound's antibacterial profile.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with notable efficacy against strains of Staphylococcus. Its intrinsic activity against Gram-negative bacteria is limited; however, it demonstrates significant synergistic potential.

Gram-Positive Bacteria

This compound has demonstrated significant in vitro activity against various staphylococcal species, including methicillin-resistant strains.

Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)1[3][4]
Staphylococcus pseudintermediusMethicillin-Sensitive (MSSP)0.5 - 1[3][4]
Staphylococcus pseudintermediusMethicillin-Resistant (MRSP)0.5 - 2[3][4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Available data suggests limited to no direct antibacterial activity against Enterococcus faecalis and Streptococcus thermophilus at the concentrations tested.[4][5]

Gram-Negative Bacteria

This compound alone does not exhibit significant antibacterial activity against the Gram-negative bacteria tested, including Escherichia coli and Pseudomonas aeruginosa.[4] However, it displays potent synergistic activity when combined with the polypeptide antibiotic colistin, which disrupts the outer membrane of Gram-negative bacteria.

Table 2: Synergistic Activity of this compound with Colistin against Colistin-Resistant Gram-Negative Bacilli

Bacterial SpeciesConditionColistin MIC (mg/L) AloneColistin MIC (mg/L) with 2 mg/L this compoundFold Reduction in Colistin MICReference
Acinetobacter baumanniiColistin-Resistant>1282>64[6]
Pseudomonas aeruginosaColistin-Resistant160.532[6]
Klebsiella pneumoniaeColistin-Resistant>1288>16[6]

Mechanism of Action

The antibacterial mechanism of this compound, as a member of the salicylanilide class, is primarily attributed to its function as a protonophore, which disrupts the proton motive force (PMF) across the bacterial cytoplasmic membrane.

cluster_membrane Bacterial Cytoplasmic Membrane ProtonPump Proton Pump (Electron Transport Chain) H_out H+ (High Concentration) ProtonPump->H_out Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->H_out Binds H+ H_in H+ (Low Concentration) This compound->H_in Transports H+ across membrane H_out->ATP_Synthase Drives ATP synthesis No_ATP ATP Depletion H_in->No_ATP Disrupts Gradient

Caption: Proposed mechanism of this compound's antibacterial action.

This compound dissipates the proton gradient essential for ATP synthesis and other vital cellular processes, leading to energy depletion and ultimately, bacterial cell death.[7]

Experimental Protocols

The determination of this compound's antibacterial activity is typically performed using standardized broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Start Start Prepare_this compound Prepare serial dilutions of this compound Start->Prepare_this compound Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells containing dilutions and controls Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the MIC of this compound.

Detailed Steps:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[4][8]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies grown on an appropriate agar medium. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4][8]

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.[8]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[4]

Synergistic Activity with Colistin

The combination of this compound and colistin presents a promising strategy against colistin-resistant Gram-negative bacteria. Colistin, a polymyxin antibiotic, disrupts the integrity of the outer membrane of Gram-negative bacteria, thereby facilitating the entry of this compound into the cell where it can exert its inhibitory effects on the cytoplasmic membrane.[6]

Colistin Colistin Outer_Membrane Gram-Negative Outer Membrane Colistin->Outer_Membrane Permeabilizes This compound This compound Outer_Membrane->this compound Allows entry of Cytoplasmic_Membrane Cytoplasmic Membrane This compound->Cytoplasmic_Membrane Targets Proton_Motive_Force Proton Motive Force Disruption Cytoplasmic_Membrane->Proton_Motive_Force Leads to Cell_Death Bacterial Cell Death Proton_Motive_Force->Cell_Death

Caption: Logical relationship of the synergistic action of Colistin and this compound.

This synergistic interaction effectively resensitizes colistin-resistant strains to colistin, offering a potential therapeutic avenue for infections caused by these challenging pathogens.[6]

Conclusion and Future Directions

This compound demonstrates a compelling antibacterial profile, characterized by potent activity against drug-resistant staphylococci and a remarkable synergistic effect with colistin against resistant Gram-negative bacilli. Its established safety profile in veterinary medicine further supports its consideration for repurposing. Future research should focus on expanding the evaluation of its antibacterial spectrum to a wider range of clinical isolates, elucidating the precise molecular interactions underlying its mechanism of action, and conducting in vivo studies to assess its efficacy and pharmacokinetic/pharmacodynamic properties in relevant infection models. The exploration of this compound and other salicylanilides represents a valuable strategy in the ongoing search for novel antibacterial therapies.

References

Oxyclozanide's Impact on Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxyclozanide, a salicylanilide anthelmintic, has long been utilized in veterinary medicine to combat parasitic infections, particularly fascioliasis in ruminants.[1] Its primary mechanism of action involves the disruption of cellular energy metabolism within the parasite. This technical guide provides an in-depth examination of the core molecular mechanism of this compound: its role as an uncoupler of oxidative phosphorylation and its direct impact on the mitochondrial membrane potential (ΔΨm). This document synthesizes quantitative data, details relevant experimental protocols for studying these effects, and provides visual representations of the underlying pathways and workflows to support further research and drug development efforts.

Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary therapeutic effect of this compound stems from its function as an uncoupling agent for oxidative phosphorylation in the mitochondria of parasites like Fasciola hepatica.[1][2][3] To comprehend this impact, it is essential to first understand the role of the mitochondrial membrane potential (ΔΨm).

In functional mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This action generates an electrochemical gradient, with a higher concentration of protons and a positive charge in the intermembrane space relative to the matrix. This gradient, the ΔΨm, is a form of stored energy, often referred to as the proton-motive force. This force is crucial as it drives the synthesis of ATP from ADP and inorganic phosphate via the ATP synthase enzyme.[4][5]

This compound, like other salicylanilides, acts as a protonophore. It is a lipophilic weak acid that can embed within the inner mitochondrial membrane. Here, it binds to protons in the high-concentration intermembrane space, transports them across the membrane, and releases them into the low-concentration matrix, effectively creating a "short-circuit" in the proton gradient. This process dissipates the ΔΨm.[2][6]

The consequences of this uncoupling are twofold:

  • Inhibition of ATP Synthesis: With the proton gradient diminished, the primary driving force for ATP synthase is lost, leading to a drastic reduction in ATP production.[2]

  • Increased Respiration: The ETC is no longer inhibited by the back-pressure of the proton gradient. It works at an accelerated rate to try and re-establish the gradient, leading to a significant increase in oxygen consumption.[7][8]

This dual effect starves the parasite of its essential energy currency (ATP), leading to metabolic collapse and death.[2]

Quantitative Data on this compound's Uncoupling Activity

The following table summarizes key quantitative findings from studies on this compound's effect on mitochondria, primarily using rat liver mitochondria as a model system.

ParameterValueOrganism/SystemSource
Minimum Uncoupling Concentration 3 x 10⁻⁷ to 4 x 10⁻⁷ mol/LRat Liver Mitochondria[2]
Concentration for Respiration Stimulation 1 µM (1 x 10⁻⁶ mol/L)Rat Liver Mitochondria[7][8]
Effect Stimulation of mitochondrial respiration and ATPase activityRat Liver Mitochondria[7][8]

Experimental Protocols for Measuring Mitochondrial Membrane Potential

The impact of this compound on ΔΨm can be quantitatively assessed using potentiometric fluorescent probes. These cationic dyes accumulate in the negatively charged mitochondrial matrix. A decrease in ΔΨm results in less dye accumulation and a corresponding change in fluorescence intensity.

Below is a detailed, generalized protocol for assessing the effect of this compound on ΔΨm in cultured cells using the fluorescent probe Tetramethylrhodamine, Methyl Ester (TMRM).

Protocol: TMRM-Based Measurement of ΔΨm in Cultured Cells

1. Materials and Reagents:

  • Cultured cells (e.g., HeLa, SH-SY5Y, or a relevant parasite-derived cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom imaging dishes or multi-well plates

  • This compound (stock solution in DMSO)

  • TMRM (Tetramethylrhodamine, Methyl Ester) dye

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for uncoupling

  • Hoechst 33342 (for nuclear staining, optional)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or high-content imager

2. Cell Preparation:

  • Culture cells of choice in appropriate medium supplemented with FBS and antibiotics.

  • 24-48 hours prior to the experiment, seed the cells onto glass-bottom dishes or plates at a suitable confluency (typically 50-70%) to allow for individual cell analysis.[9]

  • Incubate cells at 37°C in a 5% CO₂ incubator until they are well-adhered.

3. Compound and Dye Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, create a series of working solutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).

  • Prepare a stock solution of the positive control, FCCP (e.g., 10 mM in DMSO). Dilute in medium to a final working concentration known to cause rapid depolarization (e.g., 1-10 µM).

  • Prepare a TMRM working solution. TMRM is used at low, non-quenching concentrations (typically 5-25 nM) to assess ΔΨm.[10][11] Dilute the TMRM stock in pre-warmed medium.

4. Staining and Treatment Procedure:

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the TMRM working solution to the cells.

  • Incubate for 30-45 minutes at 37°C to allow the dye to equilibrate and accumulate in the mitochondria.[9]

  • After incubation, acquire baseline fluorescence images (Time 0).

  • Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO equivalent) and a positive control (FCCP).

  • Immediately begin time-lapse imaging using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) or take endpoint measurements at specific time points (e.g., 15, 30, 60 minutes).

5. Image Acquisition and Analysis:

  • Microscopy Settings: Use a consistent excitation/emission filter set for TMRM (e.g., 548 nm excitation / 573 nm emission). Ensure acquisition settings (exposure time, gain) are kept constant across all conditions and time points to allow for accurate comparison.

  • Image Analysis:

    • Define regions of interest (ROIs) around individual cells or mitochondrial networks.

    • Measure the mean fluorescence intensity within these ROIs for each condition and time point.

    • Normalize the fluorescence intensity of treated cells to the baseline (Time 0) intensity and/or to the vehicle control.

    • A significant decrease in TMRM fluorescence intensity in this compound-treated cells compared to the vehicle control indicates a depolarization (decrease) of the mitochondrial membrane potential.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows discussed.

Oxyclozanide_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Matrix H_High High [H+] ATPSynthase ATP Synthase H_High->ATPSynthase H+ flow Oxy This compound H_High->Oxy H_Low Low [H+] ATP ATP ETC Electron Transport Chain ETC->H_High H+ pump ATPSynthase->ATP synthesizes Oxy->H_Low H+ leak (Uncoupling) Matrix_Input ADP + Pi Matrix_Input->ATPSynthase ETC_Input NADH, FADH2 ETC_Input->ETC

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental_Workflow A 1. Seed Cells on Glass-Bottom Plate B 2. Incubate 24-48h (37°C, 5% CO2) A->B C 3. Load Cells with TMRM Dye B->C D 4. Acquire Baseline Fluorescence (T0) C->D E 5. Add Treatments (Vehicle, this compound, FCCP) D->E F 6. Perform Time-Lapse Fluorescence Microscopy E->F G 7. Analyze Image Data: Measure Intensity in ROIs F->G H 8. Normalize Data & Compare Treatments G->H

Caption: Workflow for measuring ΔΨm changes with this compound.

Logical_Relationship A This compound Administration B Protonophore Activity in Inner Mitochondrial Membrane A->B C Dissipation of Proton Gradient B->C D Decrease in Mitochondrial Membrane Potential (ΔΨm) C->D E Increased O2 Consumption (Uncoupled Respiration) D->E F Decreased ATP Synthesis D->F G Cellular Energy Depletion & Death E->G F->G

Caption: Cause-and-effect cascade of this compound's action.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxyclozanide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely utilized in veterinary medicine to treat parasitic infections, primarily fascioliasis (liver fluke disease) in cattle and sheep.[1][2][3][4] The determination of this compound concentrations in plasma is crucial for pharmacokinetic studies, which evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug.[1][2] These studies are essential for establishing appropriate dosage regimens, ensuring efficacy, and determining withdrawal periods for food-producing animals. This application note details a robust and sensitive method for quantifying this compound in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a common and reliable analytical technique.[3]

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where the separation of the analyte is achieved based on its hydrophobic properties. A C18 stationary phase is used, which retains the nonpolar this compound. The mobile phase, a mixture of aqueous and organic solvents, is then used to elute the analyte from the column.[1][2][3] Sample preparation involves the removal of plasma proteins, which can interfere with the analysis and damage the HPLC column.[5] Protein precipitation using an organic solvent like acetonitrile is a simple and effective technique for this purpose.[6][7] An internal standard (IS), such as Niclosamide, is added to the samples to correct for variations during sample processing and injection.[1][2][3] Quantification is achieved by tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity for detecting the analyte and internal standard.[1][3]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in plasma, based on a validated LC-MS/MS method.[1][2][3]

1. Materials and Reagents

  • This compound analytical standard

  • Niclosamide (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Acetic Acid (Glacial)

  • Ammonium Formate

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control (blank) plasma from the species of interest

2. Preparation of Standard and Stock Solutions

  • This compound Stock Solution (2000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 50 mL volumetric flask.[1]

  • This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to create calibration standards.[1] A suggested concentration range is 0.020 to 25.0 µg/mL.[1][2][3]

  • Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh 1.0 mg of Niclosamide and dissolve it in methanol in a 100 mL volumetric flask.[1]

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[6][7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at approximately 10,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a new tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

4. Chromatographic and Mass Spectrometric Conditions

  • Instrument: HPLC system coupled with a tandem mass spectrometer.

  • Analytical Column: C18 column (e.g., 75 × 4.6 mm, 2.7 µm).[1][2][3]

  • Mobile Phase:

    • A: 0.01% v/v acetic acid in water:acetonitrile (90:10 v/v).[1][3]

    • B: 5 mM ammonium formate in methanol:acetonitrile (75:25, v/v).[1][3]

    • Composition: 10% A and 90% B.[1][3]

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[1][2][3]

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Electrospray (ESI-).[1][2][3]

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound and the IS should be optimized on the specific instrument.

Data Presentation

Table 1: Comparison of Published HPLC Methods for this compound Quantification

ParameterMethod 1 (LC-MS/MS in Plasma)[1][2][3]Method 2 (HPLC-UV in Milk/Beef)[6]Method 3 (RP-HPLC in Bulk Drug)[4][9]
Column C18 (75 x 4.6 mm, 2.7 µm)Xbridge C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.01% Acetic Acid in 90:10 Water:ACNB: 5mM Amm. Formate in 75:25 MeOH:ACN (10:90)Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v)Methanol : Water (68:32 v/v)
Flow Rate 0.4 mL/minNot Specified1.0 mL/min
Detector Tandem Mass Spectrometer (MS/MS)UV (300 nm)UV (302 nm)
Internal Standard NiclosamideNot SpecifiedNot Applicable
Linearity Range 0.02048–25.600 µg/mLNot Specified10–30 µg/mL
LLOQ 0.020 µg/mLNot Specified2.297 µg/mL
Recovery > 98%70.7% - 110.8%100.27%

Table 2: Validation Summary for the Featured LC-MS/MS Protocol [1][2][3]

Validation ParameterResult
Linearity Range 0.02048 – 25.600 µg/mL
Correlation Coefficient (r²) 0.994
Lower Limit of Quantification (LLOQ) 0.020 µg/mL
Extraction Recovery > 98%
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 10%
Intra-day Accuracy Within ±15% of nominal
Inter-day Accuracy Within ±15% of nominal

Mandatory Visualization

G cluster_prep Sample Collection & Preparation cluster_analysis Analysis & Quantification Sample Plasma Sample Collection Add_IS Add Internal Standard (Niclosamide) Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Vortex Vortex Mixing Precip->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation (Nitrogen) Supernatant->Evap Recon Reconstitution Evap->Recon Inject Injection into HPLC Recon->Inject Column Chromatographic Separation (C18 Column) Inject->Column Detect Detection (Tandem Mass Spectrometry) Column->Detect Quant Data Acquisition & Quantification Detect->Quant

Caption: Overall workflow for this compound quantification in plasma.

G plasma 200 µL Plasma mix Vortex Mix (1 min) plasma->mix is 20 µL Internal Standard is->mix acn 600 µL Acetonitrile acn->mix centrifuge Centrifuge (10,000 x g, 10 min) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet final_sample Sample for Analysis supernatant->final_sample

Caption: Detailed workflow for the protein precipitation step.

References

Application Note: UPLC-MS/MS Protocol for Detecting Oxyclozanide Residues in Milk

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely used in veterinary medicine to treat and control fascioliasis (liver fluke disease) in ruminants such as cattle, sheep, and goats.[1] The potential for residues of this drug to persist in animal-derived food products, particularly milk, necessitates sensitive and reliable analytical methods for monitoring to ensure food safety and compliance with regulatory Maximum Residue Limits (MRLs). Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique for this analysis due to its high selectivity, sensitivity, and speed.[2]

This application note provides a detailed protocol for the extraction, detection, and quantification of this compound residues in milk using UPLC-MS/MS. The method is designed for high-throughput screening and accurate quantification at levels relevant to regulatory standards.

Experimental Protocol

Reagents and Materials
  • Standards: this compound (analytical standard), Niclosamide (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), n-Hexane (HPLC grade), Formic Acid (LC-MS grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Equipment:

    • UPLC-MS/MS System (e.g., Waters ACQUITY UPLC with Xevo TQ-S or equivalent).

    • Analytical balance.

    • Vortex mixer.

    • Centrifuge capable of >3000 x g.

    • Nitrogen evaporator.

    • Syringe filters (0.22 µm).

    • Volumetric flasks and pipettes.

    • Polypropylene centrifuge tubes (15 mL and 50 mL).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Niclosamide (IS) standards into separate 10 mL volumetric flasks. Dilute to volume with methanol to create 1 mg/mL stock solutions. Store at 4°C.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the intermediate solution with the initial mobile phase composition.

  • Internal Standard Spiking Solution (e.g., 200 ng/mL): Dilute the Niclosamide intermediate solution with methanol to achieve the desired concentration for spiking into samples.

Sample Preparation

The following protocol is based on a liquid-liquid extraction and protein precipitation method, which is robust and widely used.

  • Aliquoting: Transfer 5 mL of a homogenized milk sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 200 ng/mL Niclosamide (IS) solution to the milk sample.

  • Protein Precipitation: Add 10 mL of acetonitrile to the tube.

  • Extraction: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 3000 x g for 15 minutes.[3]

  • Supernatant Collection: Carefully transfer the upper acetonitrile supernatant to a clean 15 mL centrifuge tube.

  • Defatting (Optional but Recommended): Add 5 mL of n-hexane to the collected supernatant, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers. Discard the upper n-hexane layer.[1]

  • Evaporation: Evaporate the acetonitrile extract to complete dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dry residue in 1 mL of the mobile phase (e.g., 50:50 Methanol:Water) and vortex for 20 seconds.[2][3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.[2][3]

UPLC-MS/MS Analysis

Data Presentation

The following tables summarize the instrumental parameters and method performance data, compiled from established protocols.

Table 1: UPLC Parameters | Parameter | Setting | | :--- | :--- | | UPLC System | Waters ACQUITY UPLC or equivalent | | Column | Agilent Poroshell 120 SB-C18 (4.6 x 75 mm, 2.7 µm)[3] | | Mobile Phase A | 0.1% Formic Acid in Water[4] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] | | Flow Rate | 0.4 mL/min[3] | | Column Temp. | 30°C[3] | | Injection Vol. | 5 µL[3] | | Gradient | Time (min) | %A | %B | | | 0.0 | 85 | 15 | | | 1.0 | 85 | 15 | | | 5.0 | 5 | 95 | | | 7.0 | 5 | 95 | | | 7.1 | 85 | 15 | | | 10.0 | 85 | 15 |

Table 2: MS/MS Parameters | Parameter | Setting | | :--- | :--- | | MS System | Waters Xevo TQ-S or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Negative[3] | | Capillary Voltage | 4.0 kV[3] | | Source Temp. | 330°C[3] | | Analysis Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound (Quantifier) | 400.0 | 176.0 | 30 | | this compound (Qualifier) | 400.0 | 202.0 | 25 | | Niclosamide (IS) | 326.0 | 171.0 | 20 | *Note: Exact m/z values may vary slightly based on instrument calibration. The values 401.46 and 327.12 have also been reported for this compound and Niclosamide respectively.[3] The transitions 397.80 -> 175.75 and 397.80 -> 201.80 have also been used for this compound.[5]

Table 3: Method Validation Summary (Typical Performance)

Parameter Typical Value
Linearity Range 1.0 - 500 ng/mL
Correlation Coeff. (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[6][7]
Limit of Quantification (LOQ) 0.5 - 3.0 ng/mL[7][8]
Recovery 84% - 110%[6][7]

| Precision (RSD) | < 10%[3][7] |

Visualizations

Experimental Workflow

The diagram below outlines the complete workflow from sample preparation to analysis.

G sample 1. Milk Sample (5 mL) is 2. Spike with Internal Standard (Niclosamide) sample->is precip 3. Add Acetonitrile (Protein Precipitation) is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Collect Supernatant vortex->supernatant evap 6. Evaporate to Dryness supernatant->evap recon 7. Reconstitute in Mobile Phase evap->recon inject 8. Filter & Inject into UPLC-MS/MS System recon->inject

Caption: Workflow for this compound extraction from milk.

UPLC-MS/MS System Logic

This diagram illustrates the logical arrangement and flow of a typical UPLC-MS/MS instrument.

UPLC_MSMS_System Logical Diagram of a UPLC-MS/MS System cluster_uplc UPLC System cluster_msms Tandem Mass Spectrometer solvents Mobile Phase (Solvents A & B) pump UPLC Pump (Gradient Mixer) solvents->pump autosampler Autosampler (Vial with Sample) pump->autosampler data_system Data System (Control & Acquisition) pump->data_system column_oven Column Oven (C18 Column Inside) autosampler->column_oven autosampler->data_system ion_source ESI Source (Ionization) column_oven->ion_source Eluent q1 Q1 (Precursor Ion) ion_source->q1 ion_source->data_system q2 q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion) q2->q3 detector Detector q3->detector detector->data_system detector->data_system

Caption: Logical diagram of a UPLC-MS/MS System.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of this compound residues in milk. The simple and effective sample preparation procedure, combined with the high selectivity of tandem mass spectrometry, makes this method suitable for routine monitoring in food safety laboratories and for residue depletion studies in the pharmaceutical industry. The validation data demonstrates that the method meets the typical performance requirements for trace-level analysis in complex matrices.

References

Application Notes: In Vitro Cell-Based Assays for Testing Oxyclozanide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic flatworm infections.[1] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the production of ATP, the primary energy currency of the cell.[1][2][3] This disruption of cellular energy metabolism can lead to cell death, making this compound a compound of interest for its potential cytotoxic effects, including anticancer applications.[4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays.

Mechanism of Action: Mitochondrial Uncoupling

This compound's primary mode of cytotoxic action is the disruption of the mitochondrial membrane potential.[5][6] By acting as a protonophore, it transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid decrease in cellular ATP levels, ultimately triggering downstream cell death pathways.[2][3]

dot

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Proton_Gradient->ATP_Synthase drives Cell_Death Cell Death Proton_Gradient->Cell_Death depletion leads to This compound This compound This compound->Proton_Gradient dissipates A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H cluster_workflow Apoptosis Assay Workflow cluster_results Cell Population Analysis A Cell Treatment with this compound B Cell Collection & Washing A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate 15 min D->E F Flow Cytometry Analysis E->F G Viable (Annexin V-, PI-) F->G H Early Apoptosis (Annexin V+, PI-) F->H I Late Apoptosis/Necrosis (Annexin V+, PI+) F->I J Necrosis (Annexin V-, PI+) F->J cluster_healthy Healthy Mitochondria cluster_treated This compound-Treated Mitochondria Healthy_Mito High Membrane Potential TMRE_Accumulation TMRE Accumulation Healthy_Mito->TMRE_Accumulation High_Fluorescence High Red Fluorescence TMRE_Accumulation->High_Fluorescence Treated_Mito Low Membrane Potential No_TMRE_Accumulation No TMRE Accumulation Treated_Mito->No_TMRE_Accumulation Low_Fluorescence Low Red Fluorescence No_TMRE_Accumulation->Low_Fluorescence This compound This compound Treatment This compound->Treated_Mito induces

References

Application Notes and Protocols: Pharmacokinetic Modeling of Oxyclozanide in Sheep and Goats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of Oxyclozanide in sheep and goats. This document includes a summary of key pharmacokinetic parameters, detailed experimental protocols for conducting pharmacokinetic studies, and visualizations of the drug's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a salicylanilide anthelmintic agent used in veterinary medicine for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes, in ruminants such as cattle, sheep, and goats.[1][2][3] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasites, which disrupts their energy metabolism and leads to their death.[4][5][6]

Understanding the pharmacokinetic profile of this compound in the target species is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of drug resistance. Significant differences in the pharmacokinetic disposition of this compound have been observed between sheep and goats, highlighting the importance of species-specific dosing recommendations.[7]

Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in sheep and goats following oral administration. These values have been compiled from various studies and demonstrate the species-specific differences in drug disposition.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

Study ReferenceDose (mg/kg)FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
Gokbulut et al. (2014)[7]15Tablet (in combination with Levamisole)13.24-621.46-
European Medicines Agency12.5Drench25 - 29~22880 - 100721.3 - 26.0
European Medicines Agency15Drench19.081224154 (terminal)
Ergun et al. (2022)[8]15Tablet14.24-491.4421.35
Ergun et al. (2022)[8]15Tablet (in combination with Oxfendazole)29.80-1146.61-
Li et al. (2023)[9]-Suspension (in combination with Levamisole)34.60 - 45.5415.50 - 22.51285.46 - 1845.4320.58 - 23.12

Table 2: Pharmacokinetic Parameters of this compound in Goats

Study ReferenceDose (mg/kg)FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
Gokbulut et al. (2014)[7]15Tablet (in combination with Levamisole)6.83-294.70Shorter than in sheep

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve, t1/2 = Elimination half-life. Dashes indicate data not provided in the cited source.

Experimental Protocols

This section outlines the detailed methodologies for conducting a pharmacokinetic study of this compound in sheep and goats.

Animal Study Protocol
  • Animal Selection and Acclimatization:

    • Select healthy, adult male or female sheep and goats of a specific breed and age range (e.g., 12-16 months old).[7][10]

    • House the animals in individual pens under controlled environmental conditions (temperature, humidity, and light/dark cycle).

    • Allow for an acclimatization period of at least two weeks before the start of the experiment.

    • Provide ad libitum access to water and a standardized diet.

  • Drug Administration:

    • Withhold feed overnight before drug administration.

    • Accurately weigh each animal to determine the correct dosage.

    • Administer the this compound formulation orally (e.g., as a tablet or drench) at the desired dose (e.g., 15 mg/kg body weight).[7][10]

  • Blood Sampling:

    • Collect blood samples from the jugular vein into heparinized tubes at predetermined time points.

    • A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.[10]

    • Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in plasma samples using HPLC with UV detection.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 mL aliquot of plasma, add a suitable internal standard.

    • Add an extraction solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex the mixture for a specified time (e.g., 1 minute).

    • Centrifuge to separate the organic and aqueous layers (e.g., at 3000 rpm for 10 minutes).

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.[11]

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid (e.g., 60:40, v/v).[11]

    • Flow Rate: 1.0 mL/min.[12][13]

    • Detection Wavelength: 300 nm.[11]

    • Injection Volume: 50 µL.[11]

    • Column Temperature: 40°C.[11]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

    • Use pharmacokinetic software to perform non-compartmental analysis and determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

Mechanism of Action

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This process disrupts the production of ATP, the main energy currency of the cell, leading to the parasite's death.

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP (Energy) ATPSynthase->ATP Produces This compound This compound Disruption Disrupts Proton Gradient This compound->Disruption Disruption->ProtonGradient Dissipates Disruption->ATPSynthase Inhibits ATP Production

Caption: Mechanism of this compound: Uncoupling of Oxidative Phosphorylation.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical pharmacokinetic study of this compound in sheep or goats.

cluster_AnimalPhase Animal Phase cluster_AnalyticalPhase Analytical Phase AnimalSelection Animal Selection & Acclimatization DrugAdmin Oral Administration of this compound AnimalSelection->DrugAdmin BloodCollection Serial Blood Sampling DrugAdmin->BloodCollection PlasmaSeparation Plasma Separation & Storage BloodCollection->PlasmaSeparation SamplePrep Plasma Sample Preparation (LLE) PlasmaSeparation->SamplePrep Plasma Samples HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Pharmacokinetic Data Analysis HPLC->DataAnalysis

Caption: Experimental Workflow for Pharmacokinetic Modeling.

References

Application Notes and Protocols for Assessing Oxyclozanide's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic flatworm infections.[1][2] Its mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[3][4][5] This process disrupts the essential production of adenosine triphosphate (ATP), leading to energy depletion and parasite death.[4] For researchers, scientists, and drug development professionals, understanding and quantifying the impact of compounds like this compound on mitochondrial function is crucial for efficacy studies, toxicity screening, and exploring potential new therapeutic applications.

These application notes provide a detailed protocol for assessing the effects of this compound on three key parameters of mitochondrial respiration: Oxygen Consumption Rate (OCR), Mitochondrial Membrane Potential (ΔΨm), and cellular ATP production.

Mechanism of Action: Mitochondrial Uncoupling

This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncoupling of the proton gradient from ATP synthesis leads to an increase in oxygen consumption as the electron transport chain (ETC) attempts to compensate for the dissipated proton motive force, a decrease in the mitochondrial membrane potential, and a subsequent drop in ATP production.[4][6]

cluster_0 Inner Mitochondrial Membrane cluster_1 cluster_2 ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_IMS H+ ETC->Protons_IMS pumps H+ out H2O H₂O ETC->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Protons_IMS->ATP_Synthase Proton Motive Force This compound This compound Protons_IMS->this compound ADP ADP + Pi ADP->ATP_Synthase This compound->Protons_Matrix Proton Leak O2 O₂ O2->ETC consumed

Caption: this compound uncouples the proton gradient from ATP synthesis.

Experimental Workflow

The overall workflow involves parallel assessment of OCR, ΔΨm, and ATP levels in cells treated with this compound. This multi-parametric approach provides a comprehensive view of the compound's impact on mitochondrial bioenergetics.

cluster_workflow Experimental Workflow cluster_assays Parallel Assays start Seed Cells in Microplates treatment Treat with this compound (and controls) start->treatment ocr_assay 1. OCR Assay (e.g., MitoXpress Xtra) treatment->ocr_assay mmp_assay 2. ΔΨm Assay (e.g., TMRM Staining) treatment->mmp_assay atp_assay 3. ATP Assay (e.g., Luciferase-based) treatment->atp_assay analysis Data Acquisition & Analysis ocr_assay->analysis mmp_assay->analysis atp_assay->analysis

Caption: General workflow for assessing this compound's mitochondrial effects.

Protocol 1: Oxygen Consumption Rate (OCR) Assay

This protocol measures the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation activity. Plate-based fluorescence assays are suitable for high-throughput screening.[7][8][9]

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • 96-well black, clear-bottom microplate

  • MitoXpress Xtra Oxygen Consumption Assay Kit or similar

  • This compound stock solution (in DMSO)

  • Positive Control: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Negative Control: Antimycin A

  • High-purity mineral oil

  • Fluorescence plate reader with time-resolved fluorescence capability

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, FCCP, and Antimycin A in pre-warmed culture medium. Include a vehicle control (DMSO).

  • Probe Loading: Reconstitute the MitoXpress Xtra probe according to the manufacturer's instructions and add it to each well.

  • Treatment: Add the prepared compound dilutions to the respective wells.

  • Sealing: Immediately add a layer of pre-warmed mineral oil to each well to limit back-diffusion of ambient oxygen.

  • Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure time-resolved fluorescence (e.g., dual-read with 340 nm excitation and 650 nm emission) at regular intervals (e.g., every 1-2 minutes) for 1-2 hours.

  • Data Analysis: The rate of increase in fluorescence signal is proportional to the rate of oxygen consumption.[7] Calculate the slope of the kinetic curve for each well to determine the OCR. Normalize the results to the vehicle control.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a cationic, fluorescent dye that accumulates in mitochondria driven by the negative membrane potential. A loss of potential results in decreased dye accumulation and fluorescence.[10][11]

Materials:

  • Cell line of interest

  • 96-well black, clear-bottom microplate

  • Fluorescent dye: Tetramethylrhodamine, Methyl Ester (TMRM) or Ethyl Ester (TMRE)

  • This compound stock solution (in DMSO)

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for depolarization[10]

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add fresh, pre-warmed medium containing TMRM (e.g., 20-100 nM). Incubate for 30-45 minutes at 37°C, protected from light.

  • Compound Treatment: Add serial dilutions of this compound and CCCP to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Measurement: Measure the fluorescence intensity using a plate reader (e.g., 549 nm excitation and 573 nm emission). For microscopy, capture images of the cells.

  • Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.[12] Normalize the fluorescence values to the vehicle control.

Protocol 3: Cellular ATP Production Assay

This protocol quantifies the total cellular ATP content, which is expected to decrease when oxidative phosphorylation is uncoupled. Luciferase-based assays provide high sensitivity.[13][14]

Materials:

  • Cell line of interest

  • 96-well white, opaque microplate

  • Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • This compound stock solution (in DMSO)

  • Positive Control: Oligomycin (ATP synthase inhibitor)[13]

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well white plate and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound and Oligomycin. Include a vehicle control.

  • Incubation: Incubate for the desired treatment period (e.g., 1-6 hours) at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescent signal corresponds to a reduction in cellular ATP levels. Normalize the results to the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

Treatment Concentration (µM) OCR (% of Control) Std. Deviation
Vehicle Control 0 100 ± 5.2
This compound 1 145 ± 8.1
This compound 5 210 ± 12.5
This compound 10 185 (toxicity observed) ± 15.3
FCCP (Control) 1 250 ± 18.9

| Antimycin A (Control)| 2 | 15 | ± 2.4 |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment Concentration (µM) TMRM Fluorescence (% of Control) Std. Deviation
Vehicle Control 0 100 ± 4.8
This compound 1 75 ± 6.3
This compound 5 40 ± 5.1
This compound 10 22 ± 3.9

| CCCP (Control) | 10 | 15 | ± 2.7 |

Table 3: Effect of this compound on Cellular ATP Levels

Treatment Concentration (µM) ATP Level (% of Control) Std. Deviation
Vehicle Control 0 100 ± 7.1
This compound 1 80 ± 6.5
This compound 5 55 ± 8.2
This compound 10 35 ± 4.9

| Oligomycin (Control)| 5 | 40 | ± 5.5 |

Interpretation of Results

The expected results from these assays will demonstrate the logical consequences of mitochondrial uncoupling by this compound.

cluster_outcomes Predicted Experimental Outcomes Oxy This compound Uncoupling Uncouples Oxidative Phosphorylation Oxy->Uncoupling Mechanism of Action OCR ↑ Increased OCR Uncoupling->OCR Leads to MMP ↓ Decreased ΔΨm Uncoupling->MMP Leads to ATP ↓ Decreased ATP Production Uncoupling->ATP Leads to

Caption: Logical relationship between this compound's action and expected outcomes.

A classic uncoupler like this compound should produce a dose-dependent:

  • Increase in OCR: The ETC works faster to try and restore the proton gradient, consuming more oxygen. At very high concentrations, OCR may decrease due to off-target toxicity or damage to the ETC itself.

  • Decrease in ΔΨm: The proton leak across the inner membrane directly dissipates the membrane potential.

  • Decrease in ATP levels: Since the proton gradient is uncoupled from ATP synthase, the primary engine for ATP production is stalled, leading to a drop in cellular energy.

By following these detailed protocols, researchers can effectively and quantitatively assess the impact of this compound on mitochondrial respiration, providing valuable data for drug development and toxicological studies.

References

Application Notes and Protocols: Oxyclozanide in Co-culture Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent traditionally used in veterinary medicine to treat parasitic infections, particularly fascioliasis in ruminants.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in parasites, leading to ATP depletion and subsequent paralysis and death.[2] Recently, drug repurposing efforts have highlighted the potential of this compound as a potent antibacterial agent, demonstrating significant in-vitro activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] This has opened new avenues for its application in combating bacterial infections.

Co-culture models of infection, which involve the simultaneous cultivation of host cells (e.g., immune cells) and pathogens, provide a more physiologically relevant in-vitro system to study host-pathogen interactions and evaluate the efficacy of antimicrobial agents. These models allow for the investigation of a drug's direct effect on the pathogen and its potential immunomodulatory impact on the host cell response.

These application notes provide a framework for utilizing this compound in a macrophage-bacterial co-culture model to assess its antibacterial and potential immunomodulatory properties. The following protocols are based on established methodologies for co-culture infection assays and can be adapted for specific pathogens and host cell lines.

Data Presentation: In-Vitro Antibacterial Activity of this compound

The following table summarizes the reported minimum inhibitory concentrations (MIC) of this compound against various bacterial strains, demonstrating its efficacy, particularly against staphylococci.

Bacterial SpeciesStrain TypeMIC (μg/mL)Reference
Staphylococcus pseudintermediusMeticillin-sensitive0.5 - 1[3]
Staphylococcus pseudintermediusMeticillin-resistant0.5 - 2[3]
Staphylococcus aureusMeticillin-resistant (MRSA)1[3][4]
Escherichia coli-No inhibition[3]
Pseudomonas aeruginosa-No inhibition[3]
Enterococcus faecalis-No inhibition[3]

Experimental Protocols

Protocol 1: Macrophage-Bacteria Co-culture Infection Assay to Evaluate this compound Efficacy

This protocol details a method to assess the intracellular and extracellular antibacterial activity of this compound in a co-culture of macrophages and bacteria.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bacterial culture medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Gentamicin

  • Triton X-100 (0.1% in PBS)

  • Sterile water

  • 24-well tissue culture plates

  • Spectrophotometer

  • Agar plates for colony forming unit (CFU) counting

Procedure:

  • Macrophage Seeding:

    • Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well in 1 mL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Bacterial Preparation:

    • Inoculate the bacterial strain into broth and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.6).

    • Wash the bacteria by centrifuging and resuspending the pellet in PBS.

    • Adjust the bacterial suspension to the desired concentration in cell culture medium without antibiotics.

  • Infection of Macrophages:

    • Remove the culture medium from the macrophages and wash the cells once with PBS.

    • Infect the macrophages with the bacterial suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).

    • Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for bacterial internalization.

  • This compound Treatment:

    • After the 1-hour infection period, remove the medium and wash the cells three times with PBS to remove extracellular bacteria.

    • Add fresh culture medium containing gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria and incubate for 1 hour.

    • Remove the gentamicin-containing medium, wash the cells once with PBS, and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubation and Assessment of Bacterial Viability:

    • Incubate the treated, infected cells for a defined period (e.g., 24 hours).

    • To determine intracellular bacterial load:

      • Collect the culture supernatant (to assess extracellular bacteria if needed).

      • Wash the cells with PBS.

      • Lyse the macrophages with 0.1% Triton X-100 in PBS for 10 minutes.

      • Perform serial dilutions of the lysate in sterile water and plate on agar plates.

      • Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Protocol 2: Assessment of Immunomodulatory Effects of this compound in a Co-culture Model

This protocol outlines a method to measure the effect of this compound on the production of key inflammatory cytokines by macrophages during bacterial infection.

Materials:

  • All materials from Protocol 1

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Follow steps 1-4 of Protocol 1 to establish the infected and this compound-treated co-culture.

  • Collection of Supernatants:

    • At the end of the incubation period (e.g., 24 hours), carefully collect the culture supernatant from each well.

    • Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.

    • Transfer the cleared supernatants to fresh tubes and store at -80°C until analysis.

  • Cytokine Quantification:

    • Thaw the supernatants on ice.

    • Use commercial ELISA kits to quantify the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatants according to the manufacturer's instructions.

    • Include appropriate controls: uninfected cells, infected cells with vehicle control, and uninfected cells treated with this compound to assess any direct effect of the compound on cytokine production.

  • Data Analysis:

    • Compare the cytokine levels in the supernatants from this compound-treated co-cultures to the vehicle-treated controls to determine if this compound modulates the host immune response to the infection.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis macrophage_prep Seed Macrophages in 24-well plate infection Infect Macrophages (MOI=10) macrophage_prep->infection bacterial_prep Prepare Bacterial Inoculum bacterial_prep->infection extracellular_kill Kill Extracellular Bacteria (Gentamicin) infection->extracellular_kill oxy_treatment Treat with this compound extracellular_kill->oxy_treatment incubation Incubate for 24h oxy_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Macrophages incubation->cell_lysis elisa Cytokine Analysis (ELISA) supernatant_collection->elisa cfu Intracellular CFU Count cell_lysis->cfu

Caption: Workflow for assessing this compound in a macrophage-bacteria co-culture model.

Hypothesized Signaling Pathway Modulation

Signaling_Pathway cluster_host_cell Macrophage Bacteria Bacteria TLR Toll-like Receptor (TLR) Bacteria->TLR PAMPs MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription This compound This compound Mitochondria Mitochondria This compound->Mitochondria Uncouples Oxidative Phosphorylation ATP ATP Mitochondria->ATP Production ATP->NFkB Energy for Activation

Caption: Hypothesized modulation of macrophage signaling by this compound during infection.

References

Application Notes and Protocols for Radiolabeled Oxyclozanide in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of radiolabeled Oxyclozanide and its application in tracer studies for pharmacokinetic and biodistribution analysis. The protocols are intended to guide researchers in the preparation and use of this valuable tool in drug development and veterinary medicine.

Introduction

This compound is a salicylanilanilide anthelmintic agent widely used to treat and control fascioliasis in ruminants. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for optimizing dosage regimens and ensuring safety. Tracer studies using radiolabeled this compound, particularly with Carbon-14 (¹⁴C), provide a sensitive and accurate method for elucidating its pharmacokinetic properties. Carbon-14 is the preferred isotope for such studies due to its long half-life and its ability to be incorporated into the stable core of the molecule, ensuring the label remains with the parent compound and its metabolites.

Synthesis of [¹⁴C]this compound

The synthesis of [¹⁴C]this compound can be achieved by reacting a ¹⁴C-labeled precursor with the corresponding unlabeled reactant. A plausible and efficient method involves the use of [carbonyl-¹⁴C]5-chlorosalicylic acid, which can be prepared from commercially available Ba[¹⁴C]O₃.

Proposed Synthesis Pathway

The synthesis follows a two-step process starting from a commercially available radiolabeled precursor.

G cluster_0 Step 1: Preparation of [carbonyl-¹⁴C]5-chlorosalicylic acid cluster_1 Step 2: Condensation to form [¹⁴C]this compound Ba14CO3 Ba[¹⁴C]O₃ CO2 [¹⁴C]O₂ Ba14CO3->CO2 Acidification Carboxylation Carboxylation CO2->Carboxylation Grignard Grignard Reagent (e.g., 4-chloro-2-methoxyphenylmagnesium bromide) Grignard->Carboxylation Acidification Acidification (H₃O⁺) Carboxylation->Acidification Labeled_Acid [carbonyl-¹⁴C]5-chlorosalicylic acid Acidification->Labeled_Acid Labeled_Acid2 [carbonyl-¹⁴C]5-chlorosalicylic acid Condensation Condensation Reaction Labeled_Acid2->Condensation Amine 2-Amino-4,6-dichlorophenol Amine->Condensation PCl3 PCl₃ (Coupling Agent) PCl3->Condensation Purification Purification (Crystallization/Chromatography) Condensation->Purification Radiolabeled_this compound [¹⁴C]this compound Purification->Radiolabeled_this compound

Caption: Proposed synthesis workflow for [¹⁴C]this compound.

Experimental Protocol: Synthesis of [¹⁴C]this compound

Materials:

  • Ba[¹⁴C]O₃ (Specific activity as required)

  • 4-chloro-2-methoxyphenylmagnesium bromide

  • Dry THF

  • Hydrochloric acid (HCl)

  • 2-Amino-4,6-dichlorophenol

  • Phosphorus trichloride (PCl₃)

  • Xylene

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment for handling radioactivity.

Step 1: Preparation of [carbonyl-¹⁴C]5-chlorosalicylic acid

  • Generate [¹⁴C]O₂ by treating Ba[¹⁴C]O₃ with a strong acid (e.g., concentrated H₂SO₄) in a sealed, evacuated system.

  • Bubble the generated [¹⁴C]O₂ through a solution of 4-chloro-2-methoxyphenylmagnesium bromide in dry THF at low temperature (-78 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude [carbonyl-¹⁴C]5-chloro-2-methoxybenzoic acid.

  • Demethylate the product using a suitable reagent (e.g., BBr₃) to obtain [carbonyl-¹⁴C]5-chlorosalicylic acid.

  • Purify the product by recrystallization or column chromatography.

  • Determine the radiochemical purity and specific activity of the product using techniques such as HPLC with radiometric detection and liquid scintillation counting.

Step 2: Synthesis of [¹⁴C]this compound

  • In a round-bottom flask, dissolve [carbonyl-¹⁴C]5-chlorosalicylic acid (1 equivalent) and 2-amino-4,6-dichlorophenol (1 equivalent) in anhydrous xylene.

  • Heat the mixture to 120°C with stirring.

  • Slowly add phosphorus trichloride (0.4 equivalents) dropwise to the heated solution.

  • Continue stirring at 120°C for 3-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 70°C and quench with water.

  • Filter the resulting precipitate and wash with hot water (70°C) and then with 10% aqueous ethanol to obtain crude [¹⁴C]this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Determine the radiochemical purity, chemical purity, and specific activity of the final product.

Quantitative Data Summary

The following table summarizes typical data obtained during the synthesis and characterization of radiolabeled this compound.

ParameterTypical ValueMethod of Determination
Synthesis
Radiochemical Yield> 60%Based on initial activity of Ba[¹⁴C]O₃
Chemical Yield> 70%Gravimetric analysis
Product Characterization
Radiochemical Purity> 98%HPLC with radiometric detection
Chemical Purity> 99%HPLC-UV, NMR, Mass Spectrometry
Specific Activity10-50 mCi/mmolLiquid Scintillation Counting and UV spectrophotometry

Tracer Studies with [¹⁴C]this compound

Tracer studies are essential for determining the pharmacokinetic profile of this compound in target animal species. The following protocol outlines a typical biodistribution study in ruminants.

Experimental Workflow for a Tracer Study

G cluster_0 Phase 1: Dosing and Sample Collection cluster_1 Phase 2: Sample Processing and Analysis cluster_2 Phase 3: Data Analysis and Interpretation Animal Test Animal (e.g., Cattle, Sheep) Dosing Oral Administration of [¹⁴C]this compound (e.g., 10-15 mg/kg bw) Animal->Dosing Sample_Collection Serial Collection of: - Blood - Urine - Feces - Milk (if applicable) Dosing->Sample_Collection Samples Collected Samples Homogenization Tissue Homogenization (for tissue distribution) Samples->Homogenization Extraction Solvent Extraction Samples->Extraction Homogenization->Extraction LSC Liquid Scintillation Counting (Quantification of ¹⁴C) Extraction->LSC HPLC HPLC with Radiometric Detection (Metabolite Profiling) Extraction->HPLC Metabolite_ID Metabolite Identification HPLC->Metabolite_ID Raw_Data Radioactivity Data (dpm/g or dpm/mL) PK_Analysis Pharmacokinetic Modeling: - Cmax, Tmax, T½, AUC Raw_Data->PK_Analysis Biodistribution Tissue Distribution Profile Raw_Data->Biodistribution Excretion Mass Balance Calculation Raw_Data->Excretion Report Final Report PK_Analysis->Report Biodistribution->Report Excretion->Report Metabolite_ID->Report

Caption: Experimental workflow for a typical tracer study.

Experimental Protocol: Pharmacokinetic and Biodistribution Study in Cattle

Animals:

  • Healthy adult cattle, acclimatized to the study conditions.

  • Number of animals should be sufficient for statistical analysis.

Dosing:

  • Prepare a formulation of [¹⁴C]this compound suitable for oral administration (e.g., an oral drench).

  • Administer a single oral dose of [¹⁴C]this compound at a target dose of 10-15 mg/kg body weight. The specific activity of the dosing solution should be known.

Sample Collection:

  • Blood: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dosing).

  • Urine and Feces: Collect total urine and feces separately at 24-hour intervals for a specified period (e.g., 7 days) to determine the extent and routes of excretion.

  • Tissues (for terminal studies): At the end of the study, euthanize the animals and collect various tissues (liver, kidney, muscle, fat, etc.) to determine the tissue distribution of radioactivity.

Sample Analysis:

  • Plasma: Separate plasma from blood by centrifugation. Analyze plasma samples for total radioactivity by liquid scintillation counting (LSC).

  • Urine and Feces: Homogenize feces and analyze aliquots of urine and fecal homogenates for total radioactivity by LSC.

  • Tissues: Homogenize tissue samples and analyze for total radioactivity by LSC.

  • Metabolite Profiling: Use techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent drug and its metabolites in plasma, urine, and feces.

Data Analysis:

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), T½ (elimination half-life), and AUC (area under the curve).

  • Excretion: Calculate the cumulative percentage of the administered radioactive dose excreted in urine and feces over time.

  • Tissue Distribution: Determine the concentration of radioactivity in different tissues, typically expressed as µg-equivalents of this compound per gram of tissue.

Pharmacokinetic Data from Tracer Studies

The following tables summarize pharmacokinetic and excretion data from studies conducted with ¹⁴C-labeled this compound in cattle and sheep.

Table 1: Pharmacokinetic Parameters of [¹⁴C]this compound in Cattle and Sheep

SpeciesDose (mg/kg bw)Cmax (µg eq/mL)Tmax (hours)T½ (hours)AUC (µg·h/mL)Reference
Cattle10-15~26~24~24Not Reported[1]
Sheep1510-20~8~21-26880-1224[1]

Table 2: Excretion of Radioactivity Following Oral Administration of [¹⁴C]this compound

SpeciesDose (mg/kg bw)% Dose in Feces (time)% Dose in Urine (time)Reference
Cattle10-15~84% (5 days)~7.5% (5 days)[1]
Sheep1567-75% (14 days)11-22% (14 days)[1]

Disclaimer: The synthesis protocol provided is a proposed method based on established chemical principles for salicylanilide synthesis and radiolabeling. Researchers should conduct their own optimization and validation studies. All work with radioactive materials must be performed in compliance with institutional and national regulations and safety guidelines.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Oxyclozanide Formulations in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent widely utilized in veterinary medicine for the treatment of fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell.[2][3] This leads to metabolic distress and ultimately the death of the parasite. While extensively used in ruminants, the in vivo efficacy of this compound in rodent models, which are crucial for preclinical drug development, is less documented. These application notes provide detailed protocols for evaluating the efficacy of this compound formulations in rodent models of fascioliasis.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound disrupts the proton gradient across the inner mitochondrial membrane, a critical step in ATP synthesis. By acting as a protonophore, it allows protons to leak back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling of electron transport from ATP production leads to a rapid depletion of the parasite's energy reserves.

cluster_mitochondrion Inner Mitochondrial Membrane cluster_this compound This compound Action ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Flows through H_leak H+ ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Oxy This compound H_leak->H_in Proton Leak

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Pharmacokinetics and Toxicity in Rodents

Understanding the pharmacokinetic and toxicity profiles of this compound in rodents is essential for designing effective efficacy studies.

Pharmacokinetic Data

Limited pharmacokinetic data for this compound in rats is available from a 90-day oral toxicity study.[4]

ParameterLow Dose (0.45 mg/kg/day)Mid Dose (9 mg/kg/day)High Dose (44.5 mg/kg/day)
Max. Plasma Conc. (Week 6) 1.3 - 3.9 µg/ml5.4 - 7.0 µg/ml22 - 30 µg/ml
Max. Plasma Conc. (Week 12) 1.0 - 3.7 µg/ml8.0 - 15.0 µg/ml43 - 65 µg/ml
Plasma Half-life (Mid Dose) -10 - 14 hours-

Table 1: Pharmacokinetic parameters of this compound in rats from a 90-day oral toxicity study.[4]

Acute and Subacute Toxicity Data

Toxicity studies have been conducted in both rats and mice to determine the safety profile of this compound.

SpeciesParameterValueReference
Wistar Rat Oral LD50~3,707 mg/kg[5]
Wistar Rat LOAEL (28-day study)74 mg/kg/day[5]
Mouse Oral LD50310 - >2000 mg/kg[4]

Table 2: Acute and subacute toxicity of this compound in rodents.[4][5]

Experimental Protocols for In Vivo Efficacy Testing

The following protocols are designed for the evaluation of this compound formulations against Fasciola hepatica in a rat model. These can be adapted for other rodent species and parasite strains.

Experimental Workflow

A Animal Acclimatization (1 week) B Experimental Infection (Oral gavage with F. hepatica metacercariae) A->B C Pre-patent Period (Parasite maturation) B->C D Treatment Initiation (Administration of this compound formulations) C->D E Efficacy Assessment (Necropsy and Worm Burden Count) D->E F Data Analysis E->F

References

Application Notes and Protocols for the Analytical Method Validation of Oxyclozanide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyclozanide is a salicylanilide anthelmintic used in veterinary medicine to treat parasitic flatworm infections. Ensuring the quality and efficacy of pharmaceutical formulations containing this compound requires robust analytical methods for its quantification. This document provides detailed application notes and protocols for the validation of analytical methods for the determination of this compound in pharmaceutical dosage forms, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analytical Methodologies

RP-HPLC Method

The RP-HPLC method offers high specificity and sensitivity for the quantification of this compound. A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer solution.[5][6][7]

UV-Vis Spectrophotometric Method

A simple and cost-effective method for the determination of this compound is UV-Vis spectrophotometry. This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax). A common wavelength for detection is around 300-302 nm.[5][8][9][10]

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data for the validation of RP-HPLC and UV-Vis spectrophotometric methods for this compound analysis, based on published literature.

Table 1: Summary of RP-HPLC Method Validation Parameters for this compound

Validation ParameterReported Values
Linearity Range10 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.999[5]
Limit of Detection (LOD)0.06 - 0.7582 µg/mL[5][7]
Limit of Quantitation (LOQ)0.18 - 2.297 µg/mL[5][7]
Accuracy (% Recovery)99.78 - 101.1%[5][7]
Precision (%RSD)< 2%[5][7]
Retention Time1.89 - 4.569 min[2][5]

Table 2: Summary of UV-Vis Spectrophotometric Method Validation Parameters for this compound

Validation ParameterReported Values
Linearity Range5 - 40 µg/mL[9]
Correlation Coefficient (r)0.9995[9]
Accuracy (% Recovery)100.21 ± 0.844%[9]
Wavelength (λmax)300 nm[8][9][10]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound

1. Objective: To quantify the amount of this compound in a pharmaceutical formulation using a validated RP-HPLC method.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol[5]

  • HPLC grade water[5]

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • 0.45 µm membrane filter

3. Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 68:32 v/v) or acetonitrile and 0.1% phosphoric acid (e.g., 60:40 v/v).[5][6] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: Ambient or controlled at 40°C[6]

  • Detection Wavelength: 300 nm or 302 nm[5][6]

  • Injection Volume: 20 µL or 50 µL[1][6]

5. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10, 20, 30, 40, 50 µg/mL) using the mobile phase as a diluent.

6. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[5]

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

7. System Suitability:

  • Inject the standard solution (e.g., 20 µg/mL) five times.

  • The %RSD for the peak areas should be less than 2.0%.

  • The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.

8. Procedure:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: UV-Vis Spectrophotometric Method for this compound

1. Objective: To determine the concentration of this compound in a pharmaceutical formulation using a UV-Vis spectrophotometric method.

2. Materials and Reagents:

  • This compound reference standard

  • Methanol (spectroscopic grade)

3. Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length)

4. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan it in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is around 300 nm.[8][9][10]

  • Preparation of Standard Solutions:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5, 10, 15, 20, 25 µg/mL) using methanol as a diluent.

  • Preparation of Sample Solution (from Tablets):

    • Follow the same procedure as described in the RP-HPLC protocol for sample preparation, using methanol as the solvent.

  • Measurement:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the determined λmax.

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Reporting P1 Define Analytical Method Requirements P2 Procure Reference Standards & Reagents P1->P2 P3 Prepare Validation Protocol P2->P3 E1 Develop & Optimize Chromatographic/Spectroscopic Conditions P3->E1 V1 Specificity E1->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Analyze Validation Data V6->D1 D2 Prepare Validation Report D1->D2 D3 Implement for Routine Use D2->D3

Caption: Workflow for Analytical Method Validation of this compound.

Validation_Parameters_Relationship Center Validated Analytical Method Specificity Specificity Center->Specificity Linearity Linearity Center->Linearity Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision Robustness Robustness Center->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Precision

References

Application Notes and Protocols: Oxyclozanide in Laboratory Models of Fascioliasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxyclozanide, a salicylanilide anthelmintic, in laboratory settings for the study of fascioliasis. This document includes its mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of key quantitative data from relevant studies.

Mechanism of Action

This compound is a potent flukicide whose primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[1][2] As a proton ionophore, it is a lipophilic molecule that transports protons across the inner mitochondrial membrane, disrupting the electrochemical gradient necessary for ATP synthesis.[3] This leads to a rapid depletion of the parasite's energy reserves, causing metabolic distress, spastic paralysis, and ultimately, death.[1][4]

cluster_Mitochondrion Fasciola Mitochondrion cluster_ETC Electron Transport Chain (ETC) MitoMatrix Mitochondrial Matrix C1 I IMS Intermembrane Space ATPSynthase ATP Synthase IMS->ATPSynthase H⁺ Result Disruption of Proton Gradient (Uncoupling of Oxidative Phosphorylation) C1->IMS H⁺ C3 III C1->C3 C2 II C2->C3 C3->IMS H⁺ C4 IV C3->C4 C4->IMS Oxy This compound (Proton Ionophore) Oxy->IMS Transports H⁺ into Matrix ATP_Dep ATP Synthesis Inhibition Result->ATP_Dep Death Energy Crisis & Parasite Death ATP_Dep->Death

Caption: Mechanism of action of this compound in Fasciola mitochondria.

Application I: In Vitro Laboratory Models

In vitro assays are crucial for initial drug screening, dose-response studies, and investigating mechanisms of action.

Data Presentation: In Vitro Efficacy

The following table summarizes the observed effects of this compound in various in vitro experiments.

Parameter Organism Concentration Observed Effect Citation
MotilityFasciola hepatica≥ 1.0 µg/mLInduces rapid spastic paralysis.[4]
Relative MotilityFasciola gigantica0.02 µg/mLArchitectural changes (small blebs on tegument) observed at 8 hours.[5]
Ovicidal Activity (LD₅₀)Rumen Fluke Eggs80 µg/mL (0.12 mM)Lowest LD₅₀ compared to several other anthelmintics against rumen fluke eggs.[6]
Mitochondrial RespirationRat Liver Mitochondria1 µMStimulated mitochondrial respiration and ATPase activity.[7]
Mitochondrial UncouplingRat Liver Mitochondria3x10⁻⁴ - 4x10⁻⁴ mol/LMinimum concentration for uncoupling effect.[1]
Experimental Protocol 1: Adult Fluke Motility and Viability Assay

This protocol is adapted from methodologies used to assess the effects of fasciolicides on adult flukes.[4][8]

1. Objective: To evaluate the effect of this compound on the motility and viability of adult Fasciola spp. in vitro.

2. Materials:

  • Adult Fasciola hepatica or F. gigantica flukes, collected from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • Culture medium (e.g., DMEM), supplemented with antibiotics, pre-warmed to 37°C.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Multi-well plates (e.g., 6-well or 12-well).

  • Incubator (37°C, 5% CO₂).

  • Inverted microscope or motility recording system.

3. Procedure:

  • Fluke Collection: Gently collect adult flukes from the bile ducts of infected livers obtained from an abattoir.

  • Washing: Wash the collected flukes multiple times in pre-warmed PBS to remove bile and debris.

  • Acclimatization: Place individual flukes in wells of a multi-well plate containing pre-warmed culture medium and allow them to acclimatize in the incubator for 1-2 hours.

  • Treatment: Prepare serial dilutions of this compound in the culture medium from the stock solution. Replace the medium in the wells with the prepared drug concentrations. Include a solvent-only control group and an untreated (medium only) control group.

  • Incubation and Observation: Incubate the plates at 37°C. Observe the flukes at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Assessment:

    • Motility: Score the motility of the flukes visually (e.g., on a scale from 4 = normal activity to 0 = no movement) or use an automated motility recording system. Note any changes from normal movement to spastic or flaccid paralysis.[4]

    • Morphology: Observe any tegumental damage, such as swelling, blebbing, or disruption, using an inverted microscope.[5]

    • Viability: Confirm fluke death by gently probing with a pipette tip; a lack of response indicates death.

4. Data Analysis: Calculate the mean motility scores for each concentration at each time point. Determine the concentration at which significant effects (e.g., paralysis, death) occur.

A Collect Adult Flukes (from infected liver bile ducts) B Wash Flukes (Pre-warmed PBS) A->B C Acclimatize in Culture Medium (37°C, 1-2 hours) B->C E Incubate Flukes with Drug (Multi-well plates, 37°C) C->E D Prepare this compound Dilutions & Control Groups D->E F Observe at Regular Intervals (e.g., 1, 4, 8, 24h) E->F G Assess Motility, Morphology, & Viability F->G H Data Analysis (Dose-response curves) G->H

Caption: General workflow for in vitro assessment of this compound on adult flukes.

Application II: In Vivo Laboratory Models

In vivo studies in laboratory animals are essential for evaluating the efficacy of a drug under physiological conditions, determining optimal dosing, and assessing safety.

Data Presentation: In Vivo Efficacy & Pharmacokinetics

The following tables summarize the efficacy of this compound in ruminant models of fascioliasis and its key pharmacokinetic parameters.

Table 2: In Vivo Efficacy of this compound against Fasciola spp. in Ruminants

Host Parasite Infection Age (weeks) Dose (mg/kg BW) Efficacy (% Reduction) Citation
SheepF. gigantica41 mg/kg (triple dose)64.57%[9]
SheepF. gigantica83 mg/kg86.16%[9]
SheepF. hepaticaMature1591 - 97% (worm burden)[10]
SheepParamphistomidaeNatural (Adult)15>90% (egg output, up to 11 wks)[11]
CattleF. giganticaNatural (Adult)1280% (worm burden)[12]
CattleF. hepatica6Not specifiedNo activity[13]
CattleF. hepatica12Not specifiedPoor efficacy[13]
CattleF. hepaticaMature10 - 1580 - 92% (worm burden)[10]
CattleFascioliasisNatural1584.53% (fecal egg count at day 28)[14]

Table 3: Pharmacokinetic Parameters of this compound in Cattle (10 mg/kg Oral Dose)

Parameter Value (Mean ± SD) Citation
Cₘₐₓ (Maximum Plasma Concentration)15.87 ± 2.86 µg/mL[15]
Tₘₐₓ (Time to Cₘₐₓ)22.03 ± 3.34 h[15]
T₁/₂ (Elimination Half-life)64.40 ± 30.18 h[15]
AUC(₀-∞) (Area Under the Curve)965.61 ± 220.10 h*µg/mL[15]
Experimental Protocol 2: Efficacy Assessment in Ruminant Models

This protocol is a generalized methodology based on experimental infection studies in sheep and cattle.[9][12]

1. Objective: To determine the efficacy of this compound against different developmental stages of Fasciola spp. in an appropriate ruminant host.

2. Materials:

  • Young, fluke-free lambs or calves.

  • Fasciola hepatica or F. gigantica metacercariae.

  • This compound oral suspension.

  • Dosing gun for oral administration.

  • Fecal collection bags/materials.

  • Equipment for necropsy and liver examination.

  • Materials for fecal egg counting (e.g., sedimentation technique).

3. Procedure:

  • Animal Selection and Acclimatization: Source parasite-free animals and acclimatize them to the housing conditions for at least two weeks. Confirm their fluke-free status via fecal examination.

  • Experimental Infection: Orally infect each animal with a predetermined number of metacercariae (e.g., 400 per animal) using a gelatin capsule or drench.[9]

  • Group Allocation: Randomly divide the animals into treatment and control groups (minimum 3-5 animals per group).

  • Treatment: At a specific time post-infection (e.g., 4, 8, or 12 weeks to target immature or adult flukes), treat the animals in the treatment group with this compound at the desired dose (e.g., 10-15 mg/kg BW).[12] The control group should remain untreated.

  • Post-Treatment Monitoring:

    • Clinical Signs: Observe animals daily for any adverse reactions.

    • Fecal Egg Counts (FEC): For mature infections, collect fecal samples from all animals before treatment and at weekly intervals post-treatment.[12] Perform quantitative fecal examinations to determine the number of eggs per gram (EPG) of feces.

  • Necropsy and Worm Burden Count: At the end of the study period (e.g., 2-4 weeks post-treatment or as defined by the protocol), humanely euthanize all animals.[12]

  • Fluke Recovery: Carefully remove the liver and gall bladder from each animal. Meticulously slice the liver and dissect the bile ducts to recover all flukes. Count the number of live flukes recovered from each animal.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula based on worm burden:

    • Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100.

A Select Fluke-Free Animals (e.g., Lambs, Calves) B Acclimatize Animals (≥ 2 weeks) A->B C Experimental Infection (Oral Metacercariae) B->C D Wait for Fluke Maturation (e.g., 4, 8, 12 weeks) C->D E Group Allocation (Treatment vs. Control) D->E F Administer this compound (Oral Dose to Treatment Group) E->F H Necropsy & Fluke Recovery (from Liver & Bile Ducts) E->H Control Group G Post-Treatment Monitoring (Fecal Egg Counts, Clinical Signs) F->G G->H I Calculate Efficacy (% Worm Burden Reduction) H->I

Caption: General workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Studying Oxyclozanide Pharmacokinetics in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Overview

Oxyclozanide is a salicylanilide anthelmintic agent widely employed in veterinary medicine for the treatment and control of fascioliasis (liver fluke disease) in ruminants, including cattle.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens, ensuring efficacy, and adhering to withdrawal periods to safeguard the human food chain.

This document provides a detailed experimental framework for conducting a pharmacokinetic study of this compound in cattle. The protocols outlined are based on established methodologies, including animal handling, sample collection, and bioanalytical techniques. The primary analytical method detailed is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity for quantifying this compound in plasma.[2][3][4]

The recommended oral dose for this compound in cattle typically ranges from 10 to 15 mg per kg of body weight.[1][5] Following oral administration, this compound is slowly absorbed, with peak plasma concentrations generally observed between 22 and 25 hours.[1][2][3][6] The drug is extensively bound to plasma proteins (approximately 99%) and is primarily eliminated through feces via biliary excretion.[1][7]

Experimental Design and Protocols

A robust experimental design is fundamental to acquiring reliable pharmacokinetic data. The following protocols describe a single-dose oral administration study in healthy cattle.

Animal Selection and Acclimatization
  • Species: Bovine (Cattle), e.g., healthy, non-lactating dairy or beef cattle.

  • Health Status: Animals should be clinically healthy, confirmed by a veterinarian, and free from any medication for at least 30 days prior to the study. They should be dewormed with a non-salicylanilide anthelmintic if necessary.

  • Acclimatization: House the animals in conditions that are compliant with institutional animal care guidelines for a period of at least two weeks before the study begins. This allows them to adapt to the diet, housing, and handling procedures.

  • Diet: Provide a standard ration and access to clean water ad libitum.

Materials and Reagents
  • This compound oral suspension

  • This compound analytical standard

  • Niclosamide (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and/or acetic acid

  • Ammonium formate

  • Heparinized or EDTA-coated blood collection tubes

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • -20°C or -80°C freezer for sample storage

Drug Administration
  • Fasting: Fast the animals for approximately 12 hours before drug administration to standardize gut motility and drug absorption. Water should remain available.

  • Weighing: Accurately determine the body weight of each animal immediately before dosing to calculate the precise dose.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg body weight) as a drench or suspension.[4] Ensure the entire dose is swallowed.

  • Post-Dosing: Return animals to their housing and provide access to food 2-4 hours after administration. Observe animals for any adverse reactions.

Sample Collection Protocol

Blood samples are collected to characterize the plasma concentration-time profile of the drug.

  • Site: Collect blood from the jugular vein.

  • Volume: Draw approximately 5-10 mL of whole blood at each time point into heparinized or EDTA-coated tubes.[4]

  • Schedule: A comprehensive collection schedule is critical to accurately define the absorption, distribution, and elimination phases. A recommended schedule is provided in the table below.[4]

Table 1: Recommended Blood Sample Collection Schedule
Time Points (Hours Post-Administration)
0 (Pre-dose), 0.5, 1, 4, 8, 12, 16, 18, 20, 24, 28, 36, 48, 72, 96, 120, 168, and 216
Sample Processing and Storage
  • Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 3000 rpm for 10-15 minutes to separate the plasma.[4]

  • Aliquoting: Carefully transfer the supernatant (plasma) into labeled cryovials.

  • Storage: Immediately store the plasma samples at -20°C or lower until bioanalysis.[4]

Analytical Methodology: LC-MS/MS

The following is a validated method for the quantification of this compound in bovine plasma.[2][3]

Instrumentation and Conditions
Table 2: LC-MS/MS Method Parameters
Parameter Condition
HPLC System Agilent, Shimadzu, Waters, or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer
Analytical Column C18 reverse-phase column (e.g., 75 x 4.6 mm, 2.7 µm)[2][3]
Column Temperature 30°C[2][3]
Mobile Phase A 0.01% Acetic Acid in Water:Acetonitrile (90:10, v/v)[2][3]
Mobile Phase B 5 mM Ammonium Formate in Methanol:Acetonitrile (75:25, v/v)[2][3]
Gradient/Isocratic Isocratic (e.g., 10:90 ratio of A:B) or Gradient
Flow Rate 0.4 mL/min[2][3]
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode[2]
Internal Standard (IS) Niclosamide[2][3]
Plasma Sample Preparation for Analysis
  • Thaw plasma samples at room temperature.

  • In a clean microcentrifuge tube, add 200 µL of plasma.

  • Add the internal standard solution (e.g., 20 µL of Niclosamide).

  • For protein precipitation, add 600 µL of acetonitrile.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Pharmacokinetic Data Analysis

  • Software: Use specialized software such as WinNonlin or equivalent to perform pharmacokinetic analysis.[4]

  • Modeling: Determine the best-fit pharmacokinetic model (e.g., one-compartment or two-compartment) based on criteria like the Akaike Information Criterion (AIC).[4] A one-compartment model has been shown to be suitable for this compound in cattle.[2][4]

  • Parameters: Calculate key pharmacokinetic parameters, as summarized in Table 3.

Data Presentation

Quantitative data should be summarized for clarity. The table below presents typical pharmacokinetic parameters for this compound in cattle following a single oral dose.

Table 3: Typical Pharmacokinetic Parameters of this compound in Cattle
Parameter Value (Mean ± SD)
Dose 10 mg/kg body weight (oral)[4]
Cmax (Peak Plasma Concentration) 15.87 ± 2.86 µg/mL[2][3]
Tmax (Time to Cmax) 22.03 ± 3.34 hours[2][3]
T½ (Elimination Half-Life) 64.40 ± 30.18 hours[2][3]
AUC₀₋inf (Area Under the Curve) 965.61 ± 220.10 h*µg/mL[2][3]
CL/F (Apparent Clearance) 11.43 ± 2.44 mL/h/kg[2][3]

Visualizations

Experimental Workflow

G A 1. Animal Selection & Acclimatization B 2. Pre-dose Weighing & Fasting A->B C 3. Oral Administration (10 mg/kg this compound) B->C D 4. Serial Blood Sample Collection (Jugular Vein) C->D Time Points: 0 to 216 hrs E 5. Plasma Separation (Centrifugation) D->E F 6. Sample Storage (-20°C) E->F G 7. Plasma Sample Preparation (Protein Precipitation, Extraction) F->G Analysis Phase H 8. LC-MS/MS Analysis G->H I 9. Data Acquisition (Concentration vs. Time) H->I J 10. Pharmacokinetic Modeling & Parameter Calculation I->J

Caption: Workflow for a cattle pharmacokinetic study of this compound.

ADME Pathway of this compound

ADME Dose Oral Dose (this compound) GI GI Tract Dose->GI Ingestion Plasma Systemic Circulation (Plasma) GI->Plasma Slow Absorption Feces Fecal Excretion (Major Pathway, ~84%) GI->Feces Tissues Distribution to Tissues Plasma->Tissues Distribution Liver Liver Metabolism (e.g., Glucuronidation) Plasma->Liver Metabolism Kidney Kidney Plasma->Kidney Filtration Tissues->Plasma Bile Bile Liver->Bile Biliary Secretion Bile->GI Urine Urinary Excretion (Minor Pathway, ~7.5%) Kidney->Urine

Caption: Conceptual ADME pathway of this compound in cattle.

References

Application Note: Spectrophotometric Determination of Oxyclozanide in Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat and control fascioliasis (liver fluke disease) in ruminants. Given its importance in animal health, ensuring the purity and potency of the this compound drug substance is critical. This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative determination of this compound in its pure form. The method is based on the measurement of UV absorbance of an this compound solution in methanol at its absorption maximum.

Principle

The method involves dissolving the this compound drug substance in a suitable solvent, methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration of this compound is then determined by comparing the absorbance of the sample solution with that of a standard solution of known concentration. This method adheres to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound drug substance sample

  • Methanol (AR grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Visible Spectrophotometer

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

Preparation of Working Standard Solutions
  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with methanol to obtain final concentrations in the range of 5-40 µg/mL (e.g., 5, 10, 15, 20, 25, 30, 35, 40 µg/mL).

Preparation of Sample Solution (20 µg/mL)
  • Accurately weigh 10 mg of the this compound drug substance sample.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of methanol and sonicate for 10 minutes.

  • Make up the volume to 100 mL with methanol to get a 100 µg/mL solution.

  • Pipette 2 mL of this solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a final concentration of 20 µg/mL.

Spectrophotometric Measurement
  • Set the UV-Visible spectrophotometer to scan the wavelength range of 200-400 nm to determine the λmax of this compound in methanol. The reported λmax is approximately 300 nm.[1][2][3][4]

  • Use methanol as a blank.

  • Measure the absorbance of the prepared working standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the working standard solutions versus their respective concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

The quantitative data for the spectrophotometric determination of this compound is summarized in the table below.

ParameterValueReference(s)
Wavelength of Max. Abs. (λmax)300 nm[1][2][3][4]
SolventMethanol[4][5]
Linearity Range5 - 40 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[5]
Mean Percentage Recovery100.21 ± 0.844%[2]

Method Validation Summary

  • Linearity: The method demonstrated good linearity over the concentration range of 5-40 µg/mL.[1][2]

  • Accuracy: The accuracy of the method was confirmed by recovery studies, with a mean recovery of 100.21%.[2]

  • Precision: The method is expected to be precise, with low relative standard deviation for replicate measurements.

  • Specificity: The method is suitable for the determination of this compound in the absence of interfering substances that absorb at 300 nm.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis prep_std_stock Prepare Standard Stock Solution (100 µg/mL) prep_work_std Prepare Working Standard Solutions (5-40 µg/mL) prep_std_stock->prep_work_std set_lambda Set λmax to 300 nm prep_work_std->set_lambda prep_sample Prepare Sample Solution (20 µg/mL) prep_sample->set_lambda measure_abs Measure Absorbance of Standards and Sample set_lambda->measure_abs calib_curve Construct Calibration Curve measure_abs->calib_curve calc_conc Calculate Sample Concentration calib_curve->calc_conc

Caption: Experimental workflow for the spectrophotometric determination of this compound.

References

Application Notes and Protocols: Quality by Design (QbD) in Oxyclozanide Tablet Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This document provides a detailed guide for the application of Quality by Design (QbD) principles to the formulation of Oxyclozanide tablets. It is intended for researchers, scientists, and drug development professionals. These notes and protocols outline a systematic approach to pharmaceutical development, commencing with predefined objectives and emphasizing product and process understanding and control. The core of this document focuses on the identification of Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs), and the application of a risk-based approach to develop a robust formulation with consistent quality.

Introduction to Quality by Design (QbD) in Pharmaceutical Formulation

Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development.[1][2] It aims to ensure the quality of the final product by designing quality into the manufacturing process from the outset, rather than relying on end-product testing.[1] The key elements of QbD include defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), understanding the impact of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) on the CQAs, and establishing a design space and a control strategy.

This compound, a salicylanilide anthelmintic, is used for the treatment and control of fascioliasis in cattle, sheep, and goats.[3][4] The development of a robust this compound tablet formulation using QbD ensures consistent product quality and performance.

Defining the Quality Target Product Profile (QTPP) for this compound Tablets

The first step in the QbD approach is to define the QTPP, which is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.

Table 1: Quality Target Product Profile (QTPP) for this compound Tablets

QTPP ElementTarget
Dosage Form Immediate Release Tablet
Route of Administration Oral
Dosage Strength e.g., 500 mg
Appearance Round, flat-faced, white to off-white tablets
Identity Conforms to this compound standard
Assay and Content Uniformity 90.0% - 110.0% of the label claim
Hardness 40 - 80 N
Friability Not more than 1.0%
Disintegration Time NMT 15 minutes
Dissolution NLT 80% (Q) of the labeled amount of this compound dissolves in 30 minutes.
Purity/Impurities Within specified limits
Stability Stable throughout the intended shelf life

Identification of Critical Quality Attributes (CQAs)

CQAs are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[5][6]

Table 2: Critical Quality Attributes (CQAs) of this compound Tablets

Critical Quality AttributeJustification
Hardness Ensures the tablet can withstand the rigors of handling, packaging, and transportation without breaking.
Friability Measures the tablet's durability and resistance to abrasion.
Disintegration Time Critical for the rapid release of the active pharmaceutical ingredient (API) for dissolution and subsequent absorption.
Dissolution Rate Directly impacts the bioavailability and therapeutic efficacy of the drug.
Content Uniformity Ensures consistent dosage and therapeutic effect.

Risk Assessment: Linking Material Attributes and Process Parameters to CQAs

A risk assessment is performed to identify and rank the potential impact of CMAs and CPPs on the CQAs. An Ishikawa (fishbone) diagram is a useful tool for this purpose.

cluster_material Material Attributes cluster_process Process Parameters API Particle Size API Particle Size CQA Tablet CQAs (Hardness, Friability, Disintegration, Dissolution) API Particle Size->CQA Excipient Type Excipient Type Excipient Type->CQA Disintegrant Conc. Disintegrant Conc. Disintegrant Conc.->CQA Lubricant Conc. Lubricant Conc. Lubricant Conc.->CQA Blending Time Blending Time Blending Time->CQA Blending Speed Blending Speed Blending Speed->CQA Compression Force Compression Force Compression Force->CQA Turret Speed Turret Speed Turret Speed->CQA

Ishikawa diagram illustrating potential factors affecting tablet CQAs.

Based on the risk assessment, the most critical factors (highlighted in red and yellow in the diagram) are selected for further investigation using Design of Experiments (DoE). For this compound tablets, key variables often include the concentration of the superdisintegrant and the compression force.

Design of Experiments (DoE) and Development of a Design Space

DoE is a statistical tool used to systematically investigate the effects of multiple variables on the CQAs. A factorial or response surface design can be employed to study the main effects and interactions of the selected factors.

cluster_input Input Variables (Factors) cluster_output Output Responses (CQAs) A Superdisintegrant Conc. (%) DoE Design of Experiments (e.g., 3² Factorial Design) A->DoE B Compression Force (kN) B->DoE Y1 Hardness (N) DS Design Space Y1->DS Y2 Friability (%) Y2->DS Y3 Disintegration Time (min) Y3->DS DoE->Y1 DoE->Y2 DoE->Y3

Workflow for Design of Experiments (DoE) and Design Space development.

Table 3: Example Experimental Design and Results for this compound Tablets

RunSuperdisintegrant Conc. (%)Compression Force (kN)Hardness (N)Friability (%)Disintegration Time (min)
125450.812
245550.68
365650.45
4210600.514
5410700.310
6610800.27
7215750.316
8415850.111
9615950.18

The results from the DoE are used to generate mathematical models that describe the relationship between the factors and responses. These models are then used to identify a "Design Space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

Experimental Protocols

Pre-formulation Studies

6.1.1. Powder Flow Characterization

  • Bulk Density and Tapped Density: Determine the bulk and tapped densities of the powder blend using a tapped density tester.

  • Carr's Index and Hausner Ratio: Calculate Carr's Index and the Hausner Ratio from the bulk and tapped density data to assess the flowability and compressibility of the powder.

  • Angle of Repose: Measure the angle of repose using the fixed funnel method. An angle of 25-30° indicates excellent flow, while an angle greater than 45° suggests poor flowability.

Tablet Manufacturing
  • Blending: Accurately weigh and blend the this compound and excipients in a suitable blender (e.g., V-blender) for a specified time and speed to ensure uniform mixing.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a short period (e.g., 2-5 minutes).

  • Compression: Compress the lubricated blend into tablets using a tablet press with appropriate tooling. Control the compression force to achieve the target tablet weight and hardness.

Tablet Characterization
  • Hardness Test: Measure the crushing strength of at least 10 tablets using a calibrated tablet hardness tester.[7] The force required to break the tablet is recorded in Newtons (N).

  • Friability Test: Weigh a sample of tablets (typically 10 tablets or a weight close to 6.5 g), place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 revolutions).[8][9][10] De-dust the tablets and reweigh them. The percentage weight loss should not be more than 1.0%.[8]

  • Disintegration Test: Place one tablet in each of the six tubes of the disintegration test apparatus.[11][12] Operate the apparatus using a suitable medium (e.g., water or simulated gastric fluid) maintained at 37 ± 2°C.[5][13] Record the time taken for all tablets to disintegrate completely.

  • Dissolution Test: Perform the dissolution test using a USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle).[1][14] The dissolution medium should be selected based on the solubility of this compound (e.g., 900 mL of 0.1 N HCl).[15] Withdraw samples at predetermined time intervals and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Mechanism of Action of this compound

This compound is a salicylanilide anthelmintic that acts by uncoupling oxidative phosphorylation in flukes.[3][4][6] This process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the parasite's death.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters H_gradient Proton Gradient This compound->H_gradient Dissipates (Uncoupling) ETC Electron Transport Chain Mitochondrion->ETC ETC->H_gradient Pumps Protons ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Parasite_Death Parasite Death ATP->Parasite_Death Lack of Energy Leads to

Simplified pathway of this compound's mechanism of action.

Conclusion

The application of Quality by Design principles in the formulation of this compound tablets provides a comprehensive and systematic framework for developing a robust product with consistent quality. By understanding the relationships between material attributes, process parameters, and critical quality attributes, a design space can be established to ensure that the manufacturing process consistently produces tablets that meet the predefined quality target product profile. This approach not only enhances product quality but also facilitates regulatory flexibility and continuous improvement throughout the product lifecycle.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Oxyclozanide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Oxyclozanide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a pale cream-colored powder that is slightly soluble in water but freely soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[1][2][3][4] Its poor aqueous solubility can present challenges when preparing solutions for in vitro experiments in aqueous-based cell culture media.

Q2: I am observing precipitation when I add my this compound-DMSO stock solution to my cell culture medium. What could be the cause?

Precipitation of a compound upon addition to an aqueous medium from a DMSO stock is a common issue for poorly soluble molecules. This "fall-out" occurs because the compound is highly soluble in the organic solvent but not in the final aqueous environment of the cell culture medium. Several factors can contribute to this:

  • Final DMSO Concentration: If the final concentration of DMSO in the medium is too low, it may not be sufficient to keep the this compound in solution.

  • High Compound Concentration: The final concentration of this compound may exceed its solubility limit in the culture medium, even in the presence of a small amount of DMSO.

  • Temperature Shifts: Moving from a stock solution at room temperature to a medium at 37°C can sometimes affect solubility.[3]

  • Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2][3]

Q3: What is the recommended starting approach to dissolve this compound for an in vitro assay?

The most common and straightforward method is to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted to the final desired concentration directly in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Vigorous mixing or vortexing immediately after dilution can help to temporarily keep the compound in solution.

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media

If you are encountering precipitation of this compound in your in vitro assays, consult the following troubleshooting workflow.

G start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok Is it ≤ 0.5%? check_dmso->dmso_ok increase_dmso Consider carefully increasing final DMSO (e.g., to 1%) and run solvent controls. dmso_ok->increase_dmso No check_concentration Review this compound Working Concentration dmso_ok->check_concentration Yes increase_dmso->check_concentration concentration_ok Is it the lowest effective concentration? check_concentration->concentration_ok lower_concentration Lower the working concentration if possible. concentration_ok->lower_concentration No use_cosolvents Incorporate Co-solvents (e.g., PEG300, Tween-80) concentration_ok->use_cosolvents Yes lower_concentration->use_cosolvents advanced_methods Explore Advanced Solubilization Techniques use_cosolvents->advanced_methods end Solution Found advanced_methods->end

Caption: Troubleshooting workflow for this compound precipitation.

Advanced Solubilization Strategies

For experiments requiring higher concentrations of this compound than achievable with simple DMSO dissolution, more advanced formulation strategies can be employed.

Quantitative Data on Solubilization Methods
Solubilization MethodDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of solvents to increase solubility. A common combination is DMSO with PEG300 and Tween-80.Simple to prepare; can significantly increase solubility.May introduce artifacts or toxicity in sensitive assays; requires careful control experiments.
Cyclodextrin Inclusion Complexes Encapsulating the poorly soluble drug within the hydrophobic core of a cyclodextrin molecule.Can significantly increase aqueous solubility and stability; generally low toxicity.[5][6]Requires specific protocol development; may alter drug-target interactions.
Solid Dispersions Dispersing the drug in a solid hydrophilic carrier, often a polymer.Enhances dissolution rate and can lead to higher apparent solubility.[7]Preparation can be complex (e.g., requiring spray drying or melting); stability of the amorphous state needs to be considered.
Nanosuspensions Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.Increases dissolution velocity; can be suitable for various administration routes in further studies.[8][9]Requires specialized equipment for preparation (e.g., high-pressure homogenization); potential for particle aggregation.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol is a starting point and may require optimization for your specific cell type and assay conditions.

  • Prepare a 10X stock solution:

    • Dissolve this compound in a solvent mixture of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.

    • Gentle heating and sonication can aid in dissolution.

  • Prepare the working solution:

    • Add the 10X stock solution to your cell culture medium to achieve the final desired concentration of this compound. For example, add 100 µL of the 10X stock to 900 µL of medium.

  • Controls:

    • Always include a vehicle control containing the same final concentration of the co-solvent mixture without this compound.

Protocol 2: General Method for Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

This is a general protocol and should be optimized for this compound.

  • Molar Ratio Determination:

    • Determine the appropriate molar ratio of this compound to the selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin). A 1:1 or 1:2 ratio is a common starting point.

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

    • The mixture should become a uniform, sticky paste.

  • Drying and Pulverization:

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder using a mortar and pestle.

  • Solubility Testing:

    • Dissolve the resulting powder in your aqueous buffer or cell culture medium to determine the achieved increase in solubility.

Protocol 3: General Method for Preparing a Solid Dispersion (Solvent Evaporation Method)

This is a general protocol that requires optimization.

  • Dissolution:

    • Select a suitable hydrophilic carrier (e.g., PVP K30, Poloxamer 188).

    • Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol).

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator or by slow evaporation under a fume hood. This will result in a solid mass.

  • Pulverization and Sieving:

    • Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve to ensure uniform particle size.

  • Dissolution Testing:

    • Assess the dissolution rate and solubility of the solid dispersion powder in the desired aqueous medium compared to the unprocessed this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria.[1] It acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

G cluster_0 Inner Mitochondrial Membrane etc Electron Transport Chain (ETC) (Complexes I-IV) protons_ims H+ (Protons) High Concentration etc->protons_ims Pumps H+ out atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp atp_synthase->atp Proton gradient disrupted protons_ims->atp_synthase Flows through This compound This compound protons_ims->this compound Binds H+ protons_matrix H+ (Protons) Low Concentration This compound->protons_matrix Transports H+ across membrane adp ADP + Pi adp->atp_synthase

Caption: this compound uncouples oxidative phosphorylation.

References

Technical Support Center: Overcoming Oxyclozanide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Oxyclozanide in their cell culture experiments, encountering precipitation can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and overcome this common issue, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound, a salicylanilide anthelmintic, has low aqueous solubility.[1] Precipitation in cell culture media can be attributed to several factors:

  • Poor Solubility: this compound is sparingly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the final concentration may exceed its solubility limit, causing it to precipitate.

  • Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause a sudden change in the solvent environment, leading to the drug crashing out of the solution.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.[2] High concentrations of certain ions can lead to the "salting-out" effect, reducing the solubility of hydrophobic compounds.

  • pH of the Medium: The pH of the cell culture medium (typically around 7.2-7.4) can influence the ionization state of this compound, which in turn affects its solubility.

  • Temperature: Temperature fluctuations, such as moving the medium from a refrigerator to a 37°C incubator, can alter the solubility of compounds.[3]

Q2: How can I prepare an this compound stock solution to minimize precipitation?

A2: Proper preparation of the stock solution is critical. The following protocol is recommended for preparing a clear, high-concentration stock solution of this compound.

Experimental Protocol: Preparation of a Concentrated this compound Stock Solution

Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar mass: 401.45 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade, new and anhydrous

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. Note: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[4]

  • To aid dissolution, use an ultrasonic bath to sonicate the solution until the this compound is completely dissolved and the solution is clear. Gentle heating may also be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Q3: What is the best way to dilute the this compound stock solution into the cell culture medium to avoid precipitation?

A3: The dilution method is as important as the stock preparation. To prevent "solvent shock" and precipitation upon dilution, a stepwise approach using co-solvents is recommended.

Experimental Protocol: Dilution of this compound Stock Solution into Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • Concentrated this compound stock solution (e.g., 100 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300), sterile

  • Polysorbate 80 (Tween-80), sterile

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

Procedure:

  • In a sterile tube, add the required volume of the concentrated this compound DMSO stock solution.

  • Add co-solvents in the following order, mixing thoroughly after each addition:

    • Add 4 volumes of PEG300 for every 1 volume of DMSO stock.

    • Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock.

  • Slowly add this mixture drop-wise to the pre-warmed cell culture medium while gently swirling the medium. This gradual addition helps to ensure proper dispersion and minimize localized high concentrations of the drug and organic solvents.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the medium. Solvent Shock: The rapid change in solvent polarity causes the drug to crash out of solution.1. Use the stepwise dilution protocol with co-solvents (PEG300 and Tween-80) as described above. 2. Increase the volume of the intermediate co-solvent mixture before adding it to the medium. 3. Add the drug solution to the medium very slowly, drop by drop, with constant gentle agitation.
Precipitate forms over time in the incubator. Exceeded Solubility Limit: The final concentration of this compound in the medium is too high. Media Component Interaction: Interaction with salts or other components in the medium.[2] pH Shift: The pH of the medium may have changed during incubation.1. Lower the final concentration of this compound in your experiment. 2. Increase the serum concentration in the medium if your experimental design allows. Serum proteins can bind to hydrophobic drugs and increase their apparent solubility. 3. Ensure the incubator's CO2 levels are stable to maintain the correct pH of the medium. 4. Consider using a different basal medium formulation.
Cloudiness or turbidity in the culture medium. Fine Precipitate: Small, dispersed particles of this compound are present. Bacterial or Fungal Contamination: Microbial growth can cause turbidity.1. Centrifuge a sample of the medium and examine the pellet. If it is crystalline, it is likely the drug. 2. Filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. Note: This may remove some of the precipitated drug, so the final concentration might be lower than intended. 3. Check for signs of microbial contamination under a microscope.

Quantitative Data on this compound Solubility

Solvent Solubility Reference
Water Very slightly soluble[1]
DMSO ≥ 100 mg/mL (requires sonication)[4]
Ethanol Soluble[1]
Acetone Freely soluble[1]

Note: The presence of Fetal Bovine Serum (FBS) in cell culture media generally increases the solubility of hydrophobic compounds due to the binding of the compound to serum albumin and other proteins.

Visualizing Workflows and Pathways

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application stock1 Weigh this compound Powder stock2 Add Anhydrous DMSO (100 mg/mL) stock1->stock2 stock3 Sonicate until Dissolved stock2->stock3 stock4 Aliquot and Store at -20°C/-80°C stock3->stock4 dil1 Thaw Stock Solution dil2 Prepare Co-solvent Mix (PEG300, Tween-80) dil1->dil2 dil3 Add Stock to Co-solvent Mix dil2->dil3 dil4 Add Drug-Co-solvent Mix to Pre-warmed Medium (Dropwise) dil3->dil4 dil5 Visually Inspect for Precipitation dil4->dil5 app1 Add Working Solution to Cell Culture dil5->app1 app2 Incubate and Observe app1->app2

Caption: Workflow for preparing and using this compound in cell culture.

Logical Relationship for Troubleshooting Precipitation

G cluster_causes Potential Causes cluster_solutions Solutions precipitate Precipitation Observed cause1 Solvent Shock precipitate->cause1 cause2 Exceeded Solubility precipitate->cause2 cause3 Media Interaction precipitate->cause3 cause4 pH/Temp Issues precipitate->cause4 sol1 Stepwise Dilution with Co-solvents cause1->sol1 sol2 Lower Final Concentration cause2->sol2 sol3 Increase Serum % cause3->sol3 sol4 Optimize Media/Incubator Conditions cause4->sol4

Caption: Troubleshooting logic for this compound precipitation.

Signaling Pathway of this compound

This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[5] More recent studies have shown that, like other salicylanilides, it can also modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism. One significant pathway affected is the AMPK/mTOR pathway.[3]

G cluster_mito Mitochondria cluster_signal Signaling Cascade This compound This compound OxPhos Oxidative Phosphorylation This compound->OxPhos Uncouples ATP ATP Production OxPhos->ATP AMPK AMPK ATP->AMPK Activates (via increased AMP:ATP ratio) mTOR mTOR AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes

Caption: this compound's mechanism of action on cellular energy and signaling.

By following these guidelines and understanding the factors that influence this compound's solubility, researchers can effectively overcome precipitation issues and ensure the integrity of their cell-based assays.

References

Optimizing HPLC mobile phase for better Oxyclozanide peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) for the analysis of Oxyclozanide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal peak resolution and accurate quantification.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the HPLC analysis of this compound, providing actionable solutions to improve your chromatographic results.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of this compound with active sites on the silica packing of the column.- Operate the mobile phase at a lower pH by adding an acid modifier like 0.1% phosphoric acid or formic acid.[1][2] - Use a highly deactivated (end-capped) C18 column. - Consider adding a small amount of triethylamine (TEA) to the mobile phase (e.g., 0.1-0.3%) to mask residual silanol groups.[3]
Column overload.- Reduce the concentration of the injected sample. The linear range for this compound is typically between 10-100 µg/mL.[4][5]
Column bed deformation.- Replace the column if it has been used extensively or subjected to high pressures.
Poor Peak Resolution Inadequate separation from interfering peaks or impurities.- Adjust the mobile phase composition. Increase the proportion of the aqueous component (water or buffer) to increase retention and improve separation. - Optimize the pH of the mobile phase; a pH of around 3.5 has been shown to provide good separation.[1] - Change the organic modifier (e.g., switch from methanol to acetonitrile or vice versa) as they offer different selectivities.
Inappropriate column chemistry.- While C18 columns are standard, consider a column with a different stationary phase, such as a phenyl or cyano column, which may offer different selectivity for this compound and its impurities.
Inconsistent Retention Times Inadequate column equilibration.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.
Fluctuations in mobile phase composition or flow rate.- Check the HPLC pump for leaks and ensure proper solvent mixing. Degas the mobile phase to prevent bubble formation.
Temperature fluctuations.- Use a column oven to maintain a constant temperature. A temperature of 40°C has been used successfully for this compound analysis.[1]
Low Peak Intensity/Sensitivity Incorrect detection wavelength.- The maximum absorbance for this compound is typically around 300-302 nm. Ensure your UV detector is set to this wavelength for optimal sensitivity.[1][4]
Low sample concentration.- If the concentration is below the limit of detection (LOD), consider concentrating the sample or using a more sensitive detector.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point is an isocratic mobile phase consisting of a mixture of methanol and water or acetonitrile and water. A common ratio is in the range of 60:40 to 80:20 (organic:aqueous).[4][5][6] For improved peak shape, it is highly recommended to add an acid modifier to the aqueous phase, such as 0.1% phosphoric acid.[1]

Q2: How can I improve the peak shape of this compound, which is prone to tailing?

Peak tailing for this compound is often due to its interaction with free silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Acidify the mobile phase: Adding a small amount of acid like phosphoric acid or formic acid to the aqueous portion of your mobile phase (to achieve a pH of around 3.5) will suppress the ionization of silanol groups, reducing peak tailing.[1]

  • Use an end-capped column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups available for secondary interactions.

  • Add a competing base: A small amount of triethylamine (TEA) can be added to the mobile phase to compete with this compound for interaction with the active sites.[3]

Q3: What flow rate and column temperature should I use?

A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min.[4][5][6] Regarding temperature, operating at a slightly elevated and controlled temperature, for instance, 40°C, can improve peak shape and reproducibility.[1]

Q4: My sample is in a complex matrix like milk or animal tissue. How should I prepare it?

For complex matrices, a sample preparation step is crucial to remove interfering substances. This typically involves:

  • Deproteinization: Using a solvent like acetonitrile to precipitate proteins.[1][7]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte.

  • Filtration: The final extracted sample should be filtered through a 0.45 µm syringe filter before injection.[1][7]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound in Bulk Drug and Pharmaceutical Formulations

This protocol is based on a validated method for the routine quality control analysis of this compound.[4]

Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: Water (68:32, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Mix 680 mL of HPLC-grade methanol with 320 mL of HPLC-grade water. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator bath.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Prepare working standards by further diluting the stock solution with the mobile phase.

  • Sample Preparation (for tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Isocratic RP-HPLC Method for this compound in Biological Matrices

This protocol is adapted from a method for the determination of this compound in beef and milk.[1][7]

Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 300 nm
Injection Volume 50 µL
Column Temperature 40°C

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the 0.1% phosphoric acid solution. Filter and degas the mobile phase.

  • Sample Preparation (e.g., milk): a. To 5 mL of milk, add 10 mL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 4000 rpm for 10 minutes. d. Transfer the supernatant to a new tube. e. Add 5 mL of n-hexane, vortex for 30 seconds for defatting, and centrifuge. f. Discard the upper n-hexane layer. g. Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 1 mL of the mobile phase. i. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column at 40°C with the mobile phase. Inject the prepared sample and standards.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for this compound Analysis

Reference Mobile Phase Column Flow Rate (mL/min) Detection (nm) Retention Time (min)
Method 1[4]Methanol: Water (68:32)C18 (250x4.6mm, 5µm)1.03024.57
Method 2[1]Acetonitrile: 0.1% Phosphoric Acid (60:40)C18 (250x4.6mm, 5µm)1.03008.3
Method 3[5]Acetonitrile: Water (80:20)C18 (250x4.6mm, 5µm)1.03001.89
Method 4[3]Acetonitrile: Buffer (pH 3 with OPA) (70:30)C18 (250x4.6mm, 5µm)1.0215~5.0

Visualizations

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Mobile_Phase_Optimization cluster_organic Step 1: Organic Modifier Selection cluster_ratio Step 2: Adjust Organic/Aqueous Ratio cluster_modifier Step 3: Add Mobile Phase Modifier start Goal: Improve this compound Peak Resolution organic_choice Select Organic Modifier start->organic_choice methanol Methanol organic_choice->methanol acetonitrile Acetonitrile organic_choice->acetonitrile adjust_ratio Adjust Ratio (e.g., 60:40 to 80:20) methanol->adjust_ratio acetonitrile->adjust_ratio eval_resolution1 Evaluate Resolution adjust_ratio->eval_resolution1 add_modifier Add Modifier for Peak Shape eval_resolution1->add_modifier Resolution/Shape still poor end_node Optimized Method eval_resolution1->end_node Resolution/Shape OK phosphoric_acid 0.1% Phosphoric Acid (pH ~3.5) add_modifier->phosphoric_acid Recommended for this compound tea 0.1% Triethylamine (for basic compounds) add_modifier->tea Alternative phosphoric_acid->end_node tea->end_node

Caption: Logical steps for mobile phase optimization.

References

Troubleshooting poor recovery of Oxyclozanide during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Oxyclozanide during sample extraction. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery of this compound from my tissue samples. What are the most common causes?

Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include:

  • Incomplete cell lysis and homogenization: If the tissue is not adequately disrupted, this compound can remain trapped within the cells, leading to poor extraction efficiency.

  • Suboptimal solvent selection: this compound has specific solubility characteristics. Using a solvent in which it is not highly soluble will result in poor extraction.

  • Precipitation of the analyte: Changes in pH or solvent composition during the extraction process can cause this compound to precipitate out of the solution.

  • Degradation of this compound: The compound is susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.[1][2][3]

  • Inefficient phase separation: During liquid-liquid extraction, incomplete separation of the organic and aqueous layers can lead to loss of the analyte.

  • Matrix effects: Components of the sample matrix (e.g., fats, proteins) can interfere with the extraction and bind to this compound, preventing its recovery.

Q2: Which solvent system is recommended for extracting this compound from animal tissues?

Acetonitrile is the most frequently used and effective solvent for extracting this compound from animal tissues like beef and milk.[4][5][6] It efficiently precipitates proteins, releasing the drug into the solvent. For enhanced extraction efficiency, particularly from complex matrices, a mixture of acetonitrile and other organic solvents like acetone or methanol can be beneficial.[7] Acidification of the acetonitrile, for instance with formic acid, has also been shown to improve recovery from certain matrices like milk.[4][6]

  • For beef tissue: Acetonitrile is commonly used for deproteinization.[4][5][6]

  • For milk: Acetonitrile containing 2% formic acid has been shown to be effective.[4][5][6]

  • For general tissue samples (liver, kidney, muscle): A mixture of acetonitrile and acetone (1:1, v/v) can be used for homogenization.[8]

Q3: My sample matrix is high in fat. How can I improve this compound recovery?

High-fat content can significantly hinder the extraction of this compound. A defatting step is crucial for improving recovery from fatty matrices. The most common method is to perform a liquid-liquid extraction with n-hexane after the initial extraction with acetonitrile.[4][5][6] The non-polar n-hexane will remove the lipids, while the more polar this compound will remain in the acetonitrile layer.

Troubleshooting Workflow for High-Fat Samples

G start Homogenize Sample in Acetonitrile centrifuge1 Centrifuge to Pellet Precipitated Proteins start->centrifuge1 separate1 Collect Acetonitrile Supernatant centrifuge1->separate1 add_hexane Add n-Hexane to Supernatant separate1->add_hexane vortex Vortex to Mix add_hexane->vortex centrifuge2 Centrifuge to Separate Phases vortex->centrifuge2 separate2 Collect Acetonitrile Layer (Lower Layer) centrifuge2->separate2 proceed Proceed to Further Clean-up or Analysis separate2->proceed

Caption: Defatting workflow for high-fat samples.

Q4: I suspect this compound is degrading during my extraction. How can I prevent this?

This compound is known to be susceptible to oxidative and photolytic degradation.[1][2][3] To minimize degradation, consider the following precautions:

  • Protect from light: Conduct extraction procedures under amber light or in amber-colored vials to prevent photolytic degradation.

  • Avoid strong oxidizing agents: Ensure that none of the reagents or materials used in the extraction process are strong oxidizing agents.[9]

  • Control pH: this compound is relatively stable to acid and alkaline hydrolysis at room temperature, but degradation can occur at elevated temperatures.[1][2] It is best to work at a neutral or slightly acidic pH.

  • Temperature control: Avoid high temperatures during extraction and solvent evaporation steps. A study showed stability at 70°C for 24 hours in dry heat, but prolonged exposure to higher temperatures should be avoided.[1][2]

Logical Relationship of Degradation Factors

G This compound This compound Stability Degradation Degradation (Poor Recovery) This compound->Degradation is susceptible to Light Exposure to Light Light->Degradation causes Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation causes High_Temp High Temperature High_Temp->Degradation can cause

Caption: Factors leading to this compound degradation.

Q5: What recovery rates can I expect for this compound extraction?

Recovery rates can vary depending on the sample matrix, extraction method, and analytical technique. However, well-optimized methods can achieve good recoveries.

Sample MatrixExtraction Method HighlightsReported Recovery Rate (%)Reference
BeefAcetonitrile deproteinization, n-hexane defatting, HPLC-UV70.70 ± 7.90[4][5][6]
Milk2% Formic acid in acetonitrile, n-hexane defatting, HPLC-UV110.79 ± 14.95[4][5][6]
Ovine TissuesAcetonitrile-acetone extraction, solid-phase extraction (SPE)Not specified, but method was validated according to Codex guidelines[8]
Cattle PlasmaHPLC-MS/MS> 98%[10][11]
Sheep & Goat PlasmaLiquid-liquid extraction, HPLC74.12%[12]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Bovine Tissue (Beef)

This protocol is adapted from the method described by Jo et al. (2011).[4][5][6]

  • Sample Homogenization:

    • Weigh 5 g of minced beef tissue into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Homogenize the sample using a high-speed homogenizer for 1 minute.

  • Protein Precipitation and Initial Extraction:

    • Centrifuge the homogenate at 2,700 x g for 20 minutes.

    • Carefully decant the supernatant into a clean 50 mL centrifuge tube.

    • Re-extract the pellet with an additional 20 mL of acetonitrile, vortex, and centrifuge again.

    • Combine the supernatants.

  • Defatting Step:

    • Add 20 mL of n-hexane to the combined supernatant.

    • Vortex for 30 seconds to ensure thorough mixing.

    • Centrifuge at 2,700 x g for 20 minutes to separate the layers.

    • Discard the upper n-hexane layer.

  • Concentration and Reconstitution:

    • Transfer the lower acetonitrile layer to a clean tube.

    • Evaporate the solvent to a volume of approximately 0.5-1 mL under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 2 mL of the mobile phase (e.g., acetonitrile/0.1% phosphoric acid, 60:40, v/v).

    • Vortex for 15 seconds and centrifuge at 16,000 x g for 20 minutes.

  • Analysis:

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

    • Inject into the HPLC system for analysis.

General Troubleshooting Workflow for Poor this compound Recovery

G Start Poor this compound Recovery Check_Homogenization Is homogenization complete? Start->Check_Homogenization Improve_Homogenization Action: Increase homogenization time/speed or use a more effective method. Check_Homogenization->Improve_Homogenization No Check_Solvent Is the extraction solvent optimal? Check_Homogenization->Check_Solvent Yes Improve_Homogenization->Check_Solvent Optimize_Solvent Action: Switch to acetonitrile or an acetonitrile/acetone mixture. Consider acidification. Check_Solvent->Optimize_Solvent No Check_Fat Is the sample high in fat? Check_Solvent->Check_Fat Yes Optimize_Solvent->Check_Fat Add_Defatting Action: Incorporate an n-hexane wash step. Check_Fat->Add_Defatting Yes Check_Degradation Are there signs of degradation? Check_Fat->Check_Degradation No Add_Defatting->Check_Degradation Prevent_Degradation Action: Protect from light, control temperature and pH, and avoid oxidizing agents. Check_Degradation->Prevent_Degradation Yes End Improved Recovery Check_Degradation->End No Prevent_Degradation->End

References

Minimizing matrix effects in LC-MS/MS analysis of Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Oxyclozanide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., proteins, lipids, salts).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4][5] In complex biological matrices like plasma, milk, or tissue, these effects are a primary cause of erroneous results if not properly addressed.[2]

Q2: How can I detect and quantify the extent of matrix effects in my assay?

A: The most common method is the post-extraction spike technique.[6] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample against the peak area of the analyte in a neat (pure) solvent solution at the same concentration.

The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

A qualitative assessment can also be done using a post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7]

Q3: My this compound recovery is low. Is this caused by a matrix effect?

A: Not necessarily. Low recovery and matrix effects are different, though often related, issues.

  • Recovery refers to the efficiency of the extraction process—how much analyte is successfully recovered from the sample matrix during sample preparation.[8] Losses can occur due to incomplete extraction, analyte degradation, or issues with cleanup steps.[8]

  • Matrix Effect is an ionization phenomenon that occurs in the mass spectrometer source after the sample has been prepared and injected.[3]

You can have high extraction recovery but still suffer from significant ion suppression (a strong matrix effect). It is crucial to evaluate both parameters independently during method validation.

Q4: What are the most effective ways to reduce matrix effects during sample preparation?

A: The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.[1] The choice of technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, often used for plasma samples, where a solvent like acetonitrile or methanol is used to crash out proteins.[9][10] While effective at removing proteins, it may not remove other interferences like phospholipids, which are a known cause of ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on differences in solubility between two immiscible liquid phases. It can provide a cleaner extract than PPT.[10]

  • Solid-Phase Extraction (SPE): Considered one of the most effective techniques for minimizing matrix effects, SPE uses a solid sorbent to selectively bind and elute this compound, leaving many matrix interferences behind.[1][10] Recent methods for this compound have successfully used dual SPE strategies, such as anion-exchange cartridges for the acidic this compound.[11][12]

Combining LLE with SPE can provide an even cleaner sample, which is particularly useful for complex matrices like milk or tissue.[11][13]

Q5: Can I minimize matrix effects by adjusting my LC-MS/MS parameters?

A: Yes. Method parameters can be optimized to reduce the impact of matrix effects:

  • Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is highly effective.[1] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 column), or employing UHPLC systems for better resolution.[14][15]

  • Sample Dilution: Simply diluting the final extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[6][16] This is only feasible if the method's sensitivity is sufficient to detect the diluted this compound concentration.[16]

  • Ionization Source: While Electrospray Ionization (ESI) is common, it is often susceptible to matrix effects.[3] Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression for certain analytes.[3]

Q6: How does using an internal standard (IS) help?

A: An internal standard is crucial for compensating for, rather than eliminating, matrix effects.[1] An ideal IS is a stable isotope-labeled (SIL) version of the analyte. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[17] By measuring the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1] If a SIL-IS is unavailable, a structural analog (like Niclosamide for this compound) can be used.[9][14]

Troubleshooting and Experimental Workflows

The following diagrams provide logical workflows for troubleshooting common issues and selecting appropriate experimental protocols.

G Troubleshooting Workflow for Poor LC-MS/MS Results start Problem Identified: Inaccurate Quantification or Low Signal/Recovery check_recovery Step 1: Assess Extraction Recovery (Compare pre- vs. post-extraction spike) start->check_recovery low_recovery Recovery is Low (<80%) check_recovery->low_recovery Evaluate check_me Step 2: Assess Matrix Effect (Compare post-extraction spike vs. neat standard) high_me Matrix Effect is High (e.g., <80% or >120%) check_me->high_me Evaluate ok_recovery Recovery is OK low_recovery->ok_recovery No solution_extraction Solution: Optimize Sample Prep - Change extraction solvent - Adjust pH - Use stronger elution solvent (SPE) - Increase extraction time/vortexing low_recovery->solution_extraction Yes ok_recovery->check_me ok_me Matrix Effect is OK high_me->ok_me No solution_cleanup Solution: Improve Sample Cleanup - Switch from PPT to LLE or SPE - Use more selective SPE sorbent - Dilute final sample high_me->solution_cleanup Yes end_node Problem Resolved ok_me->end_node Review other parameters (e.g., instrument stability) solution_extraction->end_node solution_chrom Solution: Optimize Chromatography - Adjust gradient to separate analyte from suppression zones - Use a different column solution_cleanup->solution_chrom solution_is Solution: Use Stable Isotope- Labeled Internal Standard (SIL-IS) to compensate for effect solution_chrom->solution_is solution_is->end_node

Caption: Troubleshooting workflow for diagnosing and resolving poor analytical results.

G Sample Preparation Selection Guide start Start: Select Matrix matrix_type Matrix Complexity? start->matrix_type ppt Protein Precipitation (PPT) Pros: Fast, simple Cons: 'Dirty' extract, high matrix effect matrix_type->ppt Low (e.g., Plasma) sensitivity_needed High Sensitivity Required? matrix_type->sensitivity_needed High (e.g., Milk, Tissue) lle Liquid-Liquid Extraction (LLE) Pros: Cleaner than PPT Cons: Can be labor-intensive spe Solid-Phase Extraction (SPE) Pros: Very clean extract, low matrix effect Cons: Method development required sensitivity_needed->lle No sensitivity_needed->spe Yes

Caption: Decision tree for selecting a suitable sample preparation technique.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for this compound from various studies, highlighting the effectiveness of different sample preparation techniques.

MatrixSample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Cattle PlasmaProtein Precipitation (Acetonitrile)This compound> 98%Not explicitly quantified, but method was successfully validated[9][14]
MilkLLE combined with SPEThis compound84.00% - 108.77%Low (CV < 8.00%)[13]
BeefAcetonitrile Extraction & Hexane WashThis compound70.70% - 110.79%Not explicitly quantified, but method was validated[18]
Ovine TissuesDual SPE (MAX Anion-Exchange)This compound85.7% - 103.5% (muscle)-12.3% to -4.8% (ion suppression)[11][12]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for this compound in Cattle Plasma

This protocol is adapted from a validated protein precipitation method.[9]

  • Aliquoting: Pipette 500 µL of plasma sample into a centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., Niclosamide at 0.200 µg/mL).

  • Protein Precipitation: Add 1.5 mL of acetonitrile to the tube.

  • Mixing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 3000×g for 20 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dry residue in 500 µL of the mobile phase.

  • Final Mixing & Filtering: Vortex the reconstituted sample for 20 seconds, then filter it through a 0.22 µm syringe filter into an HPLC vial for injection.[9]

Protocol 2: Typical LC-MS/MS Parameters for this compound Analysis

These parameters are a representative example for the analysis of this compound.[9][14]

ParameterSetting
LC System Agilent 1200 series or equivalent
Column Agilent Poroshell 120 SB-C18 (e.g., 75 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.01% Acetic Acid in Water:Acetonitrile (90:10, v/v)
Mobile Phase B 5 mM Ammonium Formate in Methanol:Acetonitrile (75:25, v/v)
Gradient Isocratic at 10% A and 90% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS System Triple Quadrupole with ESI Source
Ionization Mode Negative Ion Mode (ESI-)
Capillary Voltage 4 kV
Source Temperature 330 °C
MRM Transitions This compound: Precursor [M-H]⁻ 399.8 → Product 203.9 (Collision Energy: 30 eV) Niclosamide (IS): Precursor [M-H]⁻ 325.1 → Product 170.9 (Collision Energy: 20 eV)
Data Acquisition Mass Hunter Software or equivalent

References

Addressing analytical method variability for Oxyclozanide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Oxyclozanide. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for this compound quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][2][3][4] RP-HPLC is widely used for routine analysis in pharmaceutical formulations, while LC-MS/MS offers higher sensitivity and selectivity, making it suitable for residue analysis in complex matrices like milk, beef, and plasma.[2][5][6][7][8] Spectrophotometric methods are simpler and more cost-effective but may lack the specificity of chromatographic techniques.[4][9]

Q2: I am not getting good separation of my this compound peak in HPLC. What should I do?

A2: Poor peak separation in HPLC can be due to several factors. First, review your mobile phase composition. For this compound, a common mobile phase is a mixture of methanol or acetonitrile with water or a buffer.[1][5][10] Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact retention and resolution. Ensure the mobile phase is properly filtered and degassed.[11] Also, check the pH of the mobile phase, as it can affect the ionization and retention of this compound.[5] Finally, inspect your column's performance; a loss of efficiency may indicate the need for cleaning or replacement.

Q3: My this compound recovery is low in complex matrices like milk or tissue. How can I improve it?

A3: Low recovery in complex matrices is often due to inefficient extraction or matrix effects. For milk and beef samples, a common sample preparation involves protein precipitation with acetonitrile, followed by a defatting step with n-hexane.[5] Ensure thorough mixing and centrifugation during these steps. For tissues, solid-phase extraction (SPE) can be employed to effectively clean up the sample and concentrate the analyte, leading to better recovery.[8] Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are particularly common in LC-MS/MS analysis.[12][13] Using a matrix-matched calibration curve or an internal standard can help to compensate for these effects.[7]

Q4: What are typical validation parameters for an this compound HPLC method?

A4: A validated HPLC method for this compound should include data for linearity, precision (intra-day and inter-day), accuracy (recovery), limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH guidelines.[1][11][14][15] The linearity is typically established over a concentration range relevant to the intended application.[1][10][14] Precision is assessed by the relative standard deviation (RSD) of replicate measurements, which should generally be less than 2%.[1][10] Accuracy is determined by spiking a blank matrix with a known amount of this compound and measuring the recovery.[1][5]

Troubleshooting Guides

HPLC Method Variability
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Active sites on the stationary phase. 3. Mobile phase pH is inappropriate for the analyte.1. Flush the column with a strong solvent or replace it. 2. Use a mobile phase additive like triethylamine to mask active sites.[11] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[5][16] 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Poor Peak Resolution 1. Inappropriate mobile phase strength. 2. Column is not efficient. 3. Flow rate is too high.1. Decrease the organic solvent percentage in the mobile phase to increase retention and improve separation. 2. Check the column's theoretical plates; if low, replace the column. 3. Reduce the flow rate to allow more time for separation to occur.
Sample Preparation for Complex Matrices
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery 1. Incomplete extraction from the matrix. 2. Analyte degradation during sample processing. 3. Inefficient phase separation.1. Increase extraction time or use a more efficient extraction solvent. 2. Investigate the stability of this compound under the extraction conditions. 3. Ensure complete separation of layers during liquid-liquid extraction by adequate centrifugation.[5]
High Matrix Effects (LC-MS/MS) 1. Co-elution of matrix components with the analyte. 2. Insufficient sample cleanup.1. Modify the chromatographic conditions to separate the analyte from interfering matrix components. 2. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[8] 3. Use an isotopically labeled internal standard to compensate for signal suppression or enhancement.

Experimental Protocols

RP-HPLC Method for this compound in Pharmaceutical Formulations[1][10]
  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol and water (68:32, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 302 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.

    • Prepare working standards by further diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-50 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

LC-MS/MS Method for this compound in Milk[2]
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column

    • Mobile Phase: Gradient elution with acetonitrile and water (containing a suitable modifier like formic acid or ammonium formate).

    • Mass Spectrometry: Tandem mass spectrometer operating in negative ion mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for this compound.

  • Sample Preparation:

    • To a 5 mL milk sample, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to separate the layers.

    • The supernatant may be further cleaned up using solid-phase extraction (SPE).

    • Evaporate the final extract to dryness and reconstitute in the mobile phase for injection.

Quantitative Data Summary

HPLC Method Validation Data
Parameter This compound Reference
Linearity Range 5 - 100 µg/mL[1][9][11][14]
Correlation Coefficient (r²) > 0.999[1][10]
Intra-day Precision (%RSD) < 2%[1][10][11]
Inter-day Precision (%RSD) < 2%[1][10][11]
Accuracy (Recovery %) 98 - 102%[1][5]
LOD 0.06 - 0.76 µg/mL[1][10]
LOQ 0.18 - 2.3 µg/mL[1][10]
LC-MS/MS Method Validation Data for Biological Matrices
Parameter This compound Reference
Linearity Range 0.02 - 25.6 µg/mL (plasma)[6][7]
Correlation Coefficient (r²) > 0.99[6][7][8]
Precision (%RSD) < 15%[6][7][8]
Accuracy (Recovery %) 80 - 115%[2][8]
LLOQ 0.02 µg/mL (plasma), 3 ng/mL (milk)[2][6][7]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Inconsistent This compound Quantification check_system Check HPLC System Suitability start->check_system system_ok System Suitability OK? check_system->system_ok check_sample_prep Review Sample Preparation system_ok->check_sample_prep Yes troubleshoot_system Troubleshoot HPLC Hardware: - Check for leaks - Verify pump performance - Inspect detector lamp system_ok->troubleshoot_system No sample_prep_ok Sample Prep Consistent? check_sample_prep->sample_prep_ok check_method Review Analytical Method Parameters sample_prep_ok->check_method Yes troubleshoot_sample_prep Troubleshoot Sample Prep: - Verify weighing and dilutions - Check extraction efficiency - Evaluate matrix effects sample_prep_ok->troubleshoot_sample_prep No method_ok Method Parameters Correct? check_method->method_ok troubleshoot_method Troubleshoot Method: - Prepare fresh mobile phase - Check column integrity - Verify instrument settings method_ok->troubleshoot_method No end Problem Resolved method_ok->end Yes troubleshoot_system->check_system troubleshoot_sample_prep->check_sample_prep troubleshoot_method->check_method

Caption: A logical workflow for troubleshooting inconsistent this compound quantification results.

Sample_Prep_Decision_Tree start Start: Select Sample Preparation Method matrix_type What is the sample matrix? start->matrix_type pharma_formulation Pharmaceutical Formulation (e.g., Tablets, Bolus) matrix_type->pharma_formulation Simple biological_fluid Biological Fluid (e.g., Milk, Plasma) matrix_type->biological_fluid Complex tissue Tissue (e.g., Beef, Liver) matrix_type->tissue Very Complex dissolution Simple Dissolution & Dilution with Filtration pharma_formulation->dissolution protein_precipitation Protein Precipitation (e.g., with Acetonitrile) biological_fluid->protein_precipitation tissue->protein_precipitation Alternative spe Solid-Phase Extraction (SPE) tissue->spe For cleaner extract l_l_extraction Liquid-Liquid Extraction (LLE) protein_precipitation->l_l_extraction If high fat content

Caption: Decision tree for selecting an appropriate sample preparation method based on the matrix.

References

Technical Support Center: Enhancing the Stability of Oxyclozanide Formulations for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Oxyclozanide formulations for research applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and formulation of this compound.

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution This compound is sparingly soluble in water. The pH of the solution may not be optimal for solubility.Adjust the pH of the solution. Consider the use of co-solvents such as acetone or ethanol in which this compound is more soluble.[1][2]
Discoloration of the formulation (yellowing) Exposure to light can cause photodegradation.Protect the formulation from light by using amber-colored vials or by working under low-light conditions.[3][4][5]
Loss of potency over a short period The formulation may be undergoing oxidative degradation, especially in the presence of oxidizing agents or exposure to air.[3][4][5]Prepare fresh solutions before use. Consider adding antioxidants to the formulation. Store the formulation under an inert atmosphere (e.g., nitrogen).
Inconsistent results in bioassays This could be due to the degradation of this compound in the assay medium, especially if the medium has a high pH.Assess the stability of this compound in the specific bioassay medium. Adjust the pH of the medium if possible, or shorten the exposure time of the formulation to the medium.
Formation of unknown peaks in HPLC analysis These may be degradation products resulting from hydrolysis, oxidation, or photolysis.Refer to the forced degradation data to identify potential degradation products.[3][5] Protect the sample from light and oxygen during preparation and analysis. Ensure the pH of the mobile phase is appropriate to prevent on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are photodegradation and oxidation.[3][4][5] It is relatively stable under thermal, acidic, and alkaline stress conditions.[3][5]

Q2: How does pH affect the stability of this compound?

A2: The pH of the medium significantly influences the rate of photodegradation. The degradation rate is directly proportional to the pH, with higher pH values leading to faster degradation.[3] Oxidative degradation is also enhanced at higher pH.[3]

Q3: What are the recommended storage conditions for this compound formulations?

A3: To minimize degradation, this compound formulations should be stored protected from light in well-sealed containers to prevent oxidation. For aqueous-based formulations, maintaining a lower pH (around 5) can improve photostability.[3] Refrigeration may also be beneficial to slow down potential degradation processes.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is freely soluble in acetone, soluble in ethanol (96%), and slightly soluble in chloroform and water.[1][2] For research purposes, DMSO is also a suitable solvent.

Q5: Are there any known incompatibilities with common excipients?

A5: this compound can react with strong oxidizing agents. Care should be taken when selecting excipients to avoid those with oxidizing properties. Compatibility studies are recommended for new formulations.

Quantitative Stability Data

The following tables summarize the results from forced degradation studies of this compound, providing a quantitative overview of its stability under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/MethodDurationTemperature% Degradation of this compoundReference
Acid Hydrolysis 1 M HCl5 hours80°C1.33%[5]
Alkaline Hydrolysis 1 M NaOH5 hours80°C0.46%[5]
Oxidative Degradation 30% H₂O₂ (in aqueous acetonitrile)6 hours60°CSignificant degradation[3][5]
Thermal Degradation Dry Heat24 hours70°C0.52%[5]
Photodegradation (Solid) UV light at 366 nm5 hoursAmbient0.52%[5]
Photodegradation (in 50% aqueous acetonitrile) UV light at 366 nm30 minutesAmbient68.35%[5]

Table 2: Photodegradation Kinetics of this compound in Aqueous Buffers

pHLight SourceReaction OrderRate Constant (k)Half-life (t½)Reference
5 SunlightSecond0.0012 min⁻¹833.3 min[3]
7 SunlightFirst0.043 min⁻¹16.1 min[3]
9 SunlightFirst0.115 min⁻¹6.0 min[3]
5 UV lamp (366 nm)Second0.0003 min⁻¹3333.3 min[3]
7 UV lamp (366 nm)First0.009 min⁻¹77.0 min[3]
9 UV lamp (366 nm)First0.023 min⁻¹30.1 min[3]

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol outlines the methodology for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in acetonitrile.

    • Transfer a known volume of the stock solution into a screw-capped test tube.

    • Add an equal volume of 1 M HCl.

    • Heat the solution at 80°C for 5 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 1 M NaOH instead of 1 M HCl for degradation.

    • Neutralize the solution with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of this compound.

    • To a known volume of the stock solution, add 30% hydrogen peroxide.

    • Heat the solution at 60°C for 6 hours.

    • Cool the solution and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a petri dish.

    • Expose to dry heat at 70°C for 24 hours.

    • Dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of this compound in 50% aqueous acetonitrile.

    • Expose the solution to UV light at 366 nm for 30 minutes.

    • Dilute the solution with the mobile phase for HPLC analysis.

    • For solid-state photostability, expose the solid drug to UV light at 366 nm for 5 hours before dissolving and analyzing.

2. Protocol for Stability-Indicating HPLC Method

This HPLC method is designed to separate and quantify this compound from its degradation products.[3][4][5]

  • Chromatographic Conditions:

    • Column: Eurosphere C18 (125 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 50 mM Sodium Acetate Trihydrate (pH 4.5) and Acetonitrile (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase at various concentrations.

    • Prepare samples from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time compared to the standard.

    • Assess the peak purity of this compound to ensure no co-elution with degradation products.

Visualizations

cluster_formulation This compound Formulation cluster_stressors Stress Factors cluster_degradation Degradation Products This compound This compound Solution DegradationProducts Degradation Products (Loss of Potency) This compound->DegradationProducts degrades to Light Light Exposure (Photolysis) Light->this compound Oxidants Oxidizing Agents (Oxidation) Oxidants->this compound HighpH High pH HighpH->Light accelerates start Start: Prepare this compound Formulation stress Expose to Stress Conditions (Light, Heat, pH, Oxidants) start->stress sample Sample at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Remaining this compound and Degradation Products hplc->data end End: Determine Stability Profile data->end This compound This compound Mitochondrion Mitochondrial Inner Membrane This compound->Mitochondrion disrupts ProtonGradient Proton Gradient Mitochondrion->ProtonGradient dissipates ATPSynthase ATP Synthase ProtonGradient->ATPSynthase drives ATP ATP (Energy) ProtonGradient->ATP uncouples from ATPSynthase->ATP produces

References

Technical Support Center: Refinement of Animal Models for Oxyclozanide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers studying the efficacy of Oxyclozanide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a salicylanilide anthelmintic. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites, particularly flukes.[1][2][3] This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell, leading to energy metabolism failure and parasite death.[3] It appears to achieve this by suppressing enzymes like succinate dehydrogenase and fumarate reductase.[2]

Q2: Which animal models are most commonly used for this compound efficacy studies against liver flukes (Fasciola spp.)?

A2: The most relevant and commonly used animal models for studying fascioliasis are ruminants such as sheep, cattle, and goats, as they are the natural hosts.[4][5] Sheep and cattle are frequently used in controlled studies to evaluate efficacy against different life stages of Fasciola hepatica and Fasciola gigantica.[6][7] Rodent models, such as Wistar rats and mice, are typically used for toxicity and safety assessments rather than primary efficacy studies.[8][9]

Q3: What are the standard recommended doses of this compound for efficacy studies in ruminants?

A3: The generally recommended oral doses are 10 to 15 mg/kg body weight (BW) for cattle and 15 mg/kg BW for sheep and goats.[2][4] Combination therapies, for instance with levamisole, may use similar dosage levels for this compound.[10]

Q4: What is the primary target parasite and life stage for this compound?

A4: this compound is highly active against adult liver flukes.[11] Its efficacy against immature stages is variable; it shows good activity against flukes aged 6-8 weeks and older but is not effective against younger, early-immature stages (1-4 weeks old).[6][7][11] Therefore, it is more suitable for treating chronic fascioliasis.

Troubleshooting Guides

Q1: My in-vivo experiment shows lower than expected efficacy for this compound. What are the potential causes?

A1: Several factors can contribute to lower-than-expected efficacy. Consider the following:

  • Fluke Maturity: this compound is significantly more effective against mature flukes (>8 weeks) than immature ones.[6][11] Efficacy against 4-week-old F. gigantica in sheep was found to be 64.57%, while it rose to 86.16% against 8-week-old flukes.[6]

  • Host Species Differences: Goats may metabolize and eliminate this compound faster than sheep, resulting in lower plasma concentrations and potentially reduced efficacy if using a standard sheep dose.[10]

  • Drug Administration: Ensure accurate dosing based on individual animal body weight. Improper oral administration can lead to under-dosing.

  • Pharmacokinetic Interactions: Co-administration with other drugs can alter the pharmacokinetics. For example, co-administration with oxfendazole has been shown to significantly increase the plasma concentration of this compound in sheep, which could enhance its activity.[12]

  • Potential Resistance: Although not widely reported for this compound, anthelmintic resistance is a growing concern and should be considered as a possibility.

Q2: I am observing high variability in my pharmacokinetic (PK) data between animals. What could be the reason?

A2: High variability in PK parameters is a common challenge. Key factors include:

  • Animal Species: Different ruminant species exhibit varied PK profiles. For instance, after a 15 mg/kg oral dose, the maximum plasma concentration (Cmax) and area under the curve (AUC) in sheep were more than double those observed in goats, indicating lower systemic availability in goats.[10]

  • Formulation: The drug's formulation (e.g., suspension, tablet, combination product) can affect its absorption rate.[4][13]

  • Physiological State: Factors such as the animal's health, fed vs. fasted state, and individual metabolic rates can influence drug absorption and disposition.

  • Assay Method: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, precision, and accuracy to minimize measurement error.[14]

Q3: I am seeing adverse effects in my rodent toxicity study. Is this expected?

A3: Yes, adverse effects can occur, particularly at higher doses. In Wistar rats, the oral lethal dose (LD50) was determined to be approximately 3,707 mg/kg BW.[8] In a 28-day subacute toxicity study in rats, doses of 370 mg/kg/day resulted in histopathological changes in the liver, heart, and kidneys.[8][15] Clinical signs at high doses can include depression, rough hair, lack of appetite, and diarrhea.[1][16] No adverse effects were reported in sheep administered 20 mg/kg twice.[17]

Q4: My Fecal Egg Count Reduction Test (FECRT) results are inconsistent. How can I improve the reliability of this assay?

A4: To ensure reliable FECRT results, follow these guidelines:

  • Sufficient Baseline Egg Count: The test is unreliable if the pre-treatment mean fecal egg count is too low. A minimum of 150 eggs per gram (EPG) is recommended.[18]

  • Correct Sampling Times: For salicylanilides like this compound, post-treatment samples should be collected around 14 days after administration.[19][20]

  • Adequate Sample Size: Use a sufficient number of animals per group (at least 10-15) to reduce counting variability.[18]

  • Standardized Technique: Use a sensitive and standardized counting method, such as the modified McMaster technique or Mini-FLOTAC, and ensure the same technique is used for pre- and post-treatment samples.[20]

  • Proper Sample Handling: Refrigerate samples if they cannot be processed immediately, but do not freeze them.[19] Samples should be analyzed within a few days to prevent eggs from hatching or degrading.[20]

Visualized Workflows and Pathways

cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Death Parasite Death ATP->Death Depletion leads to OXY This compound OXY->H_gradient Acts as proton ionophore, dissipates gradient

Caption: Mechanism of action of this compound in the parasite mitochondrion.

cluster_analysis Analysis Methods start Start acclimatize Animal Selection & Acclimatization (≥7 days) start->acclimatize infect Experimental Infection (e.g., F. hepatica metacercariae) acclimatize->infect pre_sample Pre-Treatment Sampling (Day 0) (Fecal samples, body weight) infect->pre_sample group Random Allocation to Groups (Control vs. Treatment) pre_sample->group treat Oral Administration (Vehicle or this compound) group->treat post_sample Post-Treatment Monitoring (Clinical signs, fecal samples at ~14 days) treat->post_sample necropsy Necropsy & Tissue Collection (e.g., at study endpoint) post_sample->necropsy analysis Endpoint Analysis necropsy->analysis end End analysis->end fecrt FECRT Calculation analysis->fecrt worm_count Worm Burden Count analysis->worm_count histo Histopathology analysis->histo

Caption: General experimental workflow for an this compound efficacy study.

start Problem: Low Efficacy Observed q1 Was the infection >8 weeks old at treatment? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Was the correct host species and dose used? a1_yes->q2 c1 Root Cause: Targeting immature flukes. This compound has low efficacy against early stages. a1_no->c1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Were PK/PD interactions considered? a2_yes->q3 c2 Root Cause: Incorrect dosage or species mismatch (e.g., goat vs. sheep PK). a2_no->c2 a3_yes YES q3->a3_yes a3_no NO q3->a3_no end Consider other factors: Drug formulation, administration technique, or potential resistance. a3_yes->end c3 Root Cause: Potential for unknown drug interactions or lack of synergistic drug. a3_no->c3

Caption: Troubleshooting flowchart for low this compound efficacy.

Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

This protocol is adapted from guidelines provided by the World Association for the Advancement of Veterinary Parasitology (WAAVP).[18][21]

  • Animal Selection:

    • Select at least 10-15 animals per treatment group.[20]

    • Animals should ideally be young (6 months to 2 years) and have not received anthelmintic treatment in the last 6-8 weeks.[19][20]

    • Ensure the mean pre-treatment egg count for the group is at least 150 EPG.[18]

  • Pre-Treatment (Day 0) Sampling:

    • Collect individual fecal samples (approx. 20g) directly from the rectum of each tagged animal.[20]

    • Weigh each animal to calculate the precise dosage.

    • Store samples in airtight containers, label clearly, and refrigerate at 4°C if not processed within 12 hours.[20]

  • Treatment:

    • Administer the calculated dose of this compound (or vehicle for the control group) orally. Ensure the full dose is swallowed.

  • Post-Treatment (Day 14) Sampling:

    • Collect fecal samples from the same tagged animals 14 days after treatment.[19][20]

    • Handle and store samples using the same method as the pre-treatment collection.

  • Fecal Analysis:

    • Perform fecal egg counts on all individual pre- and post-treatment samples using a consistent, sensitive method (e.g., McMaster with a sensitivity of 15-50 EPG).[18]

  • Calculation:

    • Calculate the percentage reduction using the formula: FECR (%) = (1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)) * 100[22]

    • A reduction of 90-95% or greater is typically considered effective.[19]

Protocol 2: Post-Mortem Worm Burden Assessment

  • Timing: Perform necropsy at a pre-determined study endpoint (e.g., 8 weeks post-treatment).[11]

  • Liver Collection: Immediately after euthanasia, carefully remove the entire liver.

  • Bile Duct Examination: Palpate the main bile ducts. Make longitudinal incisions along the ducts and collect any emerging adult flukes.

  • Liver Slicing: Cut the liver into thin slices (approx. 0.5 cm). Submerge the slices in warm saline (37°C) and gently agitate to dislodge any remaining flukes from the tissue and smaller bile ducts.

  • Fluke Collection and Counting:

    • Pour the saline through a sieve to collect the flukes.

    • Count all recovered flukes from each animal.

    • The efficacy is calculated based on the reduction in the mean number of worms in the treated group compared to the untreated control group.[11]

Protocol 3: Histopathological Analysis of Liver Tissue

  • Sample Collection: During necropsy, collect tissue samples (approx. 1-2 cm³) from liver lobes, focusing on areas with visible lesions or migratory tracts.[23]

  • Fixation: Immediately place the collected tissue samples into 10% neutral buffered formalin for at least 24 hours to fix the tissue.[23]

  • Processing:

    • After fixation, dehydrate the samples through an ascending series of alcohol concentrations (e.g., 70% to 100%).[23]

    • Clear the tissue in xylene and embed in paraffin wax.[23]

  • Sectioning: Section the paraffin blocks at a thickness of 3-5 microns using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: Examine slides under a microscope to evaluate pathological changes such as inflammatory cell infiltration, necrosis, fibrosis, and hyperplasia of the bile ducts.[24][25]

Data Reference Tables

Table 1: Summary of this compound Efficacy Against Trematodes in Ruminants

Host SpeciesParasiteFluke AgeDose (mg/kg BW)Efficacy (%)Citation(s)
SheepFasciola gigantica4 weeks1564.6%[6]
SheepFasciola gigantica8 weeks1586.2%[6]
SheepParamphistomum leydeniAdult20 (twice)99.0%
SheepParamphistomidaeAdult15>90%[5]
CattleFasciola giganticaAdult1280.0%
CattleFasciola hepatica6 weeksNot specifiedNo activity[7]
CattleFasciola hepatica12 weeksNot specifiedPoor efficacy[7]
GoatsCalicophoron daubneyi10 days (immature)22.582.0% (not significant)[26]
GoatsCalicophoron daubneyiAdult1595.6%[26]
GoatsCalicophoron daubneyiAdult22.595.9%[26]

Table 2: Comparative Pharmacokinetic Parameters of Oral this compound

Host SpeciesDose (mg/kg BW)Cmax (µg/mL)Tmax (hours)Elimination Half-life (t½) (hours)Citation(s)
Sheep12.525 - 29~22~168 (t½γ)[4]
Sheep1519.0-~154 (t½γ)[4]
Sheep1514.24-21.35[12]
Sheep15 (with Levamisole)34.6015.523.12[13]
Goats15 (with Levamisole)6.83-Significantly shorter than sheep[10]
Cattle12.514 - 17~25~21[4]
Cattle152624~24[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Note that different studies and formulations can lead to variations.

Table 3: Acute Oral Toxicity of this compound in Rodent Models

Animal ModelParameterValue (mg/kg BW)Citation(s)
Wistar Rats (Female)LD503,519[4]
Wistar RatsLD50~3,707[8][27]
Wistar RatsLOAEL (28-day study)74[8][15]
Mice (Kunming)LD501,674[9]

LD50: Median lethal dose; LOAEL: Lowest Observed Adverse Effect Level.

References

Technical Support Center: Optimization of Dosing Regimens for Oxyclozanide in Experimental Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Oxyclozanide in experimental animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the optimization of dosing regimens.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Precipitation or instability of this compound formulation. - Improper solvent selection.- pH of the vehicle is not optimal.- Saturation of the vehicle.- this compound is susceptible to oxidative and photolytic degradation.[1][2][3] Prepare formulations fresh and protect from light.- For oral suspensions, a common vehicle is 0.2% sodium carboxymethyl cellulose solution.[4] - Ensure the storage conditions are appropriate; for example, a powder form can be stored at -20°C for up to 3 years.[5]
Animal exhibits adverse effects post-administration (e.g., behavioral depression, diarrhea, inappetence). - Dose may be too high, approaching toxic levels.- Rapid absorption leading to transiently high plasma concentrations.- Immediately reduce the dose. Single doses as low as 15 mg/kg bw have been shown to cause adverse effects in cattle and sheep.[6][7]- Monitor the animal closely. In cases of severe toxicity (e.g., colic, excessive salivation), symptomatic treatment may be required, including fluid therapy and atropine sulfate.[8]- For future experiments, consider a dose-escalation study to determine the maximum tolerated dose in your specific animal model.
High variability in plasma concentrations between animals. - Inconsistent oral administration technique (e.g., improper gavage).- Differences in animal fasting status.- Individual animal differences in metabolism and absorption.- Ensure all personnel are thoroughly trained in the administration technique being used (e.g., oral gavage).[9][10][11][12][13]- Standardize the fasting period for all animals before dosing.- Increase the number of animals per group to improve statistical power and account for individual variability.
Unexpectedly low bioavailability after oral administration. - Poor absorption from the gastrointestinal tract.- First-pass metabolism in the liver.- Consider alternative formulations, such as a chewable tablet, which may improve dissolution and absorption.[14]- If oral bioavailability remains low, explore alternative routes of administration if appropriate for the experimental goals, though oral is the most common for this compound.
Difficulty in quantifying this compound in plasma samples. - Inadequate sensitivity of the analytical method.- Interference from plasma matrix components.- Utilize a validated, sensitive analytical method such as HPLC-MS/MS.[15][16][17] A lower limit of quantification (LLOQ) of around 0.020 μg/mL has been achieved.[15][16][17]- Employ an appropriate internal standard, such as niclosamide, to correct for matrix effects and variations in extraction recovery.[15][16][17]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a salicylanilide anthelmintic that primarily acts by uncoupling oxidative phosphorylation in the mitochondria of parasites. This process disrupts the production of ATP, the main energy source for cellular processes, ultimately leading to the parasite's death.[16]

2. What are the recommended starting doses for this compound in different experimental animals?

Recommended doses vary by species. For cattle, a common dose is 10-15 mg/kg body weight (BW) orally.[5][6] For sheep and goats, the recommended dose is typically 15 mg/kg BW orally.[6] In rats, acute toxicity studies have shown an LD50 of approximately 3,707 mg/kg, with a lowest observed adverse effect level (LOAEL) of 74 mg/kg in a 28-day study.[4] It is crucial to consult literature specific to your animal model and to conduct pilot studies to determine the optimal and safe dose for your experimental conditions.

3. How should I prepare an oral suspension of this compound?

For rodent studies, an oral suspension can be prepared by mixing the powdered this compound with a 0.2% sodium carboxymethyl cellulose solution.[4] It is important to ensure the suspension is homogenous before each administration.

4. What are the key pharmacokinetic parameters of this compound?

The pharmacokinetics of this compound can vary significantly between species. Below is a summary table.

5. What are the signs of this compound toxicity in animals?

Signs of acute toxicity can include behavioral depression, diarrhea, inappetence, and at higher doses, more severe signs leading to mortality.[6][7] In rats, high doses have been associated with cyanosis of the lips, limbs, and tail, as well as organ swelling.[4] Chronic toxicity at high doses in rats has shown histopathological changes in the heart, liver, and kidneys.[4]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for this compound in Different Animal Species

SpeciesDose (mg/kg BW)RouteCmax (µg/mL)Tmax (h)T½ (h)AUC (µg·h/mL)Reference
Cattle10Oral15.8722.0364.40965.61[15][16][17]
Cattle12.5Oral~14-17~25~21880[6]
Sheep15Oral11.012021.74488.70[18]
Sheep12.5Oral~25-29~2221.3 - 26.0880 - 1007[6]
Goats15Oral6.682418.71309.33[18]
Rats44.5 (daily)Oral (in diet)22-65 (plasma conc.)-10-14-[6]

Table 2: Summary of Acute and Subacute Toxicity Data for this compound in Wistar Rats

Study TypeDose (mg/kg BW)ObservationsReference
Acute Toxicity3,707LD50[4]
Subacute Toxicity (28 days)74Lowest Observed Adverse Effect Level (LOAEL)[4]
Subacute Toxicity (28 days)370Histopathological changes in heart, liver, and kidney.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.2% sodium carboxymethyl cellulose)

  • Weighing scale

  • Mortar and pestle or homogenizer

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)[13]

  • Syringes

  • Personal Protective Equipment (PPE)

2. Procedure:

  • Animal Handling and Restraint: Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).[3] Handle animals calmly and use appropriate restraint techniques to minimize stress.

  • Dose Calculation and Formulation Preparation:

    • Weigh the rat to determine the correct dosing volume. The volume should generally not exceed 10-20 ml/kg.[9]

    • Calculate the required amount of this compound and vehicle.

    • Prepare the suspension by triturating the this compound powder with a small amount of the vehicle to form a smooth paste, then gradually add the remaining vehicle to achieve the final desired concentration. Ensure the suspension is homogenous.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[9] Mark this length on the needle.

  • Administration:

    • Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.

    • Gently restrain the rat in an upright position.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-marked depth. Do not force the needle.[10][11]

    • Administer the suspension slowly.

  • Post-Administration Monitoring:

    • After administration, return the animal to its cage and monitor for any signs of distress or adverse effects.[10]

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Materials:

  • Plasma samples from experimental animals

  • This compound analytical standard

  • Internal standard (IS), e.g., Niclosamide

  • Acetonitrile (ACN), Methanol (MeOH), Acetic Acid, Ammonium Formate

  • C18 analytical column (e.g., 75 x 4.6 mm, 2.7 µm)[15][16][17]

  • LC-MS/MS system

2. Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Spike blank plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.[15]

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma sample, add a specific volume of the IS solution.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase A: 0.01% acetic acid in water:acetonitrile (90:10 v/v)[15][16][17]

      • Mobile Phase B: 5 mM ammonium formate in methanol:acetonitrile (75:25 v/v)[15][16][17]

      • Flow Rate: 0.4 mL/min[15][16][17]

      • Column Temperature: 30°C[15][16][17]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)[15][16][17]

      • Monitor the appropriate precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_plus_pump Proton Pumping ETC->H_plus_pump e- transfer Proton_gradient Proton Gradient (High H+) H_plus_pump->Proton_gradient establishes ATP_synthase ATP Synthase ATP_production ATP ATP_synthase->ATP_production produces ATP_synthase->ATP_production Inhibited Proton_gradient->ATP_synthase drives This compound This compound Disruption Disrupts Proton Gradient This compound->Disruption Disruption->Proton_gradient dissipates

Caption: Mechanism of action of this compound.

cluster_Workflow Experimental Workflow for a Pharmacokinetic Study Dose_Prep Dose Formulation Preparation Animal_Dosing Animal Dosing (e.g., Oral Gavage) Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Results Determine PK Parameters (Cmax, Tmax, T½, AUC) Data_Analysis->Results

Caption: General experimental workflow for a pharmacokinetic study.

References

Technical Support Center: Oxyclozanide Long-Acting Injectable (LAI) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development of long-acting injectable (LAI) formulations of Oxyclozanide. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound as a long-acting injectable?

Developing a long-acting injectable formulation for this compound presents several key challenges rooted in its physicochemical properties. The primary hurdles include:

  • Low Aqueous Solubility: this compound is slightly soluble to insoluble in water, which necessitates formulation as a suspension for parenteral administration.[1][2]

  • Physical Stability of the Suspension: Ensuring the suspension remains uniform, resuspendable, and free from irreversible caking or crystal growth over its shelf life is critical.

  • Sterilization: Suspensions cannot be sterile-filtered, and terminal heat sterilization (autoclaving) can alter the physical characteristics of the drug particles (e.g., size and morphology), impacting the release profile.[3] This often requires a complex aseptic manufacturing process.[4][5]

  • Biocompatibility: The formulation must be well-tolerated at the injection site to avoid inflammation, irritation, or other adverse tissue reactions.[6]

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a reliable in vitro release method that accurately predicts the in vivo performance of an LAI suspension is notoriously difficult but crucial for development and quality control.[7]

Q2: Why is this compound's low aqueous solubility a critical factor for LAI development?

This compound's poor water solubility is the central characteristic driving the formulation strategy.[8][9] Because it cannot be readily dissolved in a small volume of an aqueous vehicle for injection, it must be formulated as a particle-based depot, such as an aqueous suspension or an oil-based suspension. In these formulations, the drug's slow dissolution from the solid particles at the injection site is the rate-limiting step that enables the long-acting effect. Therefore, controlling the particle size, crystal form (polymorphism), and wetting of the drug substance is paramount to achieving a consistent and predictable drug release profile.

Q3: What are the most suitable LAI formulation strategies for this compound?

Given its properties, the most common and practical strategies for an this compound LAI include:

  • Aqueous Suspension: Micronized this compound is suspended in a sterile aqueous vehicle containing suspending agents, wetting agents, and preservatives. This is a widely used approach for poorly soluble drugs.

  • Oil-based Solution or Suspension: If this compound has sufficient solubility in a pharmaceutically acceptable oil (e.g., sesame oil, medium-chain triglycerides), it can be formulated as an oily solution.[7][10] If not, it can be suspended in the oil vehicle. Oil-based depots can slow drug release by partitioning the drug from the oil phase into the surrounding aqueous tissue fluid.[11]

  • Polymer-based Microspheres: For more advanced control over the release profile, this compound could be encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). This technology offers tailored release over weeks to months but involves a more complex manufacturing process.[12]

Q4: What excipients are typically used in injectable suspensions for veterinary products?

Injectable suspensions require a careful selection of excipients to ensure stability, safety, and performance.[13][14] Key categories include:

  • Vehicles: The continuous phase of the suspension. Water for Injection (WFI) is the most common for aqueous suspensions, while various vegetable oils can be used for non-aqueous types.[10][15]

  • Suspending/Viscosity-Modifying Agents: These agents increase the viscosity of the vehicle to slow down particle sedimentation (e.g., sodium carboxymethylcellulose, magnesium aluminum silicate, povidone).[2]

  • Wetting Agents: These surfactants are used to decrease the interfacial tension between the drug particles and the vehicle, allowing the vehicle to displace air and wet the particles (e.g., polysorbates, poloxamers).[16]

  • Buffers: To maintain a stable pH that ensures drug stability and minimizes tissue irritation (e.g., citrate or phosphate buffers).[14]

  • Preservatives: Required for multi-dose vials to prevent microbial growth (e.g., benzyl alcohol, methylparaben, propylparaben).[2]

  • Tonicity-Adjusting Agents: To make the formulation isotonic with physiological fluids, reducing pain on injection (e.g., sodium chloride, mannitol).[16]

Troubleshooting Guides

Problem: Physical Instability (Caking/Aggregation) in the Suspension

  • Question: My this compound suspension shows rapid settling and forms a hard, non-resuspendable cake upon storage. How can I improve its physical stability?

  • Answer: This issue, known as caking, occurs when settled particles form a dense sediment. To resolve this, consider the following strategies:

    • Optimize Suspending Agents: Increase the concentration or use a combination of viscosity-modifying agents (e.g., microcrystalline cellulose with sodium carboxymethylcellulose) to create a more structured vehicle that better suspends the particles.

    • Control Particle Size: Ensure the this compound particles are micronized to a small and uniform size. Smaller particles settle more slowly. However, be aware that very fine particles can be more prone to caking. A controlled particle size distribution is key.

    • Introduce Flocculating Agents: Add a controlled amount of an electrolyte (e.g., sodium chloride) or a surfactant to induce loose particle aggregation (flocculation). These "flocs" settle faster but form a less dense sediment that is easily redispersed upon shaking.

    • Evaluate Zeta Potential: Measure the surface charge of the particles. Adjusting the pH or adding charged excipients can modify the repulsive forces between particles to prevent close packing and caking.

Problem: Sterilization-Induced Formulation Changes

  • Question: Terminal sterilization by autoclaving (moist heat) is causing a noticeable increase in the particle size of my this compound suspension. What are the alternative sterilization methods?

  • Answer: Particle size changes during autoclaving are likely due to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. This is a significant issue as it will alter the drug's release rate.[3] Alternatives include:

    • Aseptic Manufacturing: This is the most common approach for sterile suspensions.[4][5] It involves separately sterilizing each component of the formulation (e.g., the aqueous vehicle by autoclaving, the excipient powders by dry heat or gamma irradiation) and then combining them under strictly sterile (aseptic) conditions in a cleanroom environment.[5]

    • Gamma Irradiation: The final, filled suspension can be sterilized by gamma radiation. However, this method can generate free radicals, potentially leading to the chemical degradation of this compound or the excipients.[17] Feasibility studies, including stability and impurity profiling, are essential.

    • Bulk Sterilization with Homogenization: Some novel processes involve sterilizing the entire bulk suspension using heat while simultaneously homogenizing it.[17] This mechanical stress helps to prevent particle aggregation and growth during the heating process.

Problem: Poor Syringeability and Injectability

  • Question: The formulated suspension is too thick, making it difficult to draw into a syringe and inject through a standard needle. What parameters should I adjust?

  • Answer: Syringeability and injectability are critical performance attributes determined primarily by the formulation's rheology (flow properties). To improve them:

    • Modify Viscosity: While high viscosity is needed to prevent settling, excessive viscosity hinders flow. The ideal system is pseudoplastic or thixotropic (shear-thinning), meaning it is viscous at rest but becomes fluid when subjected to the high shear forces of injection. Evaluate different types or grades of suspending agents to achieve this profile.

    • Reduce Solid Content: If therapeutically possible, lowering the concentration of this compound will significantly reduce viscosity.

    • Optimize Particle Characteristics: The shape and size distribution of particles influence viscosity. Spherical particles generally result in lower viscosity than irregular or needle-shaped particles.

    • Assess Excipient Interactions: Some excipients can interact to unexpectedly increase viscosity. Systematically evaluate the contribution of each component to the final formulation's rheology.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₃H₆Cl₅NO₃[18]
Molar Mass 401.45 g/mol [18]
Appearance Pale cream colored, odorless powder[1]
Water Solubility Slightly soluble / Insoluble[1][2]
Organic Solubility Freely soluble in acetone, soluble in ethanol (96%), slightly soluble in chloroform.[1][2]
DMSO Solubility ≥ 100 mg/mL[19]
Melting Point 205 °C[20]

Table 2: Example Compositions of this compound Oral Suspensions (Note: These are oral formulations from a patent, serving as a reference for potentially useful excipients and their concentration ranges for injectable suspension development.)

ComponentFormulation 1 (g/100mL)Formulation 2 (g/100mL)Formulation 3 (g/100mL)Source
This compound (API) 3.4 g3.6 g3.5 g[2]
Sodium Carboxymethylcellulose 0.5 g0.6 g0.55 g[2]
Magnesium Aluminum Silicate 0.5 g0.55 g0.6 g[2]
Sodium Lauryl Sulfate 0.4 g0.45 g0.35 g[2]
Sodium Citrate 0.1 g0.11 g0.1 g[2]
Methyl Parahydroxybenzoate 0.013 g0.014 g0.013 g[2]
Propyl Parahydroxybenzoate 0.011 g0.012 g0.011 g[2]
Sodium Metabisulfite 0.35 g0.5 g0.45 g[2]

Table 3: Pharmacokinetic Parameters of Oral this compound in Ruminants

ParameterCattle (Suspension)Sheep (Drench)Goats (Drench)Source(s)
Dose ~10 mg/kg15 mg/kg15 mg/kg[21][22]
Cmax (Peak Concentration) 15.87 µg/mL~19.0 µg/mL6.68 µg/mL[21][22][23]
Tmax (Time to Peak) 22.03 hours~8 hours18.71 hours[21][22][23]
T½ (Elimination Half-life) 64.40 hours~21-26 hours18.71 hours[21][22][23]
AUC (Area Under Curve) 965.6 µg·h/mL~880-1224 µg·h/mL309.3 µg·h/mL[21][22][23]

Experimental Protocols

Protocol 1: Preparation of a Model Aqueous Suspension of this compound

This protocol describes a general method for preparing a sterile aqueous suspension for experimental purposes. Note: This process must be adapted and validated for specific formulation compositions and carried out under aseptic conditions for in vivo studies.

  • Particle Size Reduction: If not already sourced, micronize the this compound API using a jet mill or similar technology to achieve a target particle size distribution (e.g., d90 < 10 µm). Verify the particle size using laser diffraction.

  • Vehicle Preparation:

    • In a sterile vessel, add approximately 80% of the final volume of Water for Injection (WFI).

    • While stirring, disperse the buffering agents (e.g., sodium citrate) and tonicity modifiers (e.g., sodium chloride) until fully dissolved.

    • Separately, disperse the suspending agents (e.g., sodium carboxymethylcellulose) in a small portion of WFI with high shear to ensure complete hydration, then add this concentrate to the main vehicle.

    • Dissolve the preservatives (e.g., methylparaben, propylparaben) in the vehicle. Gentle heating may be required.

  • Sterilization of Vehicle: Terminally sterilize the complete vehicle by autoclaving at 121°C for at least 15 minutes.[17] Allow to cool to room temperature in a sterile environment.

  • Wetting and Dispersion of API:

    • In a separate sterile vessel, create a slurry by adding the pre-weighed, sterile (e.g., by dry heat or irradiation) this compound powder to a solution of the wetting agent (e.g., Polysorbate 80) in a portion of the sterile vehicle. Mix until the powder is thoroughly wetted.

  • Homogenization:

    • Aseptically transfer the API slurry into the main vessel containing the sterile vehicle.

    • Mix using a high-shear homogenizer until a uniform and fine dispersion is achieved.

    • QS to the final volume with the remaining sterile vehicle and mix to ensure uniformity.

  • Aseptic Filling: Aseptically fill the suspension into sterile vials and seal with sterile stoppers and caps.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Cattle Plasma

(Adapted from Li et al., BMC Veterinary Research, 2019)[21][24]

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare a 100 mg/50 mL stock solution of this compound in mobile phase. Prepare a 10 µg/mL stock solution of the internal standard (IS), Niclosamide, in methanol.[21][25]

    • Calibration Standards: Serially dilute the this compound stock solution to create working solutions. Spike 10 µL of each working solution and 10 µL of the IS working solution into 500 µL of blank cattle plasma to create calibration standards ranging from 0.02 to 25.6 µg/mL.[21]

    • Sample Extraction: To 500 µL of plasma sample, add 10 µL of IS and 1.5 mL of acetonitrile. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 500 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.[21]

    • Column: Agilent Poroshell 120 SB-C18 (75 x 4.6 mm, 2.7 µm).[21]

    • Mobile Phase: A mixture (10:90 v/v) of (A) 0.01% acetic acid in 90:10 water:acetonitrile and (B) 5 mM ammonium formate in 75:25 methanol:acetonitrile.[21]

    • Flow Rate: 0.4 mL/min.[21]

    • Injection Volume: 5 µL.[21]

    • Column Temperature: 30°C.[24]

    • Mass Spectrometer: Agilent G6410A Triple-Quadrupole or equivalent with ESI source in negative ion mode.[21]

    • MS/MS Parameters:

      • Capillary Voltage: 4 kV

      • Source Temperature: 330°C

      • MRM Transitions: Monitor precursor-to-product ion transitions for this compound and Niclosamide (IS) with optimized collision energies.[21]

  • Data Analysis: Quantify this compound concentration by constructing a calibration curve of the peak area ratio (this compound/IS) versus concentration using a weighted linear regression.

Visualizations

LAI_Development_Workflow cluster_0 Phase 1: Feasibility & Pre-formulation cluster_1 Phase 2: Formulation & Process Development cluster_2 Phase 3: Characterization & In Vivo Testing API_Char API Physicochemical Characterization (Solubility, Stability, pKa) Excipient_Screen Excipient Screening & Compatibility Studies API_Char->Excipient_Screen Particle_Eng Particle Size Engineering (Micronization) Excipient_Screen->Particle_Eng Proceed Form_Dev Formulation Optimization (Suspension, Vehicle) Ster_Dev Sterilization Process Development (Aseptic vs. Terminal) Form_Dev->Ster_Dev Particle_Eng->Form_Dev Analytical_Dev Analytical Method Development Ster_Dev->Analytical_Dev Proceed Stability_Test Stability Testing (Physical & Chemical) Analytical_Dev->Stability_Test InVitro_Release In Vitro Release (IVIVC Development) Stability_Test->InVitro_Release InVivo_PK In Vivo PK & Biocompatibility (Animal Models) InVitro_Release->InVivo_PK

Caption: Logical workflow for developing a long-acting injectable suspension.

Suspension_Troubleshooting Problem Problem Observed: Irreversible Caking / Aggregation Cause1 Potential Cause: Poor Particle Wetting Problem->Cause1 Cause2 Potential Cause: Rapid Particle Settling Problem->Cause2 Cause3 Potential Cause: Inter-particle Attraction (van der Waals forces) Problem->Cause3 Sol1 Solution: Optimize Wetting Agent (Type & Concentration) Cause1->Sol1 Sol2 Solution: Increase Vehicle Viscosity (Add/Change Suspending Agent) Cause2->Sol2 Sol3 Solution: Induce Controlled Flocculation (Add Electrolyte/Polymer) Cause3->Sol3 Sol4 Solution: Modify Particle Surface Charge (Adjust pH, Add Stabilizer) Cause3->Sol4

Caption: Troubleshooting guide for physical instability in suspensions.

References

Mitigating the photolytic degradation of Oxyclozanide in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxyclozanide Photolytic Degradation

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to mitigate the photolytic degradation of this compound (OXY) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is photolytic degradation, and why is it a significant concern for this compound?

A: Photolytic degradation, or photolysis, is the breakdown of a chemical compound by photons (light). For this compound, a salicylanilide anthelmintic, this is a major degradation pathway.[1] Exposure to light, particularly UV and natural sunlight, can cleave chemical bonds within the OXY molecule, leading to a loss of potency, the formation of unknown impurities, and potentially altered toxicological profiles.[2][3][4] This instability can compromise the accuracy and reproducibility of experimental results.

Q2: What is the primary chemical pathway for this compound's photolytic degradation?

A: The main mechanism is photo-dehalogenation.[2][4] In this process, light energy facilitates a nucleophilic substitution reaction where a chloride atom on the OXY molecule is replaced by a hydroxyl group (-OH) from the surrounding medium (e.g., water).[5]

Q3: What are the key factors that influence the rate of OXY photolysis in an experiment?

A: Several factors can accelerate the degradation of OXY:

  • Light Source and Intensity: Natural sunlight causes significantly faster degradation than artificial UV lamps (e.g., 366 nm).[2][3] Higher light intensity increases the degradation rate.

  • pH of the Solution: The degradation rate of OXY is directly proportional to the pH of the aqueous solution. Higher pH levels (more alkaline) lead to faster degradation.[2][6]

  • Solvent System: OXY is highly susceptible to photolysis in aqueous solutions or mixtures like aqueous acetonitrile.[3] It is considerably more stable in its solid form or when dissolved in pure organic solvents like acetonitrile.[3] The polarity and viscosity of the solvent can also play a role.[7]

  • Presence of Photosensitizers: Although not specifically detailed for OXY, impurities or other molecules in the solution can absorb light and transfer the energy to OXY, accelerating its breakdown.[8]

Q4: How can I practically minimize OXY degradation during sample preparation and analysis?

A: To maintain the integrity of your samples, implement the following precautions:

  • Work in Low-Light Conditions: Whenever possible, prepare solutions and handle samples under low-light or amber-filtered light.

  • Use Protective Containers: Store OXY solutions in amber glass vials or containers wrapped completely in aluminum foil to block light exposure.[8][9]

  • Control pH: If compatible with your experimental design, maintain aqueous solutions at a lower pH (e.g., pH 5) where OXY is more stable.[2]

  • Solvent Selection: If the protocol allows, using a non-aqueous solvent like pure acetonitrile can significantly reduce photolysis.[3]

  • Minimize Exposure Time: Prepare samples immediately before use and avoid prolonged storage, even in protected containers.

  • Include Controls: Always run a "dark control" sample, which is prepared identically but kept completely shielded from light (e.g., wrapped in foil), to differentiate between photolytic and other degradation pathways.[10][11]

Q5: Are there official guidelines for conducting photostability studies?

A: Yes, the primary regulatory framework is the ICH Q1B guideline for Photostability Testing of New Drug Substances and Products.[12][13] This guideline specifies standardized conditions, including light sources and exposure levels (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter), to ensure that data is comparable and reproducible.[14][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability or poor reproducibility in results. Inconsistent light exposure between samples during preparation or storage.Strict adherence to light protection protocols. Use opaque or amber containers and work under subdued lighting. Ensure all samples are handled identically.[8][9]
Rapid and unexpected loss of OXY concentration in solution. The solvent system is promoting rapid photolysis (e.g., high pH aqueous buffer).Check the pH of your solution; lower pH values (acidic) slow degradation.[2] If possible, switch to a non-aqueous solvent where OXY is more stable.[3]
Unknown peaks appear in HPLC/LC-MS chromatograms. Photodegradation products are forming due to light exposure.Compare the chromatogram of the exposed sample to a "dark control."[10][11] The extra peaks in the exposed sample are likely photodegradants. The primary degradation product results from photo-dehalogenation.[5]
Degradation occurs even when samples are stored in the dark. The degradation may not be photolytic. OXY is also susceptible to oxidative degradation, especially at higher pH.[2][3]Investigate other stress factors. Prepare a fresh sample and analyze it immediately to establish a baseline. Consider purging solutions with nitrogen to remove oxygen if oxidation is suspected.

Quantitative Data on Photodegradation

The rate of this compound degradation is highly dependent on pH and the light source. The table below summarizes kinetic parameters from a key study.[2]

Light SourcepHReaction OrderRate Constant (k)Half-Life (t½) in minutes
UV Lamp (366 nm) 5Second1.10 x 10⁻⁴ (µg/mL)⁻¹ min⁻¹9090.9
7First2.19 x 10⁻³ min⁻¹316.5
9First1.10 x 10⁻² min⁻¹63.0
Natural Sunlight 5Second1.10 x 10⁻³ (µg/mL)⁻¹ min⁻¹909.1
7First1.62 x 10⁻² min⁻¹42.8
9First4.80 x 10⁻² min⁻¹14.4

Data adapted from a study on OXY's photolytic kinetics. The study found that degradation follows second-order kinetics at pH 5 and first-order kinetics at pH 7 and 9.[2]

Experimental Protocols

Protocol 1: Forced Photolytic Degradation Study of this compound

This protocol is designed to intentionally degrade OXY to study its degradation pathway and validate analytical methods, based on ICH Q1B principles.[10][12]

  • Preparation of OXY Solutions:

    • Prepare a stock solution of OXY in acetonitrile.

    • Create test solutions by diluting the stock solution in the desired medium (e.g., aqueous buffers at pH 5, 7, and 9). A cosolvent like acetonitrile is often necessary for solubility.[2][3] A typical final concentration might be 20 µg/mL.[3]

  • Sample Setup:

    • Transfer aliquots of the test solution into clear, chemically inert containers (e.g., quartz or borosilicate glass test tubes).

    • For each condition, prepare a "dark control" by wrapping an identical sample container completely in aluminum foil.[11]

  • Light Exposure:

    • Place the unwrapped and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source compliant with ICH Q1B, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[11][12]

    • Expose samples for a defined period (e.g., sampling at intervals of 0, 20, 40, 60, 80, and 100 minutes) or until significant degradation (e.g., 10-30%) is observed.[2][3][16]

  • Sample Analysis:

    • At each time point, withdraw a sample from both the exposed and dark control containers.

    • Immediately analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Analysis

This method is suitable for quantifying OXY and separating it from its major photodegradation products.[2][4]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 125 × 4.6 mm, 5 μm particle size).[2]

    • Mobile Phase: A mixture of 50 mM sodium acetate trihydrate (pH adjusted to 4.5) and acetonitrile in a 50:50 (v/v) ratio.[2][4]

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Detection: UV detector set to 254 nm.[2][4]

    • Injection Volume: 20 µL (typical).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions of OXY to determine the retention time and establish a calibration curve.

    • Inject the samples withdrawn from the forced degradation study (Protocol 1).

    • Monitor the chromatogram for the decrease in the peak area of the parent OXY peak and the appearance and growth of new peaks corresponding to degradation products.

Visualizations

Diagrams of Pathways and Workflows

substance substance product product condition condition process process oxy This compound (Parent Compound) dehalo Photo-dehalogenation oxy->dehalo light Light Energy (UV/Sunlight) light->dehalo h2o H₂O / OH⁻ (from aqueous solution) h2o->dehalo deg_prod Degradation Product (Hydroxylated OXY) dehalo->deg_prod - Cl⁻ + OH⁻

Caption: Photolytic degradation pathway of this compound.

start_end start_end step step decision decision analysis analysis start Start prep Prepare OXY Solution & Dark Control start->prep expose Expose Samples to ICH Q1B Light Source prep->expose sample Withdraw Samples at Time Intervals expose->sample analyze Analyze via HPLC-UV sample->analyze check Degradation Acceptable? analyze->check check->expose No end End check->end Yes

Caption: Experimental workflow for a photostability study.

center_node center_node factor_node factor_node A This compound Photodegradation B Light Intensity & Wavelength B->A C pH of Solution C->A D Solvent Composition (Aqueous vs. Organic) D->A E Exposure Duration E->A

Caption: Key factors influencing OXY photolytic degradation.

References

Technical Support Center: Oral Administration of Oxyclozanide in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the palatability of Oxyclozanide for oral administration in laboratory animals. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during in vivo studies.

Troubleshooting Guide: Overcoming Poor Acceptance of this compound

This guide addresses specific issues related to the poor palatability of this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
Complete Refusal of Dosing Vehicle The bitter taste of this compound is not adequately masked.1. Increase Sweetener Concentration: Gradually increase the concentration of sweeteners like sucralose or stevia.[1][2] 2. Microencapsulation: Coat the this compound particles with a polymer to create a physical barrier between the drug and the animal's taste receptors.[3][4][5] 3. Complexation: Use cyclodextrins to form inclusion complexes that can mask the bitter taste.[3]
Initial Acceptance, Followed by Aversion The animal develops a conditioned taste aversion (CTA) due to post-ingestive malaise associated with this compound.[6][7][8]1. Optimize Dosage: Ensure the dose is within the therapeutic window and not causing adverse effects.[9][10] 2. Flavor Rotation: Alternate between different highly palatable flavors (e.g., meat, fruit) to prevent association of a single flavor with negative post-ingestive effects.[11] 3. Positive Reinforcement: Associate the dosing event with a positive experience, such as receiving a preferred treat immediately after administration.
Difficulty with Administration Method Stress from traditional methods like oral gavage can lead to resistance and inaccurate dosing.[12][13]1. Voluntary Syringe Feeding: Train animals to voluntarily consume the formulation from a syringe.[12][13][14] This can be facilitated by making the formulation highly palatable. 2. Palatable Gel Formulation: Incorporate this compound into a palatable gelatin-based formulation that animals will voluntarily consume.[15][16]
Inconsistent Intake Across a Study Group Individual animal preferences and variations in taste sensitivity.1. Subject Acclimatization: Allow for a period of acclimatization to the dosing vehicle before introducing the active pharmaceutical ingredient (API). 2. Preference Testing: Conduct a two-bottle preference test to identify the most universally accepted formulation before commencing the main study.[6][17]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to mask the bitter taste of this compound?

A1: The most common and effective methods include:

  • Use of Sweeteners and Flavors: High-intensity sweeteners like sucralose, saccharin, and stevia can be used to counteract bitterness.[1][2] Flavors that are appealing to the specific animal model, such as meat or fruit flavors, can also be added.[11][18]

  • Microencapsulation: This involves coating the drug particles with a polymer, which acts as a physical barrier to prevent the drug from dissolving in the oral cavity and interacting with taste receptors.[3][4][5]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with the drug molecule, effectively masking its taste.[3]

  • Ion-Exchange Resins: These can be used to bind the drug, preventing its release and subsequent taste perception in the mouth.[3]

Q2: How can I quantitatively assess the palatability of my this compound formulation?

A2: The two-bottle preference test is a standard method.[6] This involves presenting the animal with two drinking bottles: one containing the vehicle with this compound and the other containing a control substance (e.g., plain water or the vehicle without the drug). The volume consumed from each bottle over a set period (e.g., 24 or 48 hours) is measured to calculate a preference ratio.[6] A preference ratio significantly above 50% for the drug-containing solution indicates good palatability.

Q3: Are there alternatives to oral gavage for administering this compound?

A3: Yes, less stressful alternatives include:

  • Voluntary Syringe Feeding: Animals can be trained to willingly accept the formulation from a syringe, which reduces the stress and potential for injury associated with gavage.[12][13][14]

  • Palatable Gels or Pastes: Incorporating the drug into a highly palatable gel or paste allows for voluntary consumption.[15][16] This method can also improve dosing accuracy.

Q4: Can the formulation vehicle itself affect the palatability?

A4: Absolutely. The choice of vehicle is critical. For example, oil-based liquids can help coat the taste buds and mask bitterness.[18] Syrups and suspensions with viscosity enhancers can also reduce the interaction of the bitter compound with taste receptors.[5] It is important to test the palatability of the vehicle alone before adding this compound.

Q5: What is conditioned taste aversion and how can I avoid it?

A5: Conditioned taste aversion (CTA) is a learned response where an animal associates the taste of a substance with a negative post-ingestive effect, such as nausea or discomfort.[6][7][8] Even if a formulation is initially palatable, CTA can develop if the drug causes malaise. To avoid this, ensure the dose of this compound is not causing adverse effects and consider rotating flavors if the drug must be administered repeatedly over a long period.[9][10]

Experimental Protocols

Protocol 1: Two-Bottle Preference Test (48-hour)

This protocol is designed to assess the palatability of an this compound formulation compared to a control solution.

Materials:

  • Standard rodent housing cages

  • Two calibrated drinking bottles per cage

  • This compound formulation

  • Control solution (vehicle without this compound)

  • Animal scale

Procedure:

  • Acclimatization (3-5 days): House animals individually and provide them with two bottles of regular drinking water. Monitor their daily water consumption to establish a baseline and ensure they are accustomed to drinking from both bottles.

  • Test Initiation (Day 1):

    • Weigh each animal.

    • Fill one bottle with a known volume of the this compound formulation and the other with an equal volume of the control solution.

    • Record the initial weight of each bottle.

    • Place both bottles on the cage, with their positions (left/right) randomized to avoid side preference bias.

  • Data Collection (Day 2):

    • After 24 hours, weigh each bottle to determine the volume consumed.

    • Record the new weights.

    • Switch the positions of the two bottles to control for side preference.

    • Refill the bottles to their original volume if necessary, recording the added amount.

  • Test Completion (Day 3):

    • After another 24 hours (total 48 hours), weigh each bottle to determine the final consumed volume.

    • Weigh each animal.

  • Data Analysis:

    • Calculate the total volume consumed from each bottle over the 48-hour period.

    • Calculate the preference percentage using the formula:

      • Preference % = (Volume of this compound solution consumed / Total volume of liquid consumed) x 100

    • A preference score > 50% indicates a preference for the this compound formulation.

Visualizations

Bitter Taste Signaling Pathway

The following diagram illustrates the general signaling cascade initiated when a bitter compound like this compound interacts with taste receptors on the tongue.

Bitter_Taste_Pathway This compound This compound (Bitter Compound) TAS2R TAS2R (Bitter Taste Receptor) This compound->TAS2R Binds to Gustducin Gustducin (Gαβγ) TAS2R->Gustducin Activates GPCR G-Protein Coupled Receptor Cascade PLCb2 Phospholipase C-β2 (PLCβ2) Gustducin->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on TRPM5 TRPM5 Channel Activation DAG->TRPM5 Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Nerve Signal to Brain ATP_release->Nerve_signal Palatability_Workflow Start Start: Unpalatable Drug (this compound) Formulation Formulation Development (e.g., Sweeteners, Flavors, Microencapsulation) Start->Formulation Screening Initial Screening: Brief Access Test or Small Cohort Preference Test Formulation->Screening Decision Is Palatability Acceptable? Screening->Decision Optimization Formulation Optimization (Adjust concentrations based on screening) Optimization->Screening Validation Definitive Palatability Study: Two-Bottle Preference Test CTA_Test Conditioned Taste Aversion (CTA) Test (If repeated dosing is required) Validation->CTA_Test Decision2 Is CTA Observed? CTA_Test->Decision2 Final_Formulation Final Palatable Formulation Decision->Optimization No Decision->Validation Yes Decision2->Optimization Yes Decision2->Final_Formulation No

References

Technical Support Center: Formulation of Novel Oxyclozanide Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting appropriate excipients for novel Oxyclozanide delivery systems. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating oral delivery systems for this compound?

This compound is a poorly water-soluble drug, which presents a significant challenge for oral absorption and bioavailability.[1][2][3][4] Key challenges include:

  • Low Dissolution Rate: Due to its low aqueous solubility, the dissolution of this compound in gastrointestinal fluids is slow, which is often the rate-limiting step for absorption.[1][2]

  • Poor Bioavailability: Consequently, the extent of drug absorption can be low and variable, leading to suboptimal therapeutic efficacy.

  • Excipient Compatibility: As with any formulation, ensuring the chemical and physical compatibility of this compound with the selected excipients is crucial to prevent degradation and maintain stability.[1]

Q2: What are the most promising novel drug delivery systems to enhance the oral bioavailability of this compound?

Several advanced drug delivery systems can be employed to overcome the solubility and bioavailability challenges of this compound. The most common and effective approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and extent.[5][6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[1][2][3][4]

  • Nanoparticles: Encapsulating or loading this compound into nanoparticles can increase the surface area for dissolution, improve solubility, and potentially offer targeted delivery.[8][9][10][11]

Q3: How do I select the right excipients for an this compound solid dispersion?

The selection of a suitable carrier is critical for the success of a solid dispersion formulation. Key considerations include:

  • Polymer Type: Hydrophilic polymers are the cornerstone of solid dispersions for enhancing the dissolution of poorly soluble drugs. Commonly used polymers include:

    • Polyvinylpyrrolidone (PVP): Different grades (e.g., PVP K17, PVP K30) are known to form amorphous solid dispersions and inhibit drug crystallization.[12]

    • Hydroxypropyl Methylcellulose (HPMC): Grades like HPMC E5 are effective in creating stable amorphous systems.[12]

    • Copolymers: Soluplus® (a graft copolymer of polyvinyl caprolactam, polyvinyl acetate, and polyethylene glycol) is specifically designed for preparing amorphous solid dispersions and is suitable for techniques like hot-melt extrusion.[13]

  • Drug-Polymer Miscibility: The ability of this compound to be molecularly dispersed within the polymer matrix is essential. This can be predicted using in-silico models or assessed experimentally through techniques like Differential Scanning Calorimetry (DSC).[14]

  • Physical Stability: The chosen polymer should prevent the amorphous this compound from recrystallizing over time. The glass transition temperature (Tg) of the polymer and the drug-polymer mixture are important parameters to consider.[5][15]

Q4: What are the key excipients in a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A SEDDS formulation for this compound would typically consist of:

  • Oil Phase: This is the primary solvent for the lipophilic drug. The choice of oil is based on the drug's solubility. Examples include natural oils (e.g., olive oil) and medium-chain triglycerides.[3][4]

  • Surfactant: This is a critical component that reduces the interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification. Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are preferred for o/w emulsions.[2][16] Examples include Tween 80, Cremophor® RH 40, and Labrasol®.[16][17][18]

  • Co-surfactant/Co-solvent: These are added to increase the drug-loading capacity and improve the spontaneity of emulsification. Examples include propylene glycol, polyethylene glycol (PEG 400), and ethanol.[3][18][19]

Q5: What type of polymer is suitable for formulating this compound-loaded nanoparticles?

For nanoparticles, biodegradable and biocompatible polymers are preferred. A successful example is the use of:

  • Poly(lactic-co-glycolic acid) (PLGA): This is a widely used polymer for preparing nanoparticles due to its biocompatibility and biodegradability. It has been successfully used to co-load this compound with another drug into nano-microspheres.[20]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Drug Loading in Solid Dispersion - Low drug-polymer miscibility.- Inappropriate solvent system in solvent evaporation method.- Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with this compound.[12][13][14]- Optimize the solvent system to ensure both drug and polymer are fully dissolved before processing.
Recrystallization of this compound in Solid Dispersion during Storage - The polymer is not effectively inhibiting crystallization.- High humidity storage conditions.- Select a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility.[15]- Store the solid dispersion in a low humidity environment and in appropriate packaging.
Incomplete or Slow Emulsification of SEDDS - Incorrect ratio of oil, surfactant, and co-surfactant.- Low HLB value of the surfactant.- Construct a pseudo-ternary phase diagram to identify the optimal ratios for self-emulsification.[4]- Select a surfactant or a blend of surfactants with a higher HLB value (>12) for an o/w emulsion.[2][16]
Drug Precipitation upon Dilution of SEDDS - The drug has low solubility in the resulting emulsion.- The amount of drug exceeds the solubilization capacity of the system.- Increase the proportion of surfactant and/or co-surfactant in the formulation.[3]- Reduce the drug loading in the SEDDS formulation.
Low Encapsulation Efficiency in Nanoparticles - Poor affinity of the drug for the polymer matrix.- Rapid drug diffusion into the external phase during preparation.- Optimize the preparation method (e.g., solvent evaporation, nanoprecipitation) and parameters such as homogenization speed and time.[21]- Consider using a different polymer with higher affinity for this compound.
Rapid Initial Burst Release from Nanoparticles - High concentration of drug adsorbed on the nanoparticle surface.- Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug.- Modify the polymer composition or add a coating to control the release.

Data Presentation

Table 1: Example Excipients for this compound Suspension Formulation

ExcipientFunctionConcentration Range (% w/v)Reference
Carboxymethylcellulose SodiumSuspending Agent0.4 - 0.65[22]
Magnesium Aluminum SilicateSuspending Agent0.4 - 0.65[22]
Sodium Lauryl SulphateWetting Agent0.35 - 0.45[22]
Sodium CitrateBuffering Agent0.08 - 0.12[22]
Methyl ParabenPreservative0.013 - 0.015[22]
Propyl ParabenPreservative0.011 - 0.012[22]
Sodium MetabisulfiteAntioxidant0.35 - 0.55[22]

Table 2: Excipients for this compound Co-loaded PLGA Nano-microspheres

ExcipientFunctionReported ValueReference
PLGAPolymer Matrix-[20]
This compound LoadingActive Pharmaceutical Ingredient2.93%[20]
Particle Size-140-160 nm[20]
Polydispersity Index (PDI)-0.03-0.2[20]
In vitro Release (at 72h)-39.31%[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method (Generalized)

  • Selection of Carrier: Choose a hydrophilic polymer such as PVP K30 or HPMC E5.

  • Solubility Study: Determine the solubility of this compound and the selected polymer in a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • Preparation of Solution: Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:2, 1:4 w/w) in the chosen solvent with the aid of a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing and Storage: Pulverize the dried solid dispersion using a mortar and pestle, and pass it through a sieve of a specific mesh size. Store the prepared solid dispersion in a desiccator until further evaluation.

  • Characterization:

    • Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • In vitro Dissolution Study: Perform dissolution testing in a suitable medium (e.g., phosphate buffer pH 6.8) and compare the dissolution profile with that of the pure drug.

    • Solid-State Characterization: Use techniques like DSC, Powder X-ray Diffraction (PXRD), and Fourier Transform Infrared (FTIR) spectroscopy to confirm the amorphous nature of the drug in the dispersion and to check for any drug-polymer interactions.

Protocol 2: Formulation of this compound SEDDS (Generalized)

  • Screening of Excipients:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity.[23]

    • Surfactants: Screen various surfactants (e.g., Tween 80, Cremophor RH 40, Labrasol) for their ability to emulsify the selected oil.[23]

    • Co-surfactants: Evaluate the effect of different co-surfactants (e.g., PEG 400, Transcutol HP) on the emulsification process.[23]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, add a specific amount of water and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to facilitate mixing.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time taken for the formation of a clear or bluish-white emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

    • In vitro Drug Release: Perform drug release studies using a dialysis bag method or a standard dissolution apparatus.

Protocol 3: Preparation of this compound-loaded PLGA Nanoparticles (Based on a published study) [20]

  • Preparation of the Organic Phase: Dissolve a specific amount of PLGA polymer in a suitable organic solvent (e.g., dichloromethane).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to act as a stabilizer.

  • Drug Incorporation: Dissolve this compound in the organic phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under continuous stirring at room temperature or by using a rotary evaporator. This leads to the precipitation of the polymer and the formation of nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess surfactant and un-encapsulated drug, and then resuspend them in water.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS.

    • Zeta Potential: Determine the surface charge of the nanoparticles using DLS.

    • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles using a validated analytical method after separating the un-encapsulated drug.

    • In vitro Drug Release: Study the release profile of this compound from the nanoparticles over time in a suitable release medium.

Mandatory Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization start Start dissolve Dissolve this compound and Polymer in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry size Sizing and Sieving dry->size end_prep Solid Dispersion Powder size->end_prep drug_content Drug Content (UV/HPLC) end_prep->drug_content Evaluate dissolution In vitro Dissolution end_prep->dissolution Evaluate solid_state Solid-State Analysis (DSC, PXRD, FTIR) end_prep->solid_state Evaluate

Caption: Experimental workflow for the preparation and characterization of this compound solid dispersions.

Logical_Relationship_SEDDS_Excipient_Selection cluster_components Core Components cluster_process Formulation Process cluster_outcome Desired Outcomes goal Goal: Stable & Effective This compound SEDDS screening Excipient Screening goal->screening oil Oil (High Drug Solubility) phase_diagram Pseudo-ternary Phase Diagram oil->phase_diagram surfactant Surfactant (High HLB > 12) surfactant->phase_diagram cosurfactant Co-surfactant (Improves Emulsification) cosurfactant->phase_diagram screening->oil screening->surfactant screening->cosurfactant optimization Formulation Optimization phase_diagram->optimization emulsification Rapid Self-Emulsification optimization->emulsification droplet_size Small Droplet Size optimization->droplet_size stability Thermodynamic Stability optimization->stability Signaling_Pathway_Nanoparticle_Preparation cluster_phases Phase Preparation start Start organic_phase Organic Phase: This compound + PLGA in Dichloromethane start->organic_phase aqueous_phase Aqueous Phase: Surfactant (PVA) in Water start->aqueous_phase emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap recovery Nanoparticle Recovery (Centrifugation & Washing) solvent_evap->recovery end This compound-loaded PLGA Nanoparticles recovery->end

References

Addressing inconsistencies in in vitro susceptibility testing for Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in in vitro susceptibility testing for Oxyclozanide.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro susceptibility testing of this compound against various parasites.

IssuePossible Cause(s)Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) or Lethal Concentration (LC50) values between experiments. 1. Inconsistent Parasite Stages: Using mixed or different developmental stages of parasites (e.g., L1 vs. L3 larvae, immature vs. adult flukes) can lead to varied susceptibility.[1][2] 2. Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to the parasites at certain concentrations, confounding the results. For instance, DMSO at 0.5% v/v has been shown to reduce the viability of Fasciola hepatica. 3. Media Composition: The composition of the culture medium, including the presence or absence of serum, can significantly affect parasite development and drug susceptibility.[3] 4. Plate-to-Plate Variation: Minor differences in incubation conditions or reagent dispensing between plates can introduce variability.[2]1. Standardize Parasite Stages: Ensure the use of a consistent and defined developmental stage of the parasite for all assays. For helminths, L3 larvae are commonly used for motility and development assays.[3][4] 2. Optimize Solvent Concentration: Perform a solvent toxicity control to determine the maximum non-toxic concentration of the solvent. Normalize motility or development data against the solvent control group.[2][5] 3. Standardize Media: Use a consistent and well-defined culture medium for all experiments. If serum is used, maintain a consistent source and concentration.[3] 4. Normalize Data: Normalize raw data against control groups (e.g., media alone, solvent control) to account for inter-plate variability.[2]
No observable effect of this compound at expected concentrations. 1. Drug Insolubility: this compound may not be fully dissolved in the test medium, leading to a lower effective concentration. 2. Resistant Parasite Strain: The parasite strain being tested may have inherent or acquired resistance to this compound. 3. Incorrect Assay Duration: The incubation time may be too short to observe the effects of the drug.1. Ensure Complete Solubilization: Visually inspect the drug solution to ensure there is no precipitate. Consider using a different solvent or sonication to aid dissolution. 2. Use a Susceptible Reference Strain: Include a known susceptible strain of the parasite as a positive control to verify the bioactivity of the drug. 3. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation period for observing a significant effect of the drug.
High mortality or low motility in control groups. 1. Suboptimal Culture Conditions: Inappropriate temperature, humidity, or CO2 levels can negatively impact parasite viability. 2. Contamination: Bacterial or fungal contamination of the culture medium can be detrimental to the parasites. 3. Harsh Parasite Handling: Mechanical stress during collection, washing, or plating can damage the parasites.1. Maintain Optimal Incubation: Ensure incubators are properly calibrated and maintained at the recommended conditions for the specific parasite. 2. Aseptic Technique: Use sterile techniques throughout the experimental setup to prevent contamination. The use of antibiotics/antifungals in the culture medium may be considered.[6] 3. Gentle Handling: Minimize mechanical stress on the parasites during all handling steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a salicylanilide anthelmintic that acts as an uncoupler of oxidative phosphorylation in parasites.[7] It disrupts the production of adenosine triphosphate (ATP), the main energy source, by inhibiting key enzymes in the electron transport chain, namely succinate dehydrogenase and fumarate reductase.[8][9] This leads to energy depletion and ultimately, parasite death.

Q2: What are the typical in vitro assays used to assess this compound susceptibility in helminths?

A2: Common in vitro assays for helminths include:

  • Larval Development Test (LDT): This assay measures the inhibition of larval development from one stage to another (e.g., L1 to L3) in the presence of the drug.[6][10]

  • Egg Hatch Assay (EHA): This test assesses the ability of parasite eggs to hatch in the presence of different concentrations of the anthelmintic.[11]

  • Larval Motility/Migration Inhibition Assay (LMIA): This assay quantifies the reduction in motility or migration of larvae after exposure to the drug.[12][13]

Q3: What are the key parameters to report in an in vitro susceptibility study for this compound?

A3: For clarity and reproducibility, it is essential to report the following:

  • The specific parasite species and strain used.

  • The developmental stage of the parasite tested.

  • A detailed description of the assay methodology, including culture media composition, incubation conditions (temperature, time, etc.), and drug concentrations.

  • The solvent used and its final concentration in the assay.

  • The method used for data analysis and the calculated endpoints (e.g., MIC, LC50, IC50) with confidence intervals.

  • Results from control groups (negative, solvent, and positive controls).

Q4: Are there established clinical breakpoints for this compound resistance based on in vitro data?

A4: While in vitro assays are valuable for screening and research, the correlation between in vitro susceptibility data and in vivo clinical efficacy is not always straightforward and can be influenced by various host and parasite factors.[14] Currently, there are no universally standardized and validated clinical breakpoints for this compound resistance in parasites based solely on in vitro results. In vivo trials, such as the Fecal Egg Count Reduction Test (FECRT), are often required to confirm resistance.[11]

Q5: Can this compound be used against bacterial pathogens?

A5: Recent studies have shown that this compound exhibits in vitro antibacterial activity against certain bacteria, including methicillin-resistant Staphylococcus pseudintermedius (MRSP) and Staphylococcus aureus (MRSA).[15] However, it shows no significant activity against Gram-negative bacteria like E. coli and P. aeruginosa.[15]

Experimental Protocols

Larval Development Test (LDT) for Haemonchus contortus

This protocol is adapted from methodologies described in scientific literature.[6][10]

Materials:

  • Haemonchus contortus eggs

  • Culture medium (e.g., Luria-Bertani broth supplemented with a source of bacteria like E. coli and an antifungal like amphotericin B)[6]

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Incubator (27°C, ≥80% relative humidity)

  • Inverted microscope

Procedure:

  • Egg Preparation: Isolate H. contortus eggs from fresh fecal samples using standard flotation and sieving techniques.

  • Assay Setup:

    • Dispense approximately 70-100 eggs in culture medium into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the drug dilutions to the respective wells. Include a negative control (medium only) and a solvent control (medium with the highest concentration of solvent used).

  • Incubation: Incubate the plates at 27°C with high humidity for 6-7 days to allow for larval development to the L3 stage in the control wells.

  • Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop larval movement. Count the number of eggs, L1, L2, and L3 larvae in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of larval development for each drug concentration compared to the control. Determine the LC50 (the concentration of drug that inhibits 50% of larval development).

Adult Fluke Motility Assay for Fasciola hepatica

This protocol is based on principles from various in vitro studies with adult trematodes.[5]

Materials:

  • Adult Fasciola hepatica flukes

  • Culture medium (e.g., RPMI-1640 or DMEM supplemented with serum and antibiotics)[5]

  • 24-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Incubator (37°C, 5% CO2)

  • Dissecting microscope

Procedure:

  • Fluke Collection: Collect adult F. hepatica from the bile ducts of infected animals at slaughter. Wash the flukes in pre-warmed culture medium.

  • Acclimatization: Place individual flukes in wells of a 24-well plate containing fresh, pre-warmed medium and allow them to acclimatize in the incubator for at least 2 hours.

  • Drug Exposure:

    • Prepare dilutions of this compound in the culture medium.

    • Replace the medium in the wells with the drug dilutions. Include negative and solvent controls.

  • Motility Scoring: Observe the motility of the flukes under a dissecting microscope at various time points (e.g., 1, 3, 6, 12, 24 hours). Score motility on a scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = minimal movement, 0 = no movement/dead).

  • Data Analysis: Determine the time and concentration-dependent effects of this compound on fluke motility.

Data Presentation

Table 1: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP)

ParameterConcentration Range (µg/mL)
Minimum Inhibitory Concentration (MIC)0.5 - 2
Mutant Prevention Concentration (MPC)16 - 32
Data sourced from a study on the in vitro antibacterial activity of this compound.[15]

Visualizations

Oxyclozanide_Mechanism cluster_Mitochondrion Parasite Mitochondrion cluster_Key Key ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH Succinate Dehydrogenase SDH->ETC Uncoupling Uncoupling of Oxidative Phosphorylation FRD Fumarate Reductase FRD->ETC ATP ATP (Energy) ATP_Synthase->ATP Phosphorylation Energy_Depletion Energy Depletion & Parasite Death Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Fumarate->Succinate_rev e- This compound This compound This compound->SDH Inhibits This compound->FRD Inhibits A --> Normal Electron Flow B -- > Inhibited Step C ... Disrupted Process

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Assay Assay Phase cluster_Analysis Analysis Phase P1 Parasite Isolation (e.g., eggs from feces, adults from bile duct) P2 Preparation of Parasite Stage (e.g., egg purification, larval hatching) P1->P2 Standardized Protocol A1 Assay Setup (Plating parasites and adding drug dilutions) P2->A1 P3 Drug & Media Preparation (Serial dilutions of this compound) P3->A1 A2 Incubation (Specific time, temperature, and atmosphere) A1->A2 Controlled Environment A3 Data Collection (e.g., Motility scoring, larval counting) A2->A3 Defined Timepoints D1 Data Processing (Normalization against controls) A3->D1 D2 Endpoint Calculation (e.g., LC50, IC50, MIC) D1->D2 Statistical Analysis D3 Result Interpretation D2->D3

Caption: General workflow for in vitro susceptibility testing.

References

Validation & Comparative

Comparative Efficacy of Oxyclozanide and Closantel Against Rumen Flukes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Oxyclozanide and Closantel in treating rumen fluke (Paramphistomidae) infections in ruminants. This analysis is supported by a review of experimental data from multiple studies.

Paramphistomosis, an emerging parasitic disease in ruminants in various parts of the world, necessitates the use of effective anthelmintics for control.[1][2] Among the available flukicides, this compound and Closantel are frequently considered for the treatment of these trematode infections. However, their efficacy against rumen flukes varies significantly, as demonstrated by several comparative studies.

Executive Summary of Comparative Efficacy

Current research indicates that This compound is a highly effective and reliable treatment against adult rumen flukes in both sheep and cattle.[1][2][3][4] In contrast, the efficacy of Closantel against these parasites is inconsistent and often insufficient, particularly in sheep.[1][2][3][5]

Quantitative Data on Efficacy

The following tables summarize the quantitative data from key studies comparing the efficacy of this compound and Closantel against rumen flukes.

Table 1: Efficacy of this compound against Rumen Flukes

Animal SpeciesDosageEfficacy MetricEfficacy (%)Citation
Sheep15 mg/kg BW (single oral dose)Fecal Egg Count ReductionUp to 98.3%[1][2]
Sheep20 mg/kg BW (two oral doses, 72h apart)Reduction in Adult Fluke Burden99%[6][7]
Cattle20 mg/kg BW (oral)Fecal Egg Count Reduction91% (Day 7), 100% (Day 14-28)[4]

Table 2: Efficacy of Closantel against Rumen Flukes

Animal SpeciesDosageEfficacy MetricEfficacy (%)Citation
Sheep10 mg/kg BW (single oral dose)Fecal Egg Count Reduction0 - 81% (insufficiently active)[1][2][5]
Cattle10 mg/kg BW (intraruminal)Reduction in Immature FlukesNot significant[5]
Cattle7.5 mg/kg BW (oral)Reduction in Immature FlukesNot significant[5]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are detailed summaries of the experimental protocols from key comparative studies.

Study 1: Comparative Efficacy in Naturally Infected Sheep (García-Dios et al., 2020)[1][2][5]
  • Objective: To assess the effectiveness of a single oral dose of this compound and Closantel against paramphistomids in naturally infected sheep.

  • Animals: 25 adult sheep naturally infected with paramphistomids.

  • Experimental Groups:

    • G-OXI: 9 sheep treated with a single oral dose of this compound (15 mg/kg bodyweight).

    • G-CLS: 8 sheep treated with a single oral dose of Closantel (10 mg/kg bodyweight).

    • G-CON: 8 sheep as untreated controls.

  • Methodology: Fecal samples were collected weekly to determine the paramphistomid egg output. Efficacy was calculated based on the reduction in fecal egg counts in the treated groups compared to the control group.

  • Key Findings: this compound showed high efficacy, with a reduction in egg output of over 90% for 11 weeks post-treatment.[1][2] Closantel demonstrated low and insufficient efficacy throughout the study.[1][2][5]

Study 2: Efficacy of this compound in Naturally Infected Sheep (Sanabria et al., 2014)[6][7]
  • Objective: To evaluate the efficacy of this compound against Paramphistomum leydeni in naturally infected sheep and to measure drug concentrations in blood and gastrointestinal fluids.

  • Animals: 15 sheep naturally infected with P. leydeni.

  • Experimental Groups:

    • Treated Group: 10 sheep received two oral doses of this compound (20 mg/kg) 72 hours apart.

    • Control Group: 5 sheep remained untreated.

  • Methodology: Fecal egg counts were performed on days 0, +3, and +5. On day +5, five sheep from each group were necropsied to count adult and immature flukes in the rumen, abomasum, and small intestine. Efficacy was calculated using Abbott's formula based on worm counts.

  • Key Findings: this compound was highly efficacious (99%) against mature P. leydeni.[6][7] Fecal egg reduction was also high, ranging from 98.4% to 99.5%.[6][7]

Mechanism of Action

While the precise mechanisms are complex, the differing efficacies of this compound and Closantel can be partly attributed to their modes of action.

  • Closantel: Belongs to the salicylanilide group of anthelmintics. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, leading to a disruption of energy metabolism.[8]

  • This compound: Also a salicylanilide, it is understood to interfere with the energy metabolism of the fluke, although the exact site of action may differ from that of Closantel, contributing to its broader efficacy against rumen flukes.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating anthelmintic efficacy and the logical relationship in the comparative study.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis cluster_conclusion Conclusion Animal_Selection Selection of Naturally Infected Ruminants Random_Allocation Random Allocation to Groups Animal_Selection->Random_Allocation Treatment_Oxy This compound Treatment Group Random_Allocation->Treatment_Oxy Treatment_Clo Closantel Treatment Group Random_Allocation->Treatment_Clo Control Untreated Control Group Random_Allocation->Control Fecal_Sampling Periodic Fecal Sampling Treatment_Oxy->Fecal_Sampling Necropsy Post-mortem Worm Count (optional) Treatment_Oxy->Necropsy Treatment_Clo->Fecal_Sampling Control->Fecal_Sampling Control->Necropsy Egg_Counts Fecal Egg Count (FEC) Fecal_Sampling->Egg_Counts Efficacy_Calc Efficacy Calculation (FEC Reduction %) Egg_Counts->Efficacy_Calc Necropsy->Efficacy_Calc Comparison Comparative Efficacy Assessment Efficacy_Calc->Comparison

Caption: Workflow for in vivo anthelmintic efficacy testing.

Logical_Relationship cluster_drugs Anthelmintic Agents cluster_outcome Efficacy Outcome against Rumen Flukes Oxy This compound High_Efficacy High & Consistent Efficacy Oxy->High_Efficacy Leads to Clo Closantel Low_Efficacy Low & Inconsistent Efficacy Clo->Low_Efficacy Leads to

Caption: Logical relationship between drugs and efficacy outcomes.

Conclusion for Drug Development Professionals

The compiled data strongly suggests that this compound is the more effective and reliable choice for the treatment of adult paramphistomosis in ruminants. The inconsistent performance of Closantel, particularly in sheep, indicates that it may not be a suitable primary treatment for rumen fluke infections. Future research and development efforts could focus on understanding the mechanisms behind this compound's superior efficacy or exploring new chemical entities with potent activity against both mature and immature stages of rumen flukes.

References

A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Oxyclozanide, a widely used anthelmintic agent. The following sections present a cross-validation of these two powerful analytical techniques, summarizing their performance, providing detailed experimental protocols, and offering insights into their respective advantages for the determination of this compound in various matrices.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a more recent and highly sensitive analytical technique that combines the superior separation power of UPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. UPLC utilizes smaller particle size columns, resulting in higher resolution, speed, and sensitivity compared to conventional HPLC. The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio, providing excellent specificity.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC-MS/MS are crucial for reproducibility and method transfer. The following tables outline typical experimental conditions for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDescription
Column Reverse phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase A mixture of organic solvent and water, such as Methanol:Water (68:32 v/v)[1] or Acetonitrile:0.1% Phosphoric acid (60:40 v/v)[2][3]
Flow Rate Typically 1.0 mL/min[1]
Detection UV detection at a specific wavelength, commonly 302 nm[1]
Injection Volume 20 µL[1]
Sample Preparation Dissolution in a suitable solvent like methanol for bulk drugs and formulations.[1] For biological matrices like milk or beef, a more complex procedure involving deproteinization, dehydration, and defatting is required.[2][3]

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis

ParameterDescription
Column C18 analytical column with smaller particle size (e.g., 75 mm x 4.6 mm, 2.7 µm or 100 mm x 2.1 mm, 1.7 µm)[4][5]
Mobile Phase A gradient elution is often used, for instance, with Mobile Phase A as 0.1% formic acid and 10 mmol/L ammonium formate in water, and Mobile Phase B as acetonitrile.[5] Another example is a mixture of 0.01% v/v acetic acid in water:acetonitrile and 5 mM ammonium formate in methanol:acetonitrile.[4]
Flow Rate Typically lower than HPLC, around 0.3-0.4 mL/min[4][5]
Ionization Mode Electrospray Ionization (ESI) in negative mode is commonly used for this compound.[4]
Detection Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
Sample Preparation For complex matrices like animal tissues, solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte.[5]

Performance Comparison

The performance of an analytical method is evaluated based on several key parameters. The following table summarizes and compares the typical performance characteristics of HPLC and UPLC-MS/MS for this compound analysis, based on data from various studies.

Table 3: Comparison of Method Validation Parameters

ParameterHPLCUPLC-MS/MS
Linearity Range 10-30 µg/mL (in bulk drug)[1]0.02048–25.600 µg/mL (in cattle plasma)[4][6]
Limit of Detection (LOD) 0.7582 µg/mL (in bulk drug)[1], 0.06 µg/mL (in veterinary formulation)[7][8]1.00 ng/mL (in milk)[9], 1.5 µg/kg (in ovine tissues)[5][10]
Limit of Quantification (LOQ) 2.297 µg/mL (in bulk drug)[1], 9.7-9.8 µg/kg (in beef and milk)[2][3]3.00 ng/mL (in milk)[9], 2.5 µg/kg (in ovine tissues)[5][10]
Accuracy (Recovery) 99.78% to 100.78% (in bulk drug)[1], 70.70% to 110.79% (in beef and milk)[2][3]>98% (in cattle plasma)[4][6], 84.00%–108.77% (in milk)[9]
Precision (%RSD) < 2% (intra- and inter-day variation)[1]< 10% (intra- and inter-day)[4][6]
Analysis Time Retention time of 4.569 min[1]Shorter run times due to UPLC technology.

Methodology and Workflow Diagrams

The following diagrams illustrate the typical workflows for method validation and a logical comparison of the two techniques.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Literature Review MD2 Parameter Optimization (e.g., Mobile Phase, Column) MD1->MD2 MV1 Specificity MD2->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 SA1 Sample Preparation MV5->SA1 SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing SA2->SA3

Caption: General workflow for analytical method validation.

HPLC_vs_UPLCMSMS_Comparison cluster_HPLC HPLC cluster_UPLCMSMS UPLC-MS/MS This compound This compound Analysis HPLC_Principle UV Detection This compound->HPLC_Principle UPLC_Principle Mass Detection (MRM) This compound->UPLC_Principle HPLC_Sensitivity µg/mL to ng/mL Level HPLC_Principle->HPLC_Sensitivity HPLC_Specificity Moderate HPLC_Sensitivity->HPLC_Specificity HPLC_Cost Lower HPLC_Specificity->HPLC_Cost UPLC_Sensitivity pg/mL to ng/mL Level UPLC_Principle->UPLC_Sensitivity UPLC_Specificity High UPLC_Sensitivity->UPLC_Specificity UPLC_Cost Higher UPLC_Specificity->UPLC_Cost

Caption: Key comparison points between HPLC and UPLC-MS/MS.

Conclusion

The cross-validation of HPLC and UPLC-MS/MS methods for the analysis of this compound reveals distinct advantages for each technique.

HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control of bulk drugs and pharmaceutical formulations where the concentration of this compound is relatively high.[1] Its simplicity and lower operational cost make it an attractive option for laboratories with limited resources.

UPLC-MS/MS offers significantly higher sensitivity, specificity, and speed, making it the preferred method for the analysis of this compound in complex biological matrices such as plasma, milk, and tissues, where residue levels can be very low.[4][5][9] The specificity of tandem mass spectrometry minimizes the risk of interference from matrix components, ensuring accurate quantification at trace levels. The development of multi-residue methods using UPLC-MS/MS further enhances laboratory efficiency.

The choice between HPLC and UPLC-MS/MS will ultimately depend on the specific application, the required sensitivity, the complexity of the sample matrix, and the available resources. For regulatory submissions and residue analysis in food products, the superior performance of UPLC-MS/MS is generally indispensable.

References

A Head-to-Head Comparison of Oxyclozanide and Albendazole in the Management of Mixed Helminth Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used anthelmintic agents, Oxyclozanide and Albendazole, for the treatment of mixed helminth infections in ruminants. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of veterinary drug development.

Executive Summary

This compound, a salicylanilide, and Albendazole, a benzimidazole, are both critical components in the control of parasitic helminths. While Albendazole offers a broad spectrum of activity against various nematodes (roundworms) and some trematodes (flukes), this compound is particularly potent against trematodes, especially Fasciola species (liver flukes). Their distinct mechanisms of action make them suitable for combination therapy, although understanding their individual efficacy is crucial for strategic parasite management and mitigating the growing concern of anthelmintic resistance.

Data Presentation: Efficacy Against Key Helminths

The following tables summarize the efficacy of this compound and Albendazole as reported in various studies, primarily focusing on Fecal Egg Count Reduction (FECR) percentages.

Table 1: Comparative Efficacy against Fasciola species (Liver Flukes) in Sheep

Treatment GroupDosageDay 7 FECR (%)Day 14 FECR (%)Day 21 FECR (%)Reference
This compound15 mg/kg-100-[1]
Albendazole7.5 mg/kg--84[2]
This compoundNot Specified-100-[3]
AlbendazoleNot Specified-75-[3]

Table 2: Efficacy against Gastrointestinal Nematodes

DrugHostEfficacy (FECR %)Target ParasitesReference
AlbendazoleCattle95.51Gastrointestinal Nematodes[4]
Oxfendazole + this compoundSheep100Gastrointestinal Nematodes[5]

Table 3: Efficacy of a Combination Product in Mixed Infections in Sheep

Product (this compound + Albendazole)DosageEfficacy (Extensive Efficacy - EE%)Efficacy (Intensive Efficacy - IE%)TargetReference
Granules (Oxyclosal)10 mg/kg75.093.0Fasciola hepatica & Intestinal Nematodes[6]
Granules (Oxyclosal)15 mg/kg100100Fasciola hepatica & Intestinal Nematodes[6]

Mechanisms of Action

This compound and Albendazole disrupt parasite survival through fundamentally different biochemical pathways.

This compound: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis, effectively uncoupling oxidative phosphorylation. The resulting energy deficit leads to paralysis and death of the parasite.[7]

Oxyclozanide_Mechanism This compound: Uncoupling of Oxidative Phosphorylation cluster_mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump e- transfer Proton_Gradient Proton Gradient (High H+) H_pump->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton Motive Force H_leak Proton Leak Proton_Gradient->H_leak Dissipates gradient ATP_Production ATP Production ATP_Synthase->ATP_Production This compound This compound This compound->H_leak Creates pore Energy_Deficit Energy Deficit & Parasite Death H_leak->Energy_Deficit

Caption: Mechanism of this compound via uncoupling of oxidative phosphorylation.

Albendazole: Inhibition of β-tubulin Polymerization

Albendazole and its active metabolite, albendazole sulfoxide, selectively bind to the β-tubulin of parasitic nematodes and trematodes. This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal components. The disruption of microtubules impairs crucial cellular functions, including glucose uptake, leading to energy depletion, immobilization, and eventual death of the helminth.[8]

Albendazole_Mechanism Albendazole: Inhibition of Beta-tubulin Polymerization cluster_parasite_cell Parasite Intestinal Cell Albendazole Albendazole Beta_tubulin Beta-tubulin Albendazole->Beta_tubulin Binds to Polymerization Polymerization Beta_tubulin->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Glucose_Uptake Impaired Glucose Uptake Microtubules->Glucose_Uptake Disrupts Glycogen_Depletion Glycogen Depletion Glucose_Uptake->Glycogen_Depletion Energy_Depletion ATP Depletion Glycogen_Depletion->Energy_Depletion Paralysis_Death Paralysis & Death Energy_Depletion->Paralysis_Death

Caption: Mechanism of Albendazole via inhibition of β-tubulin polymerization.

Experimental Protocols

The primary method for evaluating the in vivo efficacy of anthelmintics in ruminants is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

This protocol is adapted from the guidelines of the World Association for the Advancement of Veterinary Parasitology (WAAVP).[9][10][11][12][13]

Objective: To determine the percentage reduction in fecal egg counts in a group of animals after treatment with an anthelmintic.

Materials:

  • Individual animal identification (e.g., ear tags)

  • Fecal collection containers

  • Cooler with ice packs for sample storage

  • Microscope

  • McMaster slides or other quantitative fecal flotation apparatus

  • Flotation solution (e.g., saturated sodium chloride)

  • Graduated cylinders, beakers, and strainers

  • Anthelmintic drugs (this compound, Albendazole)

  • Calibrated dosing equipment

Procedure:

  • Animal Selection:

    • Select a group of at least 15-20 animals of similar age and management history.

    • Animals should have a pre-treatment fecal egg count of at least 100-150 eggs per gram (EPG) to ensure a sufficient number of eggs for accurate counting.

  • Pre-treatment Sampling (Day 0):

    • Collect individual fecal samples directly from the rectum of each selected animal.

    • Label each sample with the animal's unique identifier.

    • Store samples in a cooler with ice packs to prevent egg hatching and transport to the laboratory within 24 hours.

  • Treatment Administration:

    • Randomly allocate animals to treatment groups (e.g., this compound, Albendazole, Control).

    • Accurately weigh each animal to ensure correct dosage.

    • Administer the anthelmintic according to the manufacturer's instructions. The control group remains untreated.

  • Post-treatment Sampling (Day 10-14):

    • Collect individual fecal samples from all animals in each group 10 to 14 days after treatment.

    • Handle and store samples as described for pre-treatment sampling.

  • Fecal Egg Count:

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all pre- and post-treatment samples.

    • Calculate the number of eggs per gram (EPG) of feces for each animal.

  • Data Analysis:

    • Calculate the mean EPG for each group at both pre- and post-treatment sampling points.

    • Calculate the Fecal Egg Count Reduction (FECR) percentage using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Interpretation of Results:

  • Effective: FECR ≥ 95%

  • Suspected Resistance: 90% ≤ FECR < 95%

  • Resistant: FECR < 90%

FECRT_Workflow Fecal Egg Count Reduction Test (FECRT) Workflow Start Start Animal_Selection Animal Selection (n ≥ 15-20) Start->Animal_Selection Pre_Sampling Pre-treatment Fecal Sampling (Day 0) Animal_Selection->Pre_Sampling Randomization Randomize into Groups (Treatment & Control) Pre_Sampling->Randomization Treatment Administer Anthelmintic Randomization->Treatment Post_Sampling Post-treatment Fecal Sampling (Day 10-14) Treatment->Post_Sampling FEC Fecal Egg Count (McMaster Technique) Post_Sampling->FEC Analysis Calculate FECR (%) FEC->Analysis End End Analysis->End

Caption: A generalized workflow for the Fecal Egg Count Reduction Test.

Conclusion

Both this compound and Albendazole are valuable tools in the control of mixed helminth infections in ruminants. Albendazole demonstrates broad-spectrum activity, particularly against gastrointestinal nematodes, while this compound excels in its efficacy against trematodes like Fasciola. The choice of anthelmintic should be guided by a proper diagnosis of the parasite burden within a herd or flock. Furthermore, the data suggests that combination therapies can be highly effective in treating mixed infections. Continuous monitoring of anthelmintic efficacy through standardized protocols like the FECRT is paramount to ensure sustainable parasite control and to detect the emergence of resistance early. Future research should focus on further head-to-head comparisons against a wider array of helminth species and the continued development of novel combination therapies.

References

Validating the in vitro antibacterial activity of Oxyclozanide against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of existing drugs for new therapeutic applications. Oxyclozanide, a salicylanilide anthelmintic traditionally used in veterinary medicine, has emerged as a promising candidate for repurposing as an antibacterial agent. This guide provides an objective comparison of the in vitro antibacterial performance of this compound against clinically relevant isolates, supported by experimental data.

Comparative Analysis of Antibacterial Potency

This compound has demonstrated significant in vitro activity, particularly against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). Time-kill studies have shown that this compound is bactericidal, in contrast to its structural analog Niclosamide, which is bacteriostatic.[1][2] The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane.[1]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antibiotics against various clinical isolates.

Bacterium Antimicrobial Agent MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)This compound0.125 - 20.51
Niclosamide0.0625 - 0.50.1250.25
Vancomycin1 - 212
Staphylococcus aureus (Vancomycin-Resistant)This compound0.25 - 0.5--
Niclosamide0.125--
Vancomycin≥ 8--
Staphylococcus aureus (Linezolid-Resistant)This compound0.25 - 0.5--
Niclosamide0.125--
Linezolid≥ 8--
Staphylococcus aureus (Daptomycin-Resistant)This compound0.25 - 1--
Niclosamide0.125 - 0.25--
Daptomycin≥ 4--

Data for the table above is referenced from a study by Rajamuthiah R, et al. (2015) which evaluated the in vitro activity of salicylanilide anthelmintic drugs against drug-resistant Staphylococcus aureus.[2][3][4]

Bacterium Antimicrobial Agent Number of Isolates MIC Range (µg/mL)
Staphylococcus pseudintermedius (Meticillin-Sensitive - MSSP)This compound180.5 - 1
Staphylococcus pseudintermedius (Meticillin-Resistant - MRSP)This compound110.5 - 2
Staphylococcus aureus (Meticillin-Resistant - MRSA)This compound11

This data is from a study focused on the antibacterial activity of this compound against common small animal bacterial pathogens.[5]

It is important to note that this compound did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in some studies when used alone.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide was primarily obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Agent:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the prepared bacterial suspension.

  • The plate includes a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the in vitro antibacterial activity of a compound using the broth microdilution method.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilutions in Microtiter Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathways and Mechanisms

The antibacterial action of this compound against Staphylococcus aureus is primarily attributed to its ability to disrupt the bacterial cell membrane's integrity. This mechanism is distinct from many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, suggesting a lower propensity for the development of resistance.

Oxyclozanide_Mechanism This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Targets Membrane_Disruption Membrane Permeabilization and Disruption Bacterial_Membrane->Membrane_Disruption Leads to Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Bacterial_Death Bacterial Cell Death Cellular_Leakage->Bacterial_Death

Caption: Proposed mechanism of this compound's antibacterial action.

References

Comparative pharmacokinetic analysis of Oxyclozanide in different ruminant species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Oxyclozanide, a salicylanilide anthelmintic, is a widely utilized veterinary drug for the treatment and control of fascioliasis in ruminants.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which can exhibit significant variations across different species. This guide provides a comprehensive comparative analysis of the pharmacokinetics of this compound in cattle, sheep, and goats, supported by experimental data to inform research and development in veterinary medicine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in cattle, sheep, and goats following oral administration. These parameters are crucial for determining dosage regimens and understanding the disposition of the drug in each species.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

Dose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)T½ (hours)Reference
1015.87 ± 2.8622.03 ± 3.34965.61 ± 220.1064.40 ± 30.18[3][4]
12.514 - 1725-~21[1][5]
15 (¹⁴C-Oxyclozanide)2624-~24[1][5]
13.3 - 14.6 (¹⁴C-Oxyclozanide)3824--[5]

Table 2: Pharmacokinetic Parameters of this compound in Sheep

Dose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)T½ (hours)Reference
12.525 - 29~22880 - 1007-[1][5]
1519.0-1224-[1][5]
1511.0120488.7021.74[3]
15 (Self-developed drug)45.54 ± 17.5822.5 ± 2.071845.43 ± 851.9220.58 ± 7.97[6]
15 (Reference listed drug)34.60 ± 5.6515.50 ± 3.961285.46 ± 225.723.12 ± 5.04[6]
1513.24-621.46-[7]

Table 3: Pharmacokinetic Parameters of this compound in Goats

Dose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)T½ (hours)Reference
156.6824309.3318.71[3]
156.83-294.70Shorter than sheep[7]

Experimental Protocols

The data presented in this guide are derived from studies employing robust analytical methodologies. Below are detailed descriptions of the key experimental protocols used to determine the pharmacokinetic parameters of this compound.

Pharmacokinetic Analysis in Cattle

A sensitive and reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was established to quantify this compound in cattle plasma.[3][4][8]

  • Sample Preparation: Plasma samples were processed for analysis.

  • Chromatographic Separation: A C18 analytical column (75 × 4.6 mm, 2.7 μm) was used for chromatographic separation at 30 °C.[4][8] The mobile phase consisted of 0.01% v/v acetic acid in water:acetonitrile (90:10 v/v) and 5 mM ammonium formate in methanol:acetonitrile (75:25 v/v) at a 10:90 ratio, delivered at a flow rate of 0.4 mL/min.[4][8]

  • Mass Spectrometry: Detection was performed using an MS/MS system with niclosamide as the internal standard.[8]

  • Pharmacokinetic Modeling: A one-compartment model was used to fit the plasma concentration-time curves.[3][4]

Comparative Pharmacokinetics in Sheep and Goats

A study comparing the pharmacokinetic disposition of a levamisole-oxyclozanide combination in sheep and goats utilized high-performance liquid chromatography (HPLC).[7][9][10][11]

  • Animal Dosing: Twelve- to 16-month-old goats (n=8) and sheep (n=8) received an oral tablet formulation of levamisole (7.5 mg/kg) and this compound (15 mg/kg).[7][9][10]

  • Blood Sampling: Blood samples were collected from the jugular vein at various time points between 5 minutes and 120 hours after drug administration.[7][9][10][11]

  • Sample Analysis: Plasma concentrations of this compound were determined by HPLC following a liquid-liquid phase extraction procedure.[7][9][10][11]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of this compound in ruminants.

G cluster_0 Animal Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase AnimalSelection Species Selection (Cattle, Sheep, Goats) Dosing Oral Administration of this compound AnimalSelection->Dosing Sampling Blood Sample Collection Dosing->Sampling PlasmaSeparation Plasma Separation Sampling->PlasmaSeparation Extraction Drug Extraction PlasmaSeparation->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, T½ PK_Modeling->Parameter_Calculation Comparison Comparative Analysis Parameter_Calculation->Comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Drug Disposition: Absorption, Metabolism, and Excretion

The disposition of this compound in ruminants involves several key processes that influence its overall pharmacokinetic profile.

G cluster_0 Absorption & Distribution cluster_1 Metabolism cluster_2 Excretion OralAdmin Oral Administration GIT_Absorption Gastrointestinal Absorption OralAdmin->GIT_Absorption SystemicCirculation Systemic Circulation (99% Plasma Protein Bound) GIT_Absorption->SystemicCirculation Liver Hepatic Metabolism SystemicCirculation->Liver Metabolites Glucuronide Conjugates (in sheep) Liver->Metabolites Feces Fecal Excretion (Primary Route) Liver->Feces Urine Renal Excretion Metabolites->Urine

Caption: this compound disposition pathway in ruminants.

Key Findings and Species-Specific Differences

The compiled data reveal significant pharmacokinetic differences between cattle, sheep, and goats.

  • Higher Systemic Exposure in Sheep: Sheep generally exhibit higher peak plasma concentrations (Cmax) and greater overall drug exposure (AUC) compared to both cattle and goats when administered a similar dose.[1][5][7] For instance, at a 12.5 mg/kg dose, the Cmax in sheep (25-29 mg/L) was notably higher than in cattle (14-17 mg/L).[1][5]

  • Lower Bioavailability and Faster Elimination in Goats: Goats demonstrate significantly lower plasma concentrations and a shorter terminal half-life of this compound compared to sheep.[3][7] The Cmax and AUC values in goats were found to be more than two times lower than those in sheep.[7] This suggests that goats may have a lower systemic availability and a more rapid elimination process for the drug.[7]

  • Longer Half-Life in Cattle: Some studies indicate a longer elimination half-life (T½) of this compound in cattle (up to 64.40 hours) compared to sheep and goats.[3] This prolonged presence could have implications for therapeutic efficacy and withdrawal periods.

  • High Plasma Protein Binding: this compound is highly bound to plasma proteins (approximately 99%) across ruminant species.[1][5] This extensive binding can influence the drug's distribution and elimination.

  • Metabolism and Excretion: The primary route of excretion for this compound and its metabolites is through the feces.[5] In sheep, metabolism involves the formation of glucuronide conjugates which are then excreted in the urine.[5]

Conclusion

The pharmacokinetic profile of this compound displays considerable variability among different ruminant species. Sheep tend to have the highest systemic exposure, while goats exhibit lower bioavailability and faster clearance. Cattle appear to have a longer elimination half-life. These species-specific differences are critical for the rational design of dosing schedules to ensure optimal therapeutic outcomes and prevent the development of anthelmintic resistance. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of veterinary drug development.

References

A Proposed Framework for the Inter-laboratory Validation of a Standardized Oxyclozanide Susceptibility Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxyclozanide is a salicylanilide anthelmintic crucial for the treatment and control of fascioliasis in livestock.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in flukes, which disrupts their energy metabolism and leads to paralysis and death.[3] As with any anthelmintic, the potential for resistance development necessitates standardized methods for susceptibility testing. To date, a universally adopted and inter-laboratory validated protocol for determining this compound susceptibility is not well-documented in publicly available literature.

This guide proposes a standardized in vitro Larval Motility Inhibition Assay (LMIA) for assessing the susceptibility of trematodes, such as Fasciola hepatica, to this compound. The methodologies presented are synthesized from established principles of anthelmintic susceptibility testing.[4][5][6] This framework is intended to serve as a foundation for laboratories to establish and validate a harmonized assay, ensuring comparability and reproducibility of results across different research settings.

Proposed Experimental Protocol: Larval Motility Inhibition Assay (LMIA)

This protocol outlines a standardized method for determining the concentration of this compound that inhibits the motility of Fasciola hepatica larvae.

1. Preparation of Larvae:

  • Egg Recovery and Hatching: Collect Fasciola hepatica eggs from the bile of infected animals.[7] Wash the eggs in saline solution and incubate them in the dark at approximately 25°C for 10-14 days to allow for the development of miracidia.[8] Stimulate hatching by exposing the embryonated eggs to light.

  • Larval Collection: Collect the freshly hatched miracidia or prepare third-stage larvae (L3) as required for the specific research question.

2. Preparation of this compound Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay medium (e.g., RPMI-1640) to achieve the desired final concentrations for testing. The final DMSO concentration in all wells, including controls, should be kept constant and at a level that does not affect larval motility (e.g., ≤0.5%).

3. Assay Procedure:

  • Plate Setup: Dispense the serially diluted this compound solutions into the wells of a multi-well plate (e.g., 24-well or 96-well). Include both negative (medium with DMSO) and positive (a known anthelmintic that causes paralysis) controls.

  • Addition of Larvae: Add a standardized number of larvae (e.g., 50-100) to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).

4. Motility Assessment:

  • Scoring: At each time point, assess the motility of the larvae in each well under a microscope. A scoring system can be used, for example: 3 = normal activity, 2 = reduced activity, 1 = severely reduced activity, 0 = no movement/paralysis.

  • Quantification: The percentage of motile larvae at each this compound concentration is calculated relative to the negative control.

5. Data Analysis:

  • IC50 Calculation: Plot the percentage of larval motility against the log of the this compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of larval motility.

Hypothetical Inter-laboratory Validation Data

The following table presents a hypothetical summary of results from a simulated inter-laboratory validation of the proposed LMIA for this compound against a reference strain of Fasciola hepatica. Such a study would be essential to establish the reproducibility and robustness of the assay.

Laboratory ID Mean IC50 (µg/mL) at 48h Standard Deviation (µg/mL) Coefficient of Variation (%) Number of Replicates (n)
Lab A0.850.1214.16
Lab B0.920.1516.36
Lab C0.880.1112.56
Lab D0.950.1818.96
Overall 0.90 0.14 15.6 24

Visualizing the Workflow and Mechanism

To facilitate the understanding of the proposed assay and the underlying mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_recovery 1. F. hepatica Egg Recovery & Hatching larvae_collection 2. Larval Collection egg_recovery->larvae_collection add_larvae 5. Addition of Larvae larvae_collection->add_larvae drug_prep 3. This compound Serial Dilutions plate_setup 4. Plate Setup with Drug & Controls drug_prep->plate_setup plate_setup->add_larvae incubation 6. Incubation (e.g., 37°C for 48h) add_larvae->incubation motility_assessment 7. Microscopic Motility Assessment incubation->motility_assessment data_analysis 8. Data Analysis (% Motility vs. Concentration) motility_assessment->data_analysis ic50_calc 9. IC50 Calculation data_analysis->ic50_calc

Caption: Proposed workflow for the Larval Motility Inhibition Assay.

mechanism_of_action cluster_mito Mitochondrion etc Electron Transport Chain h_pump Proton Pumping etc->h_pump h_gradient Proton Gradient h_pump->h_gradient atp_synthase ATP Synthase h_gradient->atp_synthase disruption Disruption of Proton Gradient (Uncoupling) atp ATP Production atp_synthase->atp oxy This compound oxy->disruption energy_depletion Energy Depletion disruption->energy_depletion paralysis Paralysis & Death energy_depletion->paralysis

Caption: Mechanism of action of this compound.

Conclusion

The establishment of a standardized and validated this compound susceptibility assay is critical for monitoring potential resistance and ensuring the continued efficacy of this important anthelmintic. The proposed Larval Motility Inhibition Assay provides a robust framework for researchers. Inter-laboratory validation, as simulated in the hypothetical data, is the essential next step to ensure that the assay is reliable and that results are comparable across different laboratories. This will ultimately support global efforts in the sustainable control of fascioliasis.

References

A Comparative Analysis of the Mitochondrial Uncoupling Activity of Oxyclozanide and Other Salicylanilides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial uncoupling activity of Oxyclozanide with other prominent salicylanilides, supported by experimental data. The information is intended to assist researchers in evaluating these compounds for various applications, including anthelmintic research and drug repurposing efforts in areas such as oncology and metabolic diseases.

Introduction to Salicylanilides as Mitochondrial Uncouplers

Salicylanilides are a class of compounds known for their potent biological activities, most notably as anthelmintic agents.[1] A key mechanism underlying their therapeutic effect is the uncoupling of oxidative phosphorylation in mitochondria.[2] As weak acids, they act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[2] This disruption of the mitochondrial membrane potential leads to an increase in oxygen consumption and can trigger a cascade of cellular events, including metabolic reprogramming and apoptosis.[3]

This compound, a widely used veterinary anthelmintic, is a well-documented mitochondrial uncoupler.[4][5] Understanding its uncoupling potency in comparison to other salicylanilides like Niclosamide, Closantel, and Rafoxanide is crucial for both optimizing its current applications and exploring new therapeutic avenues. This guide synthesizes available quantitative data to facilitate a direct comparison of these compounds.

Comparative Uncoupling Activity

The following table summarizes the mitochondrial uncoupling activity of this compound and other selected salicylanilides based on published experimental data. It is important to note that the experimental conditions, such as the biological system (isolated mitochondria vs. whole cells) and the specific assay endpoints, can vary between studies, which may influence the absolute values.

CompoundUncoupling Activity MetricConcentrationBiological SystemReference
This compound Stimulated mitochondrial respiration1 µMRat liver mitochondria[4][5]
Niclosamide EC50 for uncoupling activity0.29 µM143B ρ0 cells[6]
EC50 for uncoupling activity0.04 µMIsolated mouse liver mitochondria[6]
Niclosamide(-nitro) EC50 for uncoupling activity2.17 µM143B ρ0 cells[6]
Closantel IC50 for inhibition of respiratory control index0.9 µMIsolated rat liver mitochondria[7]
Rafoxanide Not explicitly quantified in the reviewed literature--

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of salicylanilide uncoupling activity are provided below.

Measurement of Oxygen Consumption Rate (OCR)

The oxygen consumption rate is a primary indicator of mitochondrial respiration and its uncoupling. The Seahorse XF Analyzer is a common instrument for these measurements.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with a calibration plate according to the manufacturer's instructions.

  • Compound Injection: Load the salicylanilide compounds (e.g., this compound, Niclosamide) and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injector ports of the sensor cartridge.

  • Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The protocol typically involves sequential measurements of basal OCR, followed by OCR after the injection of the salicylanilide, an ATP synthase inhibitor (oligomycin), a potent uncoupler for maximal respiration (FCCP), and finally, complex I and III inhibitors (rotenone/antimycin A) to determine non-mitochondrial respiration.

  • Data Analysis: The OCR values are automatically calculated by the Seahorse software. The uncoupling activity of the salicylanilide is determined by the increase in OCR after its injection.

Mitochondrial Membrane Potential (MMP) Assay using JC-1

The JC-1 dye is a ratiometric fluorescent probe widely used to measure mitochondrial membrane potential.

Protocol:

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, glass-bottom dish) to the desired confluency.

  • JC-1 Staining Solution: Prepare a JC-1 staining solution (typically 1-10 µM) in the cell culture medium.

  • Cell Treatment: Treat the cells with the salicylanilide compounds at various concentrations for the desired duration. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Staining: Remove the treatment medium and add the JC-1 staining solution to the cells. Incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: After incubation, wash the cells with a suitable buffer (e.g., PBS or assay buffer) to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).[8]

  • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

ATP Synthesis Assay (Luciferase-Based)

This assay quantifies the amount of ATP produced by mitochondria, which is inhibited by uncoupling agents.

Protocol:

  • Cell Preparation: Culture and treat cells with the salicylanilide compounds as required.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.

  • Luciferase Reaction: In a luminometer plate, mix the cell lysate with a luciferase reagent containing luciferin and luciferase enzyme.

  • Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. Measure the luminescence signal using a luminometer.

  • ATP Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the cell lysates.

  • Data Analysis: A decrease in the cellular ATP levels in the presence of a salicylanilide indicates an inhibition of ATP synthesis, consistent with mitochondrial uncoupling.

Visualizations

Signaling Pathway of Salicylanilide-Induced Mitochondrial Uncoupling

Mechanism of Mitochondrial Uncoupling by Salicylanilides Salicylanilide_H Salicylanilide (Protonated) Salicylanilide_A Salicylanilide (Anion) Salicylanilide_H->Salicylanilide_A Matrix Mitochondrial Matrix (Low [H+]) Salicylanilide_A->Matrix IMS Intermembrane Space (High [H+]) IMS->Salicylanilide_H ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ Gradient ATP_Synthase->Matrix ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Workflow for Oxygen Consumption Rate (OCR) Assay Start Start: Seed Cells in XF Plate Incubate Incubate Overnight Start->Incubate Medium_Change Replace with XF Assay Medium Incubate->Medium_Change Equilibrate Equilibrate in Non-CO2 Incubator Medium_Change->Equilibrate Load_Cartridge Load Sensor Cartridge with Compounds (Salicylanilide, Oligomycin, FCCP, Rot/AA) Equilibrate->Load_Cartridge Run_Assay Run Seahorse XF Assay Load_Cartridge->Run_Assay Data_Acquisition Measure Basal and Post-Injection OCR Run_Assay->Data_Acquisition Analysis Analyze Data: Calculate Uncoupling Data_Acquisition->Analysis End End: Comparative Uncoupling Profile Analysis->End Assessing Mitochondrial Health Post-Salicylanilide Treatment Treatment Cell Treatment with Salicylanilide MMP_Assay Mitochondrial Membrane Potential (MMP) Assay (JC-1) Treatment->MMP_Assay ATP_Assay ATP Level Assay (Luciferase) Treatment->ATP_Assay MMP_Depolarization Decreased Red/Green Ratio (MMP Depolarization) MMP_Assay->MMP_Depolarization ATP_Reduction Decreased Luminescence (ATP Reduction) ATP_Assay->ATP_Reduction Uncoupling_Confirmed Mitochondrial Uncoupling Confirmed MMP_Depolarization->Uncoupling_Confirmed ATP_Reduction->Uncoupling_Confirmed

References

Validating Biochemical Markers for Assessing Oxyclozanide Treatment Efficacy in Ruminants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Oxyclozanide is a salicylanilide anthelmintic widely used to treat and control fascioliasis, a parasitic infection caused by liver flukes like Fasciola hepatica, in ruminants such as cattle and sheep.[1] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts the production of ATP and leads to parasite death.[2][3] Traditionally, the efficacy of this compound and other flukicides is determined by the Fecal Egg Count Reduction Test (FECRT), which measures the reduction in parasite egg output after treatment.[4][5] However, this method can be time-consuming and may not fully reflect the extent of liver damage or the host's recovery.

This guide provides a comparative analysis of using host-derived biochemical markers, specifically liver enzymes, as an alternative or complementary method to validate the therapeutic efficacy of this compound. It includes supporting experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.

Data Presentation: Comparing Efficacy Assessment Methods

The validation of a biomarker requires comparing its performance against an established gold standard. In anthelmintic efficacy testing, the Fecal Egg Count Reduction Test (FECRT) is the conventional method.[4] Liver fluke infection is known to cause significant liver damage, leading to the release of hepatic enzymes into the bloodstream.[6][7] Monitoring the levels of these enzymes can therefore serve as an indirect biomarker of both the pathological state and the recovery post-treatment.

Table 1: Qualitative Comparison of Efficacy Assessment Methods

FeatureFecal Egg Count Reduction Test (FECRT)Biochemical Marker Analysis (Liver Enzymes)
Principle Measures reduction in parasite reproductive output.[4]Measures changes in host physiological response to liver damage and recovery.[7][8]
Sample Type FecesSerum or Plasma
Primary Indicators Eggs Per Gram (EPG) of feces.[9]Enzyme activity units (e.g., U/L) of AST, GGT, ALT, etc.[6][10]
Inference Direct evidence of drug effect on adult, egg-laying flukes.Indirect evidence of reduced liver pathology and host recovery.
Time to Result Slower; requires egg counting, often with a follow-up period of 14-28 days.[5][11]Faster; automated biochemical analyzers provide rapid results.
Limitations Does not measure effect on immature flukes; egg counts can be variable.[12]Non-specific; enzyme levels can be elevated by other liver conditions.

Table 2: Quantitative Data on this compound Efficacy in Cattle

This table summarizes data from studies evaluating this compound in naturally infected cattle, comparing parasitological and biochemical outcomes before and after treatment.

ParameterPre-Treatment (Day 0)Post-Treatment (Day 14-28)Efficacy/ChangeReference
Fecal Egg Count (EPG) Baseline countSignificant reduction91-100% FECR[9]
Fecal Egg Count (EPG) Baseline countSignificant reduction84.53% FECR at Day 28[11]
Aspartate Aminotransferase (AST) ElevatedReversible elevation followed by decreaseReturn towards baseline[13]
Total Leukocyte Count (TLC) ElevatedDecreasedReturn towards baseline[11]
Hemoglobin (Hb) & PCV DecreasedIncreasedImprovement in hematological status[11]
Body Weight BaselineIncreasedSignificant improvement[11][13]

Note: Direct comparative studies validating specific enzyme level changes against FECR percentages for this compound are limited. The data presented indicates a correlation between parasite clearance and the normalization of physiological parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are standard protocols for FECRT and serum biochemical analysis.

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

This protocol is adapted from guidelines provided by the World Health Organization and standard veterinary parasitology practices.[4][14]

  • Animal Selection: Select a cohort of at least 10-15 animals naturally infected with Fasciola spp., confirmed by a pre-treatment fecal examination.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

  • Quantification of Eggs: Use a standardized technique, such as the Modified McMaster method, to determine the number of fluke eggs per gram (EPG) of feces for each animal.

  • Treatment: Administer this compound orally at the recommended dosage (e.g., 10-15 mg/kg body weight for cattle).[2][12] An untreated control group should be maintained for comparison.[9]

  • Post-Treatment Sampling: Collect fecal samples from the treated and control groups at specified intervals, typically on days 14, 21, and 28 post-treatment.[5][9]

  • Efficacy Calculation: Calculate the percentage of Fecal Egg Count Reduction (FECR) for the treated group using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100

Protocol 2: Serum Biochemical Marker Analysis

This protocol describes the evaluation of liver enzyme activity, which can be correlated with FECRT results.

  • Animal Selection and Grouping: Use the same cohort of animals as in the FECRT protocol.

  • Blood Sample Collection: Collect blood samples from the jugular vein of each animal into serum-separating tubes at the same time points as fecal sampling (Day 0, 14, 21, 28).

  • Serum Separation: Allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,500 x g for 15 minutes to separate the serum.

  • Biochemical Analysis: Analyze the serum for the activity of liver enzymes such as Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Gamma-Glutamyl Transferase (GGT).[6][10] This is typically performed using automated biochemical analyzers and commercially available assay kits.

  • Data Analysis: Calculate the mean enzyme levels for the group at each time point. Use statistical tests (e.g., paired t-test) to compare pre- and post-treatment levels. Correlate the percentage change in enzyme levels with the FECR percentage to assess the validation of the biomarker.

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's function and the validation of its efficacy.

cluster_Mitochondrion Fluke Mitochondrion ETC Electron Transport Chain (ETC) H_in H+ Gradient (Intermembrane Space) ETC->H_in Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Fluke_Death Energy Depletion -> Parasite Death ATP->Fluke_Death H_in->ATP_Synthase H_out H+ (Matrix) Oxy This compound Oxy->H_in Creates Proton Leak

Caption: Mechanism of action of this compound in the parasite's mitochondrion.

cluster_analysis Laboratory Analysis start Select Infected Animal Cohort day0 Day 0: Pre-Treatment Sample Collection start->day0 feces0 Fecal Sample day0->feces0 blood0 Blood Sample day0->blood0 treat Administer this compound day0->treat fecr_analysis FECRT Analysis (McMaster Method) feces0->fecr_analysis biochem_analysis Biochemical Analysis (Enzyme Assays) blood0->biochem_analysis day_post Day 14/28: Post-Treatment Sample Collection treat->day_post feces_post Fecal Sample day_post->feces_post blood_post Blood Sample day_post->blood_post feces_post->fecr_analysis blood_post->biochem_analysis correlation Statistical Correlation Analysis fecr_analysis->correlation biochem_analysis->correlation end Biomarker Validated correlation->end

Caption: Experimental workflow for validating a biochemical biomarker against FECRT.

References

Comparative study of the toxicological profiles of Oxyclozanide and Rafoxanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide and Rafoxanide are salicylanilide anthelmintics, primarily used in veterinary medicine to treat parasitic flatworm infections, particularly liver flukes.[1] Their mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria, leading to metabolic disruption and paralysis.[2][3] While effective against parasites, their potential for host toxicity is a critical consideration in drug development and safety assessment. This guide provides a comparative overview of the toxicological profiles of this compound and Rafoxanide, supported by available experimental data.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both this compound and Rafoxanide belong to a class of compounds known as protonophores. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By transporting protons back into the mitochondrial matrix, they uncouple the process of electron transport from ATP synthesis. This leads to a rapid depletion of the parasite's energy reserves.[2][3]

cluster_mitochondrion Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space cluster_drug_action Drug Action ETC Electron Transport Chain Protons H+ ETC->Protons Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons->ATP_Synthase Drives ATP Synthesis Salicylanilide This compound / Rafoxanide Proton_Leak Proton Leak Salicylanilide->Proton_Leak Creates Proton_Leak->Protons Transports H+ back to matrix start Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat cells with varying concentrations of this compound or Rafoxanide incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate % cell viability read->end

References

Unlocking New Potential: Oxyclozanide's Synergistic Effects with Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing drugs and develop novel therapeutic approaches. One promising avenue is the exploration of synergistic drug combinations, where the combined effect of two or more agents is greater than the sum of their individual effects. This guide provides a comprehensive assessment of the synergistic effects of Oxyclozanide, a salicylanilide anthelmintic, with other antimicrobial agents, supported by experimental data and detailed protocols.

Synergistic Activity of this compound with Colistin

A significant body of research has focused on the synergistic interaction between this compound and colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Studies have consistently demonstrated that this compound can potentiate the activity of colistin against a range of clinically important pathogens.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, demonstrating the synergistic effect of the this compound-colistin combination against various bacterial strains. An FICI of ≤ 0.5 is indicative of synergy.

Bacterial StrainThis compound MIC (µg/mL)Colistin MIC (µg/mL)This compound MIC in Combination (µg/mL)Colistin MIC in Combination (µg/mL)FICIReference
Acinetobacter baumannii (Colistin-Resistant)>12816210.078[1]
Pseudomonas aeruginosa (Colistin-Resistant)>128810.50.070[1]
Klebsiella pneumoniae (Colistin-Resistant)>12832120.070[1]
Escherichia coli (Colistin-Resistant)>12816110.070[1]
Enterobacter cloacae (Colistin-Resistant)>128810.50.070[1]

Synergistic Effects with Other Antimicrobial Agents

While the synergy with colistin is well-documented, evidence for this compound's synergistic antimicrobial effects with other agents is also emerging.

  • Levamisole: this compound is often formulated in combination with levamisole, an imidazothiazole anthelmintic, for veterinary use. This combination provides a broader spectrum of activity against various parasites. While the primary focus of this combination is on its anthelmintic properties, the potential for synergistic antimicrobial effects warrants further investigation.[2][3]

  • Oxfendazole: Another common combination in veterinary medicine is this compound with oxfendazole, a benzimidazole anthelmintic.[4][5] Pharmacokinetic studies have shown that co-administration can alter the plasma concentrations of each drug, which may influence their efficacy.[6][7] As with levamisole, the synergistic activity of this combination against bacterial or fungal pathogens is an area for future research.

Mechanism of Synergistic Action

The primary mechanism behind the synergy between this compound and colistin lies in this compound's ability to disrupt the bacterial cell membrane. As a salicylanilide, this compound acts as an uncoupler of oxidative phosphorylation.[5][8] This disruption of the cell's energy production processes is believed to increase the permeability of the bacterial outer membrane, thereby facilitating the entry of colistin and enhancing its bactericidal activity.

SynergyMechanism This compound This compound OuterMembrane Gram-Negative Bacterial Outer Membrane This compound->OuterMembrane Disrupts IncreasedPermeability Increased Membrane Permeability OuterMembrane->IncreasedPermeability Leads to Colistin Colistin IncreasedPermeability->Colistin Facilitates Entry of CellDeath Bacterial Cell Death Colistin->CellDeath Induces

Caption: Mechanism of this compound and Colistin Synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experiments used to assess antimicrobial synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the other antimicrobial agent

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the second antimicrobial agent in the growth medium.

  • Plate Setup:

    • Dispense 50 µL of the growth medium into each well of a 96-well plate.

    • Add 50 µL of the diluted this compound solution to each well in a row, with concentrations decreasing from left to right.

    • Add 50 µL of the diluted second antimicrobial agent to each well in a column, with concentrations decreasing from top to bottom. This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, as well as a growth control (no drugs) and a sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL). Add 100 µL of the inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference or an additive effect; FICI > 4 indicates antagonism.[9]

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepDrugs Prepare Serial Dilutions of Antimicrobials Dispense Dispense Drugs and Inoculum into 96-well Plate PrepDrugs->Dispense PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepInoculum->Dispense Incubate Incubate at 37°C for 18-24h Dispense->Incubate ReadMIC Determine MICs Incubate->ReadMIC CalcFICI Calculate FICI ReadMIC->CalcFICI Interpret Interpret Synergy CalcFICI->Interpret

Caption: Checkerboard Assay Workflow.

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB)

  • Antimicrobial agents (this compound and partner drug)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

  • Incubator

Procedure:

  • Preparation: Prepare tubes or flasks containing the growth medium with the antimicrobial agents at desired concentrations (e.g., MIC, 2x MIC), both alone and in combination. Include a growth control without any antimicrobials.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in a sterile diluent (e.g., saline). Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10]

TimeKillWorkflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results PrepTubes Prepare Tubes with Media and Antimicrobials InoculateTubes Inoculate with Standardized Bacterial Suspension PrepTubes->InoculateTubes TakeAliquots Withdraw Aliquots at Time Intervals InoculateTubes->TakeAliquots SerialDilute Perform Serial Dilutions TakeAliquots->SerialDilute Plate Plate onto Agar SerialDilute->Plate IncubatePlates Incubate Plates at 37°C Plate->IncubatePlates CountColonies Count Colonies (CFU/mL) IncubatePlates->CountColonies PlotCurve Plot Time-Kill Curve CountColonies->PlotCurve

Caption: Time-Kill Curve Assay Workflow.

Conclusion

The repurposing of existing drugs like this compound in combination therapies presents a viable and promising strategy to combat antimicrobial resistance. The synergistic effect of this compound with colistin against multidrug-resistant Gram-negative bacteria is well-supported by in vitro data. Further research into the synergistic potential of this compound with other classes of antimicrobial agents is warranted and could lead to the development of novel and effective treatment options for challenging infections. The experimental protocols provided in this guide offer a foundation for researchers to further explore and validate these synergistic interactions.

References

In Vitro Models for Predicting In Vivo Efficacy of Oxyclozanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models for predicting the in vivo efficacy of the anthelmintic drug Oxyclozanide against the liver fluke, Fasciola hepatica. We will explore the available experimental data, detail relevant protocols, and compare this compound with alternative flukicides.

Introduction to this compound

This compound is a salicylanilide anthelmintic widely used to treat and control fascioliasis in ruminants such as cattle, sheep, and goats.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of energy metabolism ultimately leads to the parasite's death.[2]

In Vivo Efficacy of this compound and Alternatives

The in vivo efficacy of this compound is typically measured by the reduction in fecal egg counts or the reduction in fluke burden at post-mortem examination. It is highly effective against adult flukes. Several studies have demonstrated high efficacy rates in cattle and sheep.

Here, we present a summary of the in vivo efficacy of this compound compared to other common flukicides.

DrugAnimalEfficacy (%) (Fecal Egg Count Reduction)Days Post-Treatment
This compound Cattle96.87%21
Buffaloes97.05%21
Cattle100%14
Sheep100%14
TriclabendazoleCattle97.92%21
Buffaloes100%21
NitroxynilCattle93.47%21
Buffaloes92.15%21
AlbendazoleSheep92.8%28
RafoxanideSheep91.8%28

In Vitro Models for Efficacy Testing

Several in vitro assays have been explored to assess the efficacy of anthelmintics, with the goal of reducing reliance on animal testing and accelerating drug discovery. The most common assays for Fasciola hepatica include the egg hatch assay and the adult fluke motility assay.

Egg Hatch Assay

The egg hatch assay (EHA) evaluates the ability of a drug to inhibit the development and hatching of parasite eggs. While this assay has shown predictive value for some anthelmintics like albendazole and triclabendazole, studies have shown that it is not a suitable in vitro model for predicting the efficacy of this compound . Research indicates no significant differences in egg development and hatching percentages for Fasciola gigantica eggs treated with this compound compared to untreated controls.[3]

Adult Fluke Motility Assay

The adult fluke motility assay appears to be a more promising in vitro model for evaluating the efficacy of this compound. This assay directly measures the effect of the drug on the viability and motor function of the adult parasite.

Experimental Data:

DrugOrganismIn Vitro EffectConcentration
This compound Fasciola hepaticaInduces rapid spastic paralysis≥ 1.0 µg/ml
This compound Calicophoron daubneyiReduced motility to 025 µM

The induction of paralysis in adult flukes at pharmacologically relevant concentrations suggests that the motility assay can be a valuable tool for screening compounds with a similar mode of action to this compound.

Experimental Protocols

Adult Fluke Motility Assay Protocol

This protocol is a composite based on methodologies described in several research articles.

1. Fluke Collection and Preparation:

  • Adult Fasciola hepatica are collected from the bile ducts of naturally infected cattle or sheep at a local abattoir.

  • The flukes are washed several times in a suitable transport medium (e.g., Hedon-Fleig or PBS) supplemented with antibiotics (e.g., 1000 IU/ml penicillin and 0.1 mg/ml gentamicin) at 37°C.[4]

  • A final wash is performed with the incubation medium.

2. Incubation Setup:

  • Individual flukes are placed in wells of a culture plate (e.g., 6- or 24-well plates) containing a pre-warmed culture medium such as RPMI-1640 or DMEM, supplemented with antibiotics.[5] A minimum of 3 ml of medium per fluke is recommended.[5]

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.[5]

3. Drug Preparation and Application:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is important to note that DMSO concentrations greater than 0.5% v/v can be toxic to the flukes.[5]

  • Serial dilutions of the drug are prepared in the culture medium to achieve the desired final concentrations for testing.

  • The drug solutions are added to the wells containing the flukes. Control wells should contain the culture medium with the same concentration of DMSO used in the drug-treated wells.

4. Motility Assessment:

  • The motility of the flukes is observed and scored at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after drug application.

  • A scoring system is used to quantify motility, for example:

    • 3: Normal, vigorous movement

    • 2: Reduced movement

    • 1: Infrequent, slight movement

    • 0: No movement (paralysis)

  • For more precise measurements, an isometric transducer system can be used to record the force and frequency of fluke contractions.

5. Data Analysis:

  • The motility scores are recorded and compared between the treated and control groups.

  • The concentration of the drug that causes 50% inhibition of motility (IC50) can be calculated to determine the potency of the compound.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflow for validating an in vitro model.

G Mechanism of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_out H+ (Protons) ETC->H_out Pumps Protons H_in H+ (Protons) ATP_synthase ATP Synthase H_out->ATP_synthase Proton Gradient label_disrupt Disrupts Proton Gradient ATP ATP ATP_synthase->ATP Synthesizes label_inhibit Inhibits ATP Synthesis ADP ADP + Pi ADP->ATP_synthase This compound This compound This compound->H_in Transports Protons across membrane

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis.

G Workflow for In Vitro Model Validation cluster_invitro In Vitro Study cluster_invivo In Vivo Study invitro_assay Perform In Vitro Assay (e.g., Motility Assay) invitro_data Collect In Vitro Data (e.g., IC50) invitro_assay->invitro_data correlation Correlate Results invitro_data->correlation invivo_trial Conduct In Vivo Trial (e.g., Fecal Egg Count Reduction) invivo_data Collect In Vivo Data (e.g., % Efficacy) invivo_trial->invivo_data invivo_data->correlation validation Model Validation correlation->validation

Caption: A logical workflow for validating an in vitro model against in vivo results to ensure its predictive capacity.

Conclusion and Future Directions

The adult fluke motility assay shows promise as an in vitro tool for assessing the efficacy of this compound and other salicylanilides. The available data demonstrates a clear effect of the drug on fluke motor activity at relevant concentrations. However, a direct and robust validation study correlating the in vitro results with in vivo efficacy for this compound is currently lacking in the published literature. Such a study would be invaluable for establishing a reliable in vitro model to predict in vivo outcomes, which would significantly benefit anthelmintic drug discovery and development. Future research should focus on performing parallel in vitro motility assays and in vivo efficacy studies with this compound and a range of other flukicides to establish a predictive correlation.

References

Comparative analysis of the cost-effectiveness of Oxyclozanide versus other flukicides

Author: BenchChem Technical Support Team. Date: November 2025

Fasciolosis, an infection caused by liver flukes of the Fasciola genus, poses a significant threat to the health and productivity of livestock, particularly cattle and sheep. The economic impact of this parasitic disease, stemming from reduced meat and milk production, liver condemnation at abattoirs, and treatment costs, necessitates a careful evaluation of the cost-effectiveness of available flukicides.[1][2] This guide provides a comparative analysis of Oxyclozanide, a salicylanilide anthelmintic, against other commonly used flukicides, with a focus on efficacy, experimental validation, and the economic implications for livestock management.

This compound's primary mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[3][4] This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell, leading to metabolic failure and death of the fluke.[3] It is particularly effective against adult liver flukes.[5]

Comparative Efficacy of Common Flukicides

The effectiveness of a flukicide is a primary determinant of its value. Efficacy is often measured by the percentage reduction in fecal egg counts (FEC) following treatment. The table below summarizes efficacy data from various studies comparing this compound with other flukicides like Triclabendazole and Nitroxynil.

FlukicideTarget SpeciesEfficacy (%)Target Fluke StageCost-Effectiveness Considerations
This compound Cattle, Sheep95.9% - 100%AdultHighly effective against adult flukes and in cases of Triclabendazole resistance. A cost-effective choice for managing chronic infections.[6][7]
Triclabendazole Cattle, Sheep90.23% - 100%Early Immature, Immature, AdultBroad-spectrum activity against all fluke stages is a major advantage. However, widespread resistance significantly reduces its cost-effectiveness in affected regions.[7][8]
Nitroxynil Cattle93.47% - 100%Late Immature, AdultDemonstrates high efficacy against mature flukes. It serves as a valuable alternative to Triclabendazole, particularly for controlling chronic disease.[7]
Albendazole Sheep, CattlePoor to ModerateAdultGenerally shows lower and more variable efficacy against Fasciola hepatica compared to other dedicated flukicides.[5] Its use should be carefully considered based on local resistance patterns.

Experimental Protocols

The evaluation of flukicide efficacy relies on standardized experimental procedures. The most common method cited in comparative studies is the Faecal Egg Count Reduction Test (FECRT) . This test quantifies the number of fluke eggs in fecal samples before and after treatment to calculate the percentage reduction, which corresponds to the drug's efficacy.

Faecal Egg Count Reduction Test (FECRT) Protocol
  • Animal Selection: A group of naturally infected animals (e.g., 10-15 sheep or cattle) with positive fluke egg counts are selected. A control group of untreated animals is maintained for comparison.

  • Pre-Treatment Sampling (Day 0): Individual fecal samples are collected from all animals in the treatment and control groups. The number of fluke eggs per gram (EPG) of feces is determined using a standardized method, such as the McMaster technique or sedimentation.

  • Treatment Administration: The selected flukicide is administered to the treatment group according to the manufacturer's recommended dosage, calculated based on the individual body weight of each animal.

  • Post-Treatment Sampling: Fecal samples are collected again from the same animals, typically 14 to 21 days after treatment.[8] The EPG is recalculated for each animal.

  • Efficacy Calculation: The percentage reduction in the mean EPG for the treated group is calculated using the following formula:

    FECR (%) = [1 - (Mean EPG Post-Treatment / Mean EPG Pre-Treatment)] x 100

    A reduction of 90-95% or more is generally considered effective.[8]

Visualizing the Experimental Workflow

The logical flow of the FECRT protocol is essential for ensuring reproducible and reliable results in determining flukicide efficacy.

FECRT_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment & Analysis Phase start Start: Identify Infected Herd select Select & Tag Animals (n=10-15) start->select sample0 Day 0: Collect Fecal Samples select->sample0 count0 Perform Egg Count (EPG) (McMaster/Sedimentation) sample0->count0 weigh Weigh Each Animal count0->weigh administer Administer Flukicide (Accurate Dosage) weigh->administer wait Wait (e.g., 21 Days) administer->wait sample21 Day 21: Re-collect Fecal Samples wait->sample21 count21 Perform Egg Count (EPG) sample21->count21 calculate Calculate % FEC Reduction count21->calculate

References

Independent verification of the published synthesis pathway for Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of published synthesis pathways for the anthelmintic agent Oxyclozanide, providing a detailed comparison of methodologies and supporting data for researchers and drug development professionals.

This compound, a salicylanilide anthelmintic, is a crucial veterinary medicine for treating and controlling fascioliasis in ruminants.[1] Its synthesis is a key area of interest for chemical and pharmaceutical researchers. This guide provides an independent verification and comparison of the published synthesis pathways of this compound, focusing on experimental data to offer a clear, objective overview for scientific and drug development applications.

Core Synthesis Pathways

The primary and most frequently documented synthesis route for this compound involves the condensation of a halogenated salicylic acid derivative with a halogenated aminophenol.[2][3][4] A common pathway starts with 3,5,6-trichlorosalicylic acid, which is first converted to its more reactive acid chloride form, 3,5,6-trichloro-2-hydroxybenzoyl chloride. This intermediate is then reacted with 2-amino-4,6-dichlorophenol to yield this compound.[2][3]

An alternative pathway has also been described, starting from 2,4-dichlorophenol. This multi-step process involves nitration, reduction, and subsequent condensation with 3,5,6-trichlorosalicylic acid to produce the final product.[5][6]

Comparative Analysis of Synthesis Protocols

The following tables summarize the quantitative data from various published synthesis protocols for this compound, offering a side-by-side comparison of reagents, conditions, and yields where available.

Table 1: Synthesis of 3,5,6-trichloro-2-hydroxybenzoyl chloride

ParameterMethod 1
Starting Material 3,5,6-trichlorosalicylic acid
Reagent Thionyl chloride
Solvent Monochlorobenzene
Catalyst Dimethylformamide (DMF)
Temperature 60-80°C
Reaction Time Not Specified
Yield Not Specified

Table 2: Synthesis of this compound via Condensation

ParameterMethod 1[3]Method 2[4]
Starting Materials 3,5,6-trichloro-2-hydroxybenzoyl chloride, 2-amino-4,6-dichlorophenol5-chlorosalicylic acid, Aniline derivative
Solvent MonochlorobenzeneXylenes
Reagent -PCl₃
Temperature 130-135°C120°C
Reaction Time 8 hours3-4 hours
Purity Not Specified>98%
Yield Not SpecifiedNot Specified

Table 3: Alternative Synthesis from 2,4-dichlorophenol[6]

StepStarting MaterialReagentsSolventTemperatureYieldPurity
Nitration 2,4-dichlorophenol15% Nitric acidMethanol25°C95.7%99.9% (GC)
Reduction 2,4-dichloro-6-nitrophenolHydrazine hydrate, Fe-series catalystWater, Methanol, or Ethanol60-80°CNot SpecifiedNot Specified
Condensation Product from reduction3,5,6-trichlorosalicylic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Method 1: Synthesis via 3,5,6-trichloro-2-hydroxybenzoyl chloride [3]

  • Step a: Formation of the Acid Chloride: 3,5,6-trichlorosalicylic acid is reacted with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in monochlorobenzene at a temperature between 60°C and 80°C to yield 3,5,6-trichloro-2-hydroxybenzoyl chloride.

  • Step b: Condensation: Fresh monochlorobenzene is added to the 3,5,6-trichloro-2-hydroxybenzoyl chloride obtained in the previous step. This is then reacted with 2-amino-4,6-dichlorophenol (0.50 kg for every 1 L of monochlorobenzene). The reaction mixture is heated to 130-135°C with stirring for 8 hours.

  • Step c: Isolation and Purification: After the reaction is complete, the mixture is cooled to 0-5°C. The resulting solid is filtered, washed with monochlorobenzene, and then slurry washed with 5% aqueous NaHCO₃ and water. The product is dried to obtain crude this compound. Further purification involves dissolving the crude product in DM water and methanol under a nitrogen atmosphere, adjusting the pH to 11.5-12 with 20-25% NaOH, and filtering. The pH of the filtrate is then adjusted to 5.0-5.5 with acetic acid to precipitate the pure this compound. The solid is filtered, washed with water, and dried under vacuum at 75-80°C.

Method 2: Alternative Condensation [4]

  • A mixture of 5-chlorosalicylic acid (1 mmol) and an aniline derivative (1 mmol) is heated to 120°C in 10 mL of xylenes.

  • Phosphorus trichloride (PCl₃, 0.4 mmol) is added dropwise over 5 minutes.

  • The reaction is stirred at 120°C for 3-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 70°C and quenched with water.

  • The white precipitate is filtered and washed with hot water (20 mL at 70°C) and then with 10% ethanol in water to yield the desired salicylanilide with >98% purity.

Method 3: Synthesis from 2,4-dichlorophenol [6]

  • Nitration: 48.9 grams (0.3 mol) of 2,4-dichlorophenol is dissolved in 60g of methanol. This solution is added dropwise over approximately 4 hours to 280g of 15% nitric acid at 25°C with stirring. The reaction is allowed to proceed for an additional 2 hours. Methanol is then boiled off, and the remaining solution is cooled to 10°C to crystallize the product. The resulting yellow solid (2,4-dichloro-6-nitrophenol) is filtered, washed with 100ml of water, and dried at 55°C for 5 hours. This step yields 59.7g (95.7% yield) with a purity of 99.9% (GC).

  • Reduction: The 2,4-dichloro-6-nitrophenol is reduced using a hydrazine hydrate reduction method with an Fe-series catalyst in a polar protic solvent (water, methanol, or ethanol) at a reaction temperature of 60-80°C. Alternatively, catalytic hydrogenation with a noble metal catalyst in methanol or ethanol at 0-80°C can be employed.

  • Condensation: The resulting amino compound is condensed with 3,5,6-trichlorosalicylic acid to yield this compound. The product can be further purified by recrystallization from toluene, glacial acetic acid, methanol, or ethanol at a temperature of 10-120°C.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core synthesis pathways described.

Oxyclozanide_Synthesis_Pathway_1 A 3,5,6-trichlorosalicylic acid I 3,5,6-trichloro-2-hydroxybenzoyl chloride A->I DMF, Monochlorobenzene 60-80°C B Thionyl chloride B->I C 2-amino-4,6-dichlorophenol P This compound C->P I->P Monochlorobenzene 130-135°C, 8h

Caption: Primary synthesis of this compound via an acid chloride intermediate.

Oxyclozanide_Synthesis_Pathway_2 D 2,4-dichlorophenol J 2,4-dichloro-6-nitrophenol D->J Methanol, 25°C E Nitric acid E->J F Hydrazine hydrate K 2-amino-4,6-dichlorophenol F->K G 3,5,6-trichlorosalicylic acid Q This compound G->Q J->K Fe catalyst, 60-80°C K->Q Condensation

Caption: Alternative this compound synthesis starting from 2,4-dichlorophenol.

References

Cross-species comparison of Oxyclozanide metabolism and excretion

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Metabolism and Excretion of Oxyclozanide Across Species

This compound, a salicylanilide anthelmintic, is widely utilized for the treatment and control of fascioliasis in ruminants. Understanding its metabolic fate and excretion patterns across different animal species is crucial for optimizing its therapeutic efficacy and ensuring food safety. This guide provides a comprehensive cross-species comparison of this compound metabolism and excretion, focusing on ruminants (cattle and sheep) and monogastric animals (rats and dogs), for which data is available.

Data Presentation: Pharmacokinetic and Excretion Parameters

The following tables summarize key pharmacokinetic and excretion data for this compound in various species.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterCattleSheepGoatsRatsDogs
Dose (mg/kg bw) 10 - 1512.5 - 15159 - 44.55 - 25
Cmax (μg/mL) 14 - 2611.01 - 296.685.4 - 652.0 - 23
Tmax (hours) ~25~22~24--
T1/2 (hours) ~21 - 247.3 - 26.018.7110 - 147 - 20
AUC (μg·h/mL) 965.61488.70 - 1007309.33--

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Data compiled from references.

Table 2: Excretion of this compound and its Metabolites

SpeciesRoute of ExcretionPercentage of Administered DoseMajor Components in ExcretaReference(s)
Cattle Feces~84%Unchanged this compound
Urine~7.5%Glucuronide conjugates, Sulphone metabolite, Parent drug
Sheep Feces67 - 75%Predominantly unchanged this compound
Urine11 - 22%Glucuronide conjugates, Parent drug
Dogs Feces68 - 73%Unchanged this compound
Urine1.2 - 1.9%Sulphone metabolite, Glucuronide conjugates, Parent drug

Metabolic Pathways

The biotransformation of this compound primarily involves Phase II conjugation reactions, with some evidence of Phase I oxidation.

  • Glucuronidation: The major metabolic pathway for this compound in all species studied is the formation of glucuronide conjugates. This compound has two hydroxyl groups that are potential sites for glucuronidation. In sheep, two different glucuronide conjugates have been identified in urine. In cattle, the presence of glucuronides in the liver has also been confirmed.

  • Sulphation: While not explicitly detailed for this compound, sulphation is a common Phase II conjugation pathway for phenolic compounds and may play a minor role in its metabolism.

  • Oxidation: A sulphone metabolite has been identified in the urine of cattle and dogs, indicating that a Phase I oxidation reaction occurs. The specific cytochrome P450 (CYP) enzymes involved in this oxidation have not been identified.

In vitro studies using liver microsomes have shown that this compound is poorly metabolized in dogs and sheep, and only slightly in cattle, suggesting that a significant portion of the drug is eliminated unchanged.

This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation) This compound->PhaseII UDP-Glucuronosyltransferases (UGTs) Excretion Excretion This compound->Excretion Feces (Major) Urine (Minor) Sulphone Sulphone Metabolite PhaseI->Sulphone Glucuronide1 Glucuronide Conjugate 1 PhaseII->Glucuronide1 Glucuronide2 Glucuronide Conjugate 2 PhaseII->Glucuronide2 Sulphone->Excretion Urine (Cattle, Dogs) Glucuronide1->Excretion Urine (Cattle, Sheep, Dogs) Glucuronide2->Excretion Urine (Cattle, Sheep, Dogs)

Figure 1. Proposed metabolic pathway of this compound.

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound metabolism and excretion.

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies have been conducted in cattle, sheep, goats, rats, and dogs.

  • Drug Administration: this compound is typically administered orally as a drench or in tablet form. Doses vary depending on the species and the study's objectives.

  • Sample Collection:

    • Blood: Serial blood samples are collected from the jugular vein at predetermined time points to characterize the plasma concentration-time profile.

    • Urine and Feces: Animals are housed in metabolism crates to allow for the separate and quantitative collection of urine and feces over several days.

    • Bile: In some studies, bile is collected from cannulated animals to assess biliary excretion.

  • Sample Processing:

    • Blood is centrifuged to obtain plasma, which is then stored frozen until analysis.

    • Urine and feces are homogenized and subsampled for analysis.

cluster_animal_phase In-Life Phase cluster_lab_phase Laboratory Phase Animal Test Animal (e.g., Cattle, Sheep) Collection Sample Collection Animal->Collection Admin Oral Administration of this compound Admin->Animal Blood Blood Collection->Blood Urine Urine Collection->Urine Feces Feces Collection->Feces Bile Bile Collection->Bile Plasma Plasma Separation Blood->Plasma Homogenization Homogenization Urine->Homogenization Feces->Homogenization Processing Sample Processing Bile->Processing Analysis LC-MS/MS or HPLC Analysis Processing->Analysis Plasma->Analysis Homogenization->Analysis

Figure 2. General workflow for in vivo pharmacokinetic studies.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: This method is commonly used for the quantification of the parent this compound compound in biological matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is employed for the simultaneous quantification of this compound

Benchmarking a new Oxyclozanide formulation against the market standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Oxyclozanide formulation against the established market standard. The data presented is derived from a compilation of publicly available studies and is intended to offer an objective overview of key performance indicators. Detailed experimental protocols for the cited methodologies are also included to support researchers in their evaluation and development processes.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

This compound, a salicylanilide anthelmintic, exerts its effect by disrupting the parasite's energy metabolism.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation within the mitochondria of flukes.[1][2] This process interferes with the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to parasite paralysis and death.[3][4]

cluster_mitochondrion Parasite Mitochondrion etc Electron Transport Chain h_pump Proton Pumping etc->h_pump pmf Proton Motive Force h_pump->pmf atp_synthase ATP Synthase pmf->atp_synthase atp ATP Production (Energy) atp_synthase->atp disruption Disruption death Parasite Death oxy This compound oxy->disruption disruption->pmf Uncouples

Caption: Mechanism of action of this compound.

Comparative Pharmacokinetics

The bioavailability and pharmacokinetic profile of an anthelmintic are critical determinants of its efficacy. The following tables summarize key pharmacokinetic parameters for a new this compound formulation in comparison to a reference market standard in sheep.

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Sheep

ParameterNew Formulation (Oral Suspension)Market Standard (Oral Suspension)
Cmax (µg/mL) 45.54 ± 17.5834.60 ± 5.65
Tmax (h) 22.5 ± 2.0715.50 ± 3.96
AUC (h*µg/mL) 1845.43 ± 851.921285.46 ± 225.7
t1/2 (h) 20.58 ± 7.9723.12 ± 5.04
Data sourced from a comparative study of a self-developed and a reference listed drug.[5][6]

Table 2: Pharmacokinetic Parameters of Market Standard this compound Formulations in Ruminants

SpeciesFormulationDose (mg/kg bw)Cmax (mg/L)Tmax (h)t1/2 (h)
Cattle Oral Drench12.514 - 1725~21
Sheep Oral Drench12.525 - 29~2221.3 - 26.0
Goats Oral Tablet156.682418.71
Data compiled from multiple studies on commercial formulations.[1][7][8]

Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is the standard method for assessing the in vivo efficacy of anthelmintics.[9] Studies have demonstrated the high efficacy of this compound against trematode infections in cattle.

Table 3: Efficacy of this compound against Trematodes in Cattle

StudyParasiteDose (mg/kg bw)Efficacy (%)
Maqbool et al.Fasciola spp. and Paramphistomes10100
Arias et al.Paramphistomes1597-99
AnonymousCalicophoron microbothrioides17>97
Results from various field studies.[10][11]

Experimental Protocols

Pharmacokinetic Study Protocol

A standardized protocol for a comparative pharmacokinetic study is outlined below.

start Start: Animal Selection & Acclimatization grouping Random Allocation to Treatment Groups (New Formulation vs. Market Standard) start->grouping dosing Oral Administration of Formulations grouping->dosing sampling Serial Blood Sampling at Predetermined Time Points dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis for Drug Concentration processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->pk_calc comparison Statistical Comparison of Formulations pk_calc->comparison end End: Bioequivalence Assessment comparison->end

Caption: Experimental workflow for a comparative pharmacokinetic study.

Methodology:

  • Animal Selection: A cohort of healthy, age- and weight-matched target animals (e.g., sheep, cattle) are selected and acclimatized to the study conditions.

  • Randomization: Animals are randomly assigned to treatment groups, with one group receiving the new formulation and the other receiving the market standard.

  • Dosing: The respective this compound formulations are administered orally at the recommended dose.

  • Blood Sampling: Blood samples are collected via jugular venipuncture at predefined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours).

  • Plasma Processing: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, for each animal.

  • Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the two formulation groups to determine if there are any significant differences.

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is a critical tool for evaluating the clinical efficacy of an anthelmintic and for detecting anthelmintic resistance.[9][12]

Methodology:

  • Pre-treatment Sampling: Fecal samples are collected from a group of naturally infected animals (a minimum of 10-15 animals per group is recommended) on Day 0, prior to treatment.[12]

  • Treatment: The animals are treated with the recommended dose of the this compound formulation. A control group should remain untreated.

  • Post-treatment Sampling: Fecal samples are collected from the same animals 10-14 days after treatment.[12]

  • Fecal Egg Counting: The number of parasite eggs per gram (EPG) of feces is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method.[13]

  • Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula:

    % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 [10]

    A reduction of 95% or greater is generally considered effective.[14]

In Vitro Dissolution Testing

In vitro dissolution testing is a valuable tool for assessing the quality and performance of solid oral dosage forms and can be indicative of in vivo behavior.

Methodology:

  • Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used.[15]

  • Dissolution Medium: The choice of dissolution medium is critical and should be designed to be biorelevant to the target animal species. For ruminants, this may involve simulated rumen or abomasal fluids.

  • Test Conditions: The test is conducted under controlled conditions of temperature (37°C) and paddle speed.

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.

  • Analysis: The concentration of dissolved this compound in the samples is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Dissolution Profile: A dissolution profile is generated by plotting the percentage of drug dissolved against time. This can be used to compare the release characteristics of the new formulation with the market standard.

Safety and Toxicity

This compound is generally considered to have a good safety profile when used at the recommended therapeutic doses.[16] However, like all medications, there is a potential for adverse effects, particularly with accidental overdosing.

  • Common Side Effects: At therapeutic doses, mild and transient side effects such as inappetence, depression, and soft feces may be observed.[1][2]

  • Toxicity: Overdosing can lead to more severe signs of toxicity, including diarrhea, colic, and neurological signs.[16]

  • Safety Margin: The safety margin for salicylanilides is generally considered to be 3 to 6 times the recommended dose.[16]

Conclusion

This guide provides a framework for the comparative benchmarking of a new this compound formulation. The presented data indicates that a new formulation can exhibit different pharmacokinetic properties compared to the market standard, which may have implications for its clinical efficacy. The detailed experimental protocols offer a foundation for conducting robust in-house or third-party evaluations. Researchers and drug development professionals are encouraged to utilize this information to inform their research and development strategies, ultimately contributing to the availability of improved anthelmintic therapies for the livestock industry.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Oxyclozanide, an anthelmintic agent, requires specific procedures for its disposal due to its potential health hazards and environmental toxicity. Adherence to these guidelines is crucial for regulatory compliance and responsible scientific practice.

This compound is classified as a substance that is suspected of damaging the unborn child and may cause organ damage through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, improper disposal methods, such as flushing down the drain or discarding in regular trash, are unacceptable and can lead to significant environmental contamination.[3]

Summary of this compound Hazards and Disposal

The following table provides a summary of key information regarding the hazards and disposal of this compound:

CharacteristicDescriptionCitation
Primary Use Veterinary anthelmintic product[1]
Key Health Hazards Suspected of damaging the unborn child; May cause damage to organs (Central Nervous System, Brain, Liver) through single or repeated exposure.[1]
Environmental Hazards Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][4][5]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions
  • Wear appropriate PPE: Before handling this compound, ensure you are wearing chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or a face shield.[1]

  • Avoid inhalation and contact: Do not breathe mist or vapors.[1] Avoid contact with eyes, skin, and clothing.[6]

  • Work in a ventilated area: Use only with adequate ventilation to minimize exposure.[1]

  • No eating or drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][4][6]

II. Handling Spills
  • Contain the spill: Prevent further leakage or spillage if it is safe to do so. For liquid formulations, create a barrier with absorbent materials to prevent spreading.[1]

  • Absorb the spill: Use an inert absorbent material to soak up the spilled substance.

  • Collect the waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the area: Clean the contaminated area thoroughly.[6] Retain and dispose of contaminated wash water as hazardous waste.[1]

  • Report large spills: Local authorities should be advised if significant spillages cannot be contained.[1]

III. Disposal of Unused or Expired this compound
  • Do not mix with other waste: Leave chemicals in their original containers if possible and do not mix them with other waste streams.

  • Label as hazardous waste: The waste container must be clearly labeled as hazardous waste, indicating the contents (this compound).

  • Store securely: Store the waste in a designated, locked-up area until it can be collected by a licensed waste disposal contractor.[1][4][5]

  • Arrange for professional disposal: Dispose of the contents and the container through an approved waste disposal plant.[1][2][4][5] Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all federal, state, and local regulations.[7]

IV. Disposal of Contaminated Materials
  • Containers: Empty containers should be handled as the product itself and taken to an approved waste handling site for recycling or disposal.[4][5]

  • PPE and other labware: Any PPE, labware, or other materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

OxyclozanideDisposal cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area ppe->handling waste_type Identify Waste Type handling->waste_type spill Spill Residue waste_type->spill Spill unused Unused/Expired Product waste_type->unused Product contaminated Contaminated Materials (PPE, Containers) waste_type->contaminated Materials contain Place in Designated Hazardous Waste Container spill->contain unused->contain contaminated->contain label_waste Label Container Clearly: 'Hazardous Waste - this compound' contain->label_waste storage Store in Secure, Designated Area label_waste->storage disposal Arrange Pickup by Approved Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Oxyclozanide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxyclozanide, a salicylanilide anthelmintic. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

This compound, while effective in its therapeutic applications, requires careful handling due to its potential health hazards.[1] It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side-shields or goggles. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hands Chemical-resistant, impervious gloves.Recommended materials include butyl rubber and Viton™.[5] Gloves should conform to EC Directive 89/686/EEC and the related standard EN374.[5] Double gloving may be considered for enhanced protection.[6][7]
Body Long-sleeved clothing, a work uniform, or a laboratory coat.Protective clothing should be worn to prevent skin exposure.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[4][8] A positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels.[2]Filter type P2 is a recommended filter type.[8]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Handling:

  • Ventilation: Ensure adequate ventilation, especially in confined areas.[4] Laboratory operations do not typically require special containment, but engineering controls should be in place.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5][8] Wash hands thoroughly before breaks and after handling the substance.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or dust.[3] Minimize dust generation and accumulation.[6][7]

Storage:

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Incompatible Materials: Store away from strong oxidizing agents.[4]

Emergency Protocols

Immediate action is crucial in the event of accidental exposure or spillage.

First-Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek medical attention if irritation develops and persists.[3][5]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[3][5] Get medical attention if irritation persists.[4]
Ingestion Do NOT induce vomiting.[5] Rinse mouth thoroughly with water.[3][5] Never give anything by mouth to an unconscious person.[5] Call a doctor or poison control center immediately.[8]
Inhalation Remove to fresh air.[3][8] Get medical attention if symptoms occur.

Accidental Release Measures (Spills):

In the event of a spill, the following workflow should be initiated to ensure the safety of all personnel and to contain the material effectively.

cluster_SpillResponse This compound Spill Response Workflow node_SpillOccurs Spill Occurs node_Evacuate Evacuate Immediate Area Alert others in the vicinity node_SpillOccurs->node_Evacuate node_Assess Assess the Spill Is it a minor or major spill? node_Evacuate->node_Assess node_DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) node_Assess->node_DonPPE node_Contain Contain the Spill Use absorbent material node_DonPPE->node_Contain node_Cleanup Clean Up Spill Sweep up solid or absorb liquid node_Contain->node_Cleanup node_Decontaminate Decontaminate the Area Wash with soap and water node_Cleanup->node_Decontaminate node_Dispose Dispose of Waste Place in a sealed, labeled container for hazardous waste node_Decontaminate->node_Dispose node_DoffPPE Doff and Dispose of PPE Follow proper removal procedures node_Dispose->node_DoffPPE node_Report Report the Incident Follow institutional protocols node_DoffPPE->node_Report

Caption: Workflow for a safe and effective response to an this compound spill.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Collection: Collect spilled material and contaminated items in suitable, closed, and labeled containers for disposal.[4]

  • Regulations: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.[4][8]

By strictly adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and maintain a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxyclozanide
Reactant of Route 2
Reactant of Route 2
Oxyclozanide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。